2,6-Dimethyl-4-heptanone
Description
2-Methyl-4-heptanone is a ketone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylheptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPXKJBFFKCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O, Array | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025080 | |
| Record name | Diisobutyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisobutyl ketone appears as a clear colorless liquid. Flash point 140 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid with a fruity and sweet or menthol-like odour, Colorless liquid with a mild, sweet odor. | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Heptanone, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/86 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
331 °F at 760 mmHg (NTP, 1992), 169.4 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 334 °F | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/86 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
140 °F (NTP, 1992), 49 °C, 120 °F (49 °C) (Closed cup), 49 °C c.c., 140 °F, 120 °F | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diisobutyl ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/86 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), Miscible with ethanol, ether; soluble in carbon tetrachloride, SOL IN CHLOROFORM, Miscible with benzene, Miscibile with most organic liquids, For more Solubility (Complete) data for DIISOBUTYL KETONE (6 total), please visit the HSDB record page., 2.64 mg/mL at 24 °C, Solubility in water: none, insoluble in water; soluble in alcohol and oils, 0.05% | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8062 at 20 °C/4 °C, Bulk density: 6.7 lb/gal at 20 °C; coefficient of expansion: 0.00101 at 20 °C, Saturated vapor density= 0.00088 lb/cu ft @ 70 °F, Relative density (water = 1): 0.805, 0.808, 0.81 | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/86 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.9 (air= 1), Relative vapor density (air = 1): 4.9 | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
2.4 mmHg (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23, 2 mmHg | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diisobutyl ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Color/Form |
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CAS No. |
108-83-8, 68514-40-9 | |
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Melting Point |
-51.5 °F (NTP, 1992), -41.5 °C, -42 °C, -51.5 °F, -43 °F | |
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Foundational & Exploratory
2,6-Dimethyl-4-heptanone chemical properties and structure
An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone: Properties, Synthesis, and Applications
Introduction: Beyond a Simple Solvent
This compound, more commonly known in the industry as Diisobutyl Ketone (DIBK), is a C9 branched ketone recognized for its utility far beyond that of a conventional solvent.[1] With its distinct mild, sweetish odor, this clear, colorless liquid serves as a critical component in a multitude of industrial processes, from high-performance coatings to intricate chemical syntheses.[2][3] This guide, prepared from the perspective of a senior application scientist, delves into the core chemical properties, structural nuances, and practical applications of DIBK, providing researchers and drug development professionals with a comprehensive understanding of its capabilities and handling. Unlike many volatile solvents, DIBK's value lies in its slow evaporation rate and excellent solvency for a wide range of resins, making it a non-hazardous air pollutant (non-HAP) solvent of choice for specialized formulations.[3][4][5]
Molecular Structure and Identification
The identity and behavior of this compound are fundamentally dictated by its molecular architecture. It is a symmetrical ketone featuring a central carbonyl group flanked by two isobutyl groups. This structure is key to its physical properties, such as its limited water solubility and miscibility with most organic solvents.[6]
Commercially available technical-grade DIBK is often a mixture of isomers, predominantly this compound and its close relative, 4,6-dimethyl-2-heptanone.[7][8][9] For applications requiring high purity, it is crucial to specify the isomeric purity, as slight structural variations can influence solvency and reactivity.
Caption: 2D structure of this compound (DIBK).
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2,6-dimethylheptan-4-one | [9][10] |
| Common Names | Diisobutyl Ketone (DIBK), Isovalerone | [8][10][11] |
| CAS Number | 108-83-8 | [2][8][11] |
| Molecular Formula | C₉H₁₈O | [2][10][11] |
| Molecular Weight | 142.24 g/mol | [1][2][8] |
| InChI Key | PTTPXKJBFFKCEK-UHFFFAOYSA-N | [8][10][12] |
| SMILES | CC(C)CC(=O)CC(C)C |[8][10][12] |
Physicochemical Properties: The Basis of Application
The utility of DIBK in various formulations is a direct result of its unique set of physical and chemical properties. Its high boiling point and slow evaporation rate are particularly advantageous in the coatings industry.[13] This allows for longer wet-edge times, promoting excellent flow and leveling of films and preventing common defects such as "blushing" (a milky appearance caused by moisture condensation) and "orange peel".[4][13] Furthermore, its low density provides a good volume-to-weight advantage over other solvent classes.[14]
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless liquid | [1][3][6] |
| Odor | Mild, sweet, ether-like | [2][3] |
| Boiling Point | 165-170 °C (329-338 °F) | [2][6][8][15] |
| Melting Point | -46 °C (-51 °F) | [1][2] |
| Density | 0.808 g/mL at 25 °C | [2][6][8] |
| Flash Point | 49 °C (120 °F) (Closed Cup) | [1][2] |
| Vapor Pressure | 1.7 mmHg at 20 °C | [2][8] |
| Vapor Density | 4.9 (vs air) | [2][8] |
| Water Solubility | 0.05 g/100 mL (Insoluble) | [2][7] |
| Refractive Index | 1.412 (at 20 °C) | [2][6][8] |
| Explosive Limits | 0.8 - 6.2% | [2][8] |
| Autoignition Temp. | 396 °C (745 °F) |[2][8] |
Synthesis and Manufacturing Overview
From a process chemistry standpoint, understanding the synthesis of DIBK is crucial for anticipating potential impurities. The primary commercial production routes involve the self-condensation of acetone. More specifically, DIBK is often generated as a heavy-end byproduct during the manufacturing of Methyl Isobutyl Ketone (MIBK).[2] The process generally follows a multi-step pathway involving aldol condensation and subsequent hydrogenation. Another method involves the direct hydrogenation of phorone.[2]
Caption: Simplified workflow for MIBK synthesis showing DIBK formation.
Spectroscopic Profile for Quality Control
Accurate identification and quality assessment of this compound rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of DIBK is a strong, sharp absorption peak characteristic of the carbonyl (C=O) stretch of a ketone, typically found around 1715 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkyl groups are also present.[12][16]
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M+) is observed at m/z = 142. The fragmentation pattern is consistent with its structure, showing characteristic losses of alkyl fragments.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum displays signals corresponding to the different types of protons in the isobutyl groups. The symmetry of the molecule simplifies the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region (typically >200 ppm), along with signals for the unique carbons in the isobutyl chains.
-
These spectroscopic fingerprints are essential for confirming the identity and purity of the material, distinguishing it from isomers and potential process-related impurities.
Core Applications in Research and Industry
The versatility of DIBK stems from its excellent solvency and slow evaporation rate.[3][13]
-
Coatings and Resins: This is the largest application area. DIBK is an exceptional solvent for a wide array of synthetic resins, including nitrocellulose, acrylics, polyesters, phenolics, and vinyls.[3][4][6][7] Its role as a retarder solvent is critical for achieving high-quality, defect-free finishes in lacquers, paints, and industrial coatings.[4][13][14]
-
Chemical Synthesis and Pharmaceuticals: It serves as a versatile chemical intermediate in the preparation of dyes, active pharmaceutical ingredients (APIs), and inhibitors.[6][13] It can also be used as a re-crystallization aid for purifying solid organic compounds.[2][19]
-
Extraction and Analytical Chemistry: DIBK is employed as an extraction solvent for various purposes, including ore flotation and the determination of trace metals in aqueous samples when combined with chelating agents.[2][6] Its use in constructing micro liquid/liquid interfaces for electrochemical studies has also been explored.[14]
-
Other Industrial Uses: It finds utility in leather finishing, adhesives, printing inks, and as a dispersant for organosol resins.[13][14] It has also been identified as a flavoring ingredient and a component of mint oil.[2][6]
Safety, Handling, and Toxicology
As a flammable liquid and respiratory irritant, proper handling of this compound is imperative.[1][15][20]
-
Exposure Limits: The Threshold Limit Value - Time-Weighted Average (TLV-TWA) is 25 ppm (approximately 150 mg/m³).[2][6][21]
-
Hazards: The primary hazards are flammability and irritation of the respiratory system.[15][20] Vapors are heavier than air and can travel to an ignition source.[6][20] It is incompatible with strong oxidizing agents.[2][6]
-
Handling Protocol:
-
Work in a well-ventilated area or under a chemical fume hood to maintain exposure below the TLV.[20][21][22]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][21]
-
Use explosion-proof electrical and ventilation equipment.[21][22] Ground and bond containers during transfer to prevent static discharge.[1][20][21]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[22][23]
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[1][3][21] Storage below +30°C is recommended.[2][6]
-
-
Toxicology: The acute toxicity is low, with a reported oral LD50 in rabbits of 5750 mg/kg.[2] Ingestion can lead to gastrointestinal irritation, while high vapor concentrations can cause dizziness and central nervous system depression.[2][23]
Conclusion
This compound is a high-performance branched ketone whose value is defined by a unique combination of physical and chemical properties. Its slow evaporation rate, strong solvency, and low density make it an indispensable tool in the formulation of advanced coatings, inks, and adhesives. Beyond its role as a solvent, it serves as a valuable intermediate in organic synthesis and a specialized agent in analytical extraction processes. A thorough understanding of its structure, properties, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in research, development, and industrial applications.
References
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Introduction: The Industrial Significance and Synthetic Challenges of Diisobutyl Ketone
An In-depth Technical Guide to the Synthesis of Diisobutyl Ketone: Pathways and Mechanisms
Diisobutyl ketone (DIBK), systematically named 2,6-dimethyl-4-heptanone (CAS No: 108-83-8), is a colorless, stable liquid with a mild, sweet odor. Its utility in the chemical industry is extensive, where it serves as a high-performance solvent for polymers like nitrocellulose and epoxy resins, and is a key component in coatings, paints, and inks.[1][2][3] Furthermore, its properties make it an effective extraction solvent in the pharmaceutical sector and a valuable chemical intermediate for synthesizing more complex molecules.[2][3]
Historically, the synthesis of DIBK has been intrinsically linked to the production of Methyl Isobutyl Ketone (MIBK). It is typically formed as a higher-boiling by-product in the condensation reaction of acetone.[3][4] This co-production presents a significant challenge: the conversion rates and selectivity for DIBK are often very low and insufficient for dedicated manufacturing, tying its supply to the demand for MIBK.[1][3][5] This guide, intended for researchers and chemical development professionals, provides an in-depth exploration of the core synthetic pathways to DIBK, focusing on the underlying mechanisms, catalytic systems, and field-proven experimental protocols that enable both co-production and highly selective synthesis.
Pathway 1: The Conventional Route via Acetone Condensation
The most established industrial method for producing DIBK is the catalytic reaction of acetone and hydrogen. This is a one-step process that yields a mixture of products, primarily MIBK, with DIBK as a significant by-product.[4][5] The process relies on a sophisticated multifunctional catalyst that can orchestrate a sequence of acid/base-catalyzed condensations and metal-catalyzed hydrogenations.
Mechanism Deep Dive: A Multi-Reaction Network
The synthesis of DIBK from acetone is not a single reaction but a network of sequential and competing reactions. The overall transformation is driven by a bifunctional catalyst that possesses both acidic sites for condensation/dehydration and metallic sites for hydrogenation.[6][7]
The core sequence proceeds as follows:
-
Aldol Addition: Two molecules of acetone undergo a reversible, base-catalyzed aldol addition to form 4-hydroxy-4-methyl-pentan-2-one, commonly known as diacetone alcohol (DAA).[8][9][10]
-
Dehydration: The DAA intermediate is then dehydrated under acidic conditions to yield 4-methyl-3-penten-2-one (mesityl oxide, MO) and water.[6][9][11] This step is often rate-limiting.[11]
-
Hydrogenation to MIBK: The α,β-unsaturated ketone, mesityl oxide, is rapidly hydrogenated at the metallic catalyst sites (e.g., Palladium) to form the saturated ketone, methyl isobutyl ketone (MIBK).[6][7]
-
Formation of DIBK: DIBK is formed through subsequent condensation reactions. The most direct route involves the aldol condensation of MIBK with another molecule of acetone, followed by dehydration and hydrogenation, to yield this compound (DIBK).[7][11][12]
This complex reaction network results in several by-products, including isopropanol (from acetone hydrogenation) and methylisobutyl carbinol (MIBC, from MIBK hydrogenation).[7] The ratio of MIBK to DIBK is highly dependent on reaction conditions such as temperature and pressure, which can be adjusted to favor one product over the other.[4][13]
Caption: Reaction network for the co-production of MIBK and DIBK from acetone.
Catalytic Systems for Acetone Condensation
The choice of catalyst is paramount in controlling the efficiency and selectivity of this process. The catalyst must effectively balance acid/base functionality with hydrogenation activity.
| Catalyst System | Support/Key Components | Typical Conditions | Acetone Conversion (%) | DIBK Selectivity (%) | Reference |
| Palladium-based | Zirconium Phosphate | 150-250°C, liquid phase | ~30% | Main by-product | [7] |
| Palladium-based | MgO-Al₂O₃-ZrO₂ | 150-200°C, gas phase | 30-73% | 23-30% | [14] |
| Copper-based | Copper, Chromium | 80-300°C, >30 psig | Variable | Ratio-dependent | [4] |
| Hydroxyapatite + Pd | HAP + Pd/SiO₂ | ~150-200°C | 27.8% | Formed as by-product | [11] |
Experimental Protocol: Gas-Phase Synthesis using a Pd/MgO-Al₂O₃-ZrO₂ Catalyst
This protocol is representative of a continuous gas-phase process for the co-production of MIBK and DIBK.[14]
-
Catalyst Preparation: A quaternary hydrotalcite precursor containing Pd, Mg, Al, and Zr is synthesized. This precursor is then calcined and reduced under a hydrogen stream to produce the active Pd/MgO-Al₂O₃-ZrO₂ catalyst. The addition of ZrO₂ helps to create a suitable balance of acidity and basicity for higher activity.[14]
-
Reactor Setup: A fixed-bed reactor is loaded with the prepared catalyst. The system is equipped with mass flow controllers for acetone and hydrogen, a vaporizer to ensure reactants are in the gas phase, and a condenser and collection system downstream.
-
Reaction Execution:
-
The reactor is heated to the target temperature (e.g., 150-200°C).
-
A gaseous mixture of acetone and hydrogen is fed into the reactor at a specified liquid hourly space velocity (LHSV) and hydrogen-to-ketone molar ratio.
-
The reaction is allowed to proceed under steady-state conditions.
-
-
Product Collection & Analysis:
-
The reactor effluent is cooled and condensed. The liquid product is collected, and the non-condensable gases are vented or recycled.
-
The composition of the liquid product is analyzed by gas chromatography (GC) to determine the conversion of acetone and the selectivity towards MIBK, DIBK, and other by-products.
-
References
- 1. US8809592B2 - Process for producing DIBK - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. US7767863B2 - Method to make methyl isobutyl ketone and diisobutyl ketone - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism and kinetics of acetone condensation to methyl isobutyl ketone [morressier.com]
- 10. magritek.com [magritek.com]
- 11. escholarship.org [escholarship.org]
- 12. WO2012080809A1 - Process for producing dibk - Google Patents [patents.google.com]
- 13. EP1017661B1 - Manufacture of methyl isobutyl and diisobutyl ketone - Google Patents [patents.google.com]
- 14. CN101830787A - Method for synthesizing methyl isobutyl ketone and diisobutyl ketone by acetone gas-phase one-step method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyl-4-heptanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-heptanone, also known by its common name Diisobutyl Ketone (DIBK), is a versatile organic solvent and chemical intermediate with significant utility across various scientific disciplines, including pharmaceutical development.[1][2][3] Its unique physical properties, such as a high boiling point and moderate evaporation rate, make it an attractive choice for applications ranging from coatings and lacquers to the synthesis of active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and an analysis of its spectral characteristics, to support its effective application in research and development.
Core Physical Properties
A thorough understanding of the physical properties of a solvent is paramount for its safe and effective use in experimental design and process scale-up. The key physical constants for this compound are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₉H₁₈O | |
| Molecular Weight | 142.24 | g/mol |
| Density (at 20°C) | 0.808 | g/mL |
| Boiling Point | 165-170 | °C |
| Melting Point | -46 | °C |
| Flash Point (Closed Cup) | 49 | °C |
| Refractive Index (at 20°C) | 1.412-1.415 | |
| Water Solubility | Insoluble | |
| Vapor Pressure (at 25°C) | 2.333 | mmHg |
Structural Elucidation: A Spectroscopic Deep Dive
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Here, we delve into the characteristic spectral signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is characterized by its relative simplicity, owing to the molecule's symmetry. The key signals are:
-
A doublet at approximately 0.9 ppm: This signal corresponds to the twelve equivalent protons of the four methyl groups (-CH₃). The doublet splitting pattern arises from the coupling with the adjacent methine proton.
-
A multiplet at approximately 2.1 ppm: This signal is attributed to the two equivalent methine protons (-CH). The complexity of the multiplet is due to coupling with the adjacent methyl and methylene protons.
-
A doublet at approximately 2.2 ppm: This signal represents the four equivalent protons of the two methylene groups (-CH₂-). The doublet splitting is a result of coupling with the adjacent methine proton.
dot```dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"CH3 (d, 0.9 ppm)" [pos="0,1!"]; "CH (m, 2.1 ppm)" [pos="1,0!"]; "CH2 (d, 2.2 ppm)" [pos="2,1!"]; "C=O" [pos="3,0!", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CH2 (d, 2.2 ppm)" [pos="4,1!"]; "CH (m, 2.1 ppm)" [pos="5,0!"]; "CH3 (d, 0.9 ppm)" [pos="6,1!"];
"CH3 (d, 0.9 ppm)" -- "CH (m, 2.1 ppm)"; "CH (m, 2.1 ppm)" -- "CH2 (d, 2.2 ppm)"; "CH2 (d, 2.2 ppm)" -- "C=O"; "C=O" -- "CH2 (d, 2.2 ppm)"; "CH2 (d, 2.2 ppm)" -- "CH (m, 2.1 ppm)"; "CH (m, 2.1 ppm)" -- "CH3 (d, 0.9 ppm)"; }
Caption: ¹³C NMR chemical shift regions for this compound.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl group. [4]
-
~1715 cm⁻¹: This prominent peak is indicative of the C=O stretching vibration of an aliphatic ketone.
-
~2870-2960 cm⁻¹: These bands correspond to the C-H stretching vibrations of the methyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 142, confirming its molecular weight. [5][6]Key fragmentation patterns include the alpha-cleavage characteristic of ketones, leading to the formation of acylium ions.
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties relies on the use of standardized and validated methods. The following section outlines the protocols for measuring the key physical properties of this compound, with an emphasis on the rationale behind the chosen methodologies.
Boiling Point Determination
Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids. [7][8][9][10][11] Causality and Rationale: ASTM D1078 is the industry-standard method for determining the boiling range of pure organic liquids and mixtures. [8][9]Its selection is based on its high precision and reproducibility, which are critical for quality control and for establishing the purity of the substance. The method's detailed specifications for apparatus and procedure minimize variability between laboratories.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the distillation apparatus as specified in ASTM D1078, consisting of a distillation flask, condenser, and receiving graduate. Ensure all glassware is clean and dry.
-
Sample Preparation: Measure 100 mL of the this compound sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Insert a calibrated thermometer into the neck of the flask, ensuring the top of the bulb is level with the bottom of the side arm of the flask.
-
Distillation: Begin heating the flask at a controlled rate. Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate as the initial boiling point.
-
Data Collection: Continue the distillation and record the temperature at regular volume intervals of the collected distillate.
-
Final Boiling Point: Record the maximum temperature reached during the distillation as the final boiling point.
-
Barometric Correction: Correct the observed boiling range to standard atmospheric pressure (760 mmHg) using the appropriate correction factors.
dot
Caption: Workflow for Boiling Point Determination via ASTM D1078.
Density Measurement
Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [12][13][14][15][16] Causality and Rationale: The use of a digital density meter according to ASTM D4052 is preferred over traditional methods like pycnometers or hydrometers due to its superior accuracy, speed, and requirement for a small sample volume. [17][18][19][20][21]This method minimizes operator-dependent errors and provides highly repeatable results, which is crucial in a research and drug development setting where precision is paramount. [19]The oscillating U-tube principle employed by these instruments is a robust and reliable technique for a wide range of liquids. [14] Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the digital density meter with dry air and deionized water at the desired measurement temperature (e.g., 20°C).
-
Sample Introduction: Introduce a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter using a syringe.
-
Temperature Equilibration: Allow the sample to equilibrate to the set temperature within the instrument.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
Data Recording: Record the density value displayed by the instrument.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone followed by dry air) between measurements to prevent cross-contamination.
Refractive Index Determination
Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [22][23][24][25][26] Causality and Rationale: The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. [22][25]ASTM D1218 provides a standardized procedure for its measurement with high accuracy. [22][25]This method is essential for quality control, confirming the identity of a substance, and can be used to determine the concentration of solutions. An Abbe refractometer is commonly used for this measurement.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: Read the refractive index from the instrument's scale.
-
Temperature Control: Ensure the temperature of the prism is maintained at the specified temperature (e.g., 20°C) throughout the measurement.
Applications in Drug Development
The physical properties of this compound make it a valuable tool in various stages of drug development. Its good solvency for a range of organic compounds, coupled with its relatively low volatility, makes it a suitable medium for chemical reactions in API synthesis. [1][2][3]Furthermore, its properties can be advantageous in crystallization processes for the purification of drug substances. As a high-boiling point solvent, it can also find application as a chaser solvent in certain purification techniques.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. [27]It is recommended to work in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a comprehensive examination of the key physical properties of this compound. By understanding its fundamental characteristics, from its spectroscopic signature to the standardized methods for its property determination, researchers, scientists, and drug development professionals can confidently and effectively utilize this versatile solvent in their work. The provided protocols and rationale aim to ensure the generation of accurate and reproducible data, which is the cornerstone of scientific integrity and successful research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound(108-83-8) IR Spectrum [chemicalbook.com]
- 5. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 6. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 9. ASTM D1078-11 Standard Test Method for Distillation Range of Volatile Organic Liquids [kssn.net]
- 10. ASTM D1078 – 05: Standard Test Method for Distillation Range of Volatile Organic Liquids : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 11. scribd.com [scribd.com]
- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D4052 - eralytics [eralytics.com]
- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 16. store.astm.org [store.astm.org]
- 17. Density Measurement: Best Operating Practices for the Laboratory [pro-analytics.net]
- 18. mt.com [mt.com]
- 19. torontech.com [torontech.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. mt.com [mt.com]
- 22. store.astm.org [store.astm.org]
- 23. store.astm.org [store.astm.org]
- 24. scribd.com [scribd.com]
- 25. matestlabs.com [matestlabs.com]
- 26. standards.iteh.ai [standards.iteh.ai]
- 27. This compound | 108-83-8 | TCI AMERICA [tcichemicals.com]
spectroscopic data of diisobutyl ketone (IR, NMR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Diisobutyl Ketone
Introduction: The Molecular Blueprint of Diisobutyl Ketone
Diisobutyl ketone (DIBK), systematically named 2,6-dimethylheptan-4-one, is a colorless liquid with a characteristic mild, sweet odor.[1] With the chemical formula C₉H₁₈O and a molecular weight of 142.24 g/mol , it serves as a valuable slow-evaporating solvent in various industries, finding use in the formulation of paints, coatings, adhesives, and as an extraction agent.[1][2][3][4][5] Its utility is derived from its specific physical properties, including a high boiling point (163-173 °C) and low water solubility.[2][6]
For researchers, scientists, and professionals in drug development and quality control, a precise understanding of a molecule's structure is paramount. Spectroscopic analysis provides an empirical foundation for structural elucidation and purity verification. This guide offers an in-depth examination of the core spectroscopic data for diisobutyl ketone—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind the spectral features and demonstrating how these techniques, when integrated, provide an unambiguous confirmation of the molecule's identity.
Infrared (IR) Spectroscopy: Identifying the Carbonyl Keystone
Principle & Application
Infrared spectroscopy is a foundational technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For diisobutyl ketone, the most telling feature is the carbonyl group (C=O), which serves as a powerful diagnostic marker.
Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Sample
-
Sample Preparation: As diisobutyl ketone is a liquid, the spectrum can be obtained directly. A single drop of the neat liquid is placed on the crystal surface of an ATR accessory or between two potassium bromide (KBr) salt plates.[7]
-
Instrument Setup: The spectrometer is configured to scan the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Scan: A background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.
-
Sample Scan: The sample spectrum is then recorded. The instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum.
Data Interpretation
The IR spectrum of diisobutyl ketone is dominated by two key regions. The most prominent feature is the intense, sharp absorption band characteristic of the carbonyl group, while the region just below 3000 cm⁻¹ reveals the nature of the molecule's aliphatic framework.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~2957 | C-H (sp³) Asymmetric Stretch | Strong | Confirms the presence of the aliphatic isobutyl side chains (CH, CH₂, and CH₃ groups). |
| ~2870 | C-H (sp³) Symmetric Stretch | Medium-Strong | Further evidence of the alkane structure. |
| ~1711-1715 | C=O Carbonyl Stretch | Very Strong, Sharp | This is the definitive peak for the ketone functional group. Its position indicates a simple, non-conjugated aliphatic ketone.[7] |
| ~1468 | C-H Bend (CH₂/CH₃) | Medium | Characteristic bending (scissoring and asymmetric) vibrations of the alkyl groups. |
| ~1367 | C-H Bend (gem-dimethyl) | Medium | A characteristic peak often seen for isopropyl or isobutyl groups, corresponding to the symmetric bending of the two methyl groups attached to the same carbon. |
The absence of broad absorption in the 3200-3600 cm⁻¹ region confirms the lack of hydroxyl (-OH) groups, distinguishing it from potential alcohol impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: A deuterated solvent, typically chloroform-d (CDCl₃), is used to dissolve the sample. The deuterium nucleus is not detected in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals.
-
Sample Preparation: Approximately 5-10 mg of diisobutyl ketone is dissolved in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.00 ppm for calibration.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and data is acquired. For ¹³C NMR, a longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of diisobutyl ketone is highly symmetrical, reflecting the molecule's structure. We expect to see three distinct signals corresponding to the three unique proton environments.
| Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment | Rationale |
| ~0.92 | 12H | Doublet (d) | H-1, H-1', H-7, H-7' | These are the 12 protons of the four equivalent methyl groups. Each set of six is split by the single adjacent methine proton (H-2 or H-6), resulting in a doublet. |
| ~2.14 | 2H | Multiplet (m) | H-2, H-6 | These two equivalent methine protons are coupled to six adjacent methyl protons and two adjacent methylene protons, leading to a complex multiplet (a nonet). |
| ~2.23 | 4H | Doublet (d) | H-3, H-5 | These four equivalent methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They are split by the single adjacent methine proton (H-2 or H-6), resulting in a doublet. |
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. Due to the molecule's symmetry, we expect four signals.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~214.5 | C-4 | The ketone carbonyl carbon, which is highly deshielded and appears far downfield, is a key identifier.[8][9] |
| ~52.3 | C-3, C-5 | The two equivalent methylene carbons adjacent to the carbonyl group. |
| ~24.6 | C-2, C-6 | The two equivalent methine carbons of the isobutyl groups. |
| ~22.5 | C-1, C-1', C-7, C-7' | The four equivalent methyl carbons. |
Mass Spectrometry (MS): Deconstructing the Molecule
Principle & Application
Electron Ionization Mass Spectrometry (EI-MS) bombards the analyte with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[10] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a fragmentation pattern that acts as a molecular fingerprint. This pattern is crucial for confirming the molecular weight and deducing structural components.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the instrument, where it is vaporized under high vacuum.
-
Ionization: The gaseous molecules are passed through a beam of high-energy electrons, leading to the ejection of an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation: Fragmentation Pathways
The mass spectrum of diisobutyl ketone shows a distinct molecular ion peak and several characteristic fragment ions resulting from predictable cleavage patterns.[11]
| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 142 | Moderate | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 100 | Moderate | [C₆H₁₂O]⁺• | McLafferty Rearrangement |
| 85 | Strong | [C₅H₉O]⁺ | α-Cleavage |
| 57 | Very Strong (Base Peak) | [C₄H₉]⁺ | α-Cleavage |
| 43 | Strong | [C₃H₇]⁺ | Secondary Fragmentation |
Key Fragmentation Mechanisms
-
α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for ketones.[12][13] The bond between the carbonyl carbon and an adjacent carbon (the α-carbon) breaks. For diisobutyl ketone, this results in the loss of an isobutyl radical (mass 57) to form a stable acylium ion at m/z 85. The charge can also be retained by the isobutyl fragment, forming the isobutyl cation at m/z 57, which is the most stable carbocation and thus the base peak.
-
McLafferty Rearrangement: This rearrangement occurs in ketones that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[14][15] Diisobutyl ketone meets this requirement. The reaction involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond. This results in the elimination of a neutral alkene (propene, mass 42) and the formation of a radical cation at m/z 100.
Diagram: Key Fragmentation Pathways of Diisobutyl Ketone
Caption: Primary fragmentation pathways for diisobutyl ketone in EI-MS.
Integrated Analysis: A Cohesive Structural Proof
Diagram: Integrated Spectroscopic Workflow for Structural Elucidation
Caption: Logical flow of data integration from different spectroscopic methods.
-
IR spectroscopy provides the initial, rapid confirmation of the key ketone functional group.
-
Mass spectrometry confirms the correct molecular weight (142 amu) and provides puzzle pieces corresponding to the isobutyl and acylium substructures.
-
NMR spectroscopy serves as the ultimate arbiter of connectivity. The ¹³C NMR confirms the presence of exactly four unique carbon environments, and the ¹H NMR, with its specific splitting patterns and integrations, definitively establishes the symmetrical arrangement of the two isobutyl groups around the central carbonyl, locking the puzzle pieces from MS into place.
Conclusion
The spectroscopic profile of diisobutyl ketone is a textbook example of molecular characterization. The strong carbonyl stretch in the IR, the elegant symmetry in the NMR spectra, and the predictable fragmentation patterns in the mass spectrum all converge to provide an unambiguous and robust confirmation of its structure as 2,6-dimethylheptan-4-one. For scientists in applied and research fields, mastering the interpretation of this data is essential for ensuring material purity, verifying reaction outcomes, and maintaining the rigorous standards of scientific integrity.
References
- 1. Isobutyl ketone | C9H18O | CID 7958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisobutyl ketone for synthesis 108-83-8 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ark-chem.co.jp [ark-chem.co.jp]
- 5. High Quality Diisobutyl Ketone(DIBK) CAS 108-83-8 - SINOCHEM [sinocheme.com]
- 6. monumentchemical.com [monumentchemical.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. www1.udel.edu [www1.udel.edu]
- 11. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone (CAS 108-83-8)
This guide provides a comprehensive technical overview of 2,6-Dimethyl-4-heptanone, a versatile branched ketone. Commonly known in the industry as Diisobutyl Ketone (DIBK), this compound offers a unique combination of properties that make it a valuable component in a multitude of industrial and research applications. This document will delve into its chemical and physical characteristics, synthesis methodologies, key applications with insights into its functional mechanisms, and critical safety and handling protocols.
Core Chemical Identity and Physical Properties
This compound is a C9 branched ketone characterized by a carbonyl group at the fourth carbon position of a heptane backbone, with methyl branches at the second and sixth positions.[1] This structure imparts a moderate polarity and a specific steric hindrance that dictates its solvency and reactivity.
Key Identifiers:
-
Chemical Name: this compound[2]
-
CAS Number: 108-83-8[2]
-
Molecular Formula: C₉H₁₈O[2]
-
Molecular Weight: 142.24 g/mol [4]
-
SMILES: CC(C)CC(=O)CC(C)C[1]
The physical properties of DIBK are crucial for its application, particularly its slow evaporation rate and low water solubility, which are advantageous in coating formulations.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [6][7] |
| Odor | Mild, sweetish, characteristic | [6][8] |
| Boiling Point | 165-170 °C | [4][7] |
| Melting Point | -41.5 to -46 °C | [9] |
| Density | ~0.808 g/mL at 25 °C | [4][7] |
| Flash Point | 49-50 °C (120-122 °F) | [10] |
| Vapor Pressure | 1.3 - 1.7 mmHg at 20 °C | [4] |
| Refractive Index | ~1.412 at 20 °C | [4][7] |
| Water Solubility | Insoluble to low (0.04-0.05%) | [10][11] |
| Autoignition Temperature | 345 - 396 °C (653 - 745 °F) | [8] |
| Explosion Limits | 0.8% - 7.1% v/v in air | [4] |
Synthesis Methodologies
From an industrial perspective, the synthesis of DIBK is primarily achieved through a few established routes. The choice of synthesis is often dictated by the availability of starting materials and the desired purity of the final product.
Hydrogenation of Phorone
One common production method involves the hydrogenation of phorone (2,6-dimethyl-2,5-heptadien-4-one).[7][12] This process saturates the carbon-carbon double bonds of the phorone molecule to yield the corresponding saturated ketone, DIBK.
By-product of Methyl Isobutyl Ketone (MIBK) Production
DIBK is also a significant by-product in the manufacturing of Methyl Isobutyl Ketone (MIBK).[7][12][13] The aldol condensation of acetone, a key step in MIBK synthesis, can lead to the formation of higher molecular weight ketones, including DIBK, which is then separated and purified.
Decomposition of Isovaleric Acid
A metal-catalyzed decomposition of isovaleric acid can also be employed to produce Diisobutyl Ketone.[7][12] This method offers a more direct route from a C5 carboxylic acid precursor.
Below is a conceptual workflow for the synthesis and purification of DIBK, highlighting the critical stages from precursor to final product.
Caption: Conceptual workflow for the synthesis and purification of DIBK.
Industrial and Research Applications
The utility of DIBK spans a wide range of applications, primarily driven by its excellent solvency for various organic materials.[5][6]
Solvent for Coatings, Lacquers, and Inks
The primary application of DIBK is as a high-performance solvent.[5] Its slow evaporation rate is particularly advantageous in paints, lacquers, and varnishes, as it allows for excellent flow and leveling, preventing surface defects like "orange peel" and blushing.[5][6] It effectively dissolves a wide array of synthetic resins, including nitrocellulose, alkyds, polyesters, and acrylics.[6][8] This property enables the formulation of high-solids coatings with lower volatile organic compound (VOC) content.[8][13]
Chemical Intermediate
DIBK serves as a versatile intermediate in organic synthesis.[7][14] It is a precursor in the preparation of various inhibitors, dyes, and active pharmaceutical ingredients.[7][12] Its ketone functionality allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
Extraction Solvent
In analytical chemistry, DIBK is employed as an extraction solvent. It has been successfully used for the determination of trace metals in aqueous samples via plasma atomic emission spectrometry.[7][12] Its immiscibility with water and its ability to chelate with metal ions make it an effective medium for separating and concentrating analytes.
Specialized Applications
Other notable applications include:
-
Dispersant: It acts as a dispersant for organosol-type resins.[5][7]
-
Agricultural: It is involved in the antigerminative treatment of bulbs and tubers.[7][15]
-
Leather Finishing: The compound's properties are beneficial in the formulation of leather finishes.[5]
-
Flavoring Ingredient: It is used in the flavor and fragrance industry, described as having fruity and ethereal notes.[1][16]
Analytical Characterization (Spectroscopy)
Characterization of this compound is routinely performed using standard spectroscopic techniques. While the actual spectra are available in databases, a summary of expected results is provided below.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features | Source(s) |
| ¹H NMR | Signals corresponding to the methyl protons (doublet), methine protons (multiplet), and methylene protons adjacent to the carbonyl group (doublet). | [17][18] |
| ¹³C NMR | A peak for the carbonyl carbon (~210-215 ppm), along with signals for the methyl, methylene, and methine carbons in the aliphatic region. | [17] |
| Infrared (IR) | A strong, characteristic absorption band for the C=O stretch of the ketone group, typically around 1715 cm⁻¹. C-H stretching and bending vibrations will also be present. | [17][19] |
| Mass Spec (MS) | The molecular ion peak (m/z = 142.24) and characteristic fragmentation patterns resulting from alpha-cleavage adjacent to the carbonyl group. | [19][20] |
Safety, Handling, and Storage
As a flammable organic solvent, proper safety protocols are mandatory when handling this compound.
Hazard Identification
-
Flammability: DIBK is a flammable liquid and vapor (Category 3).[10][21] Vapors are heavier than air and can form explosive mixtures with air.[7][22]
-
Health Hazards: It is classified as a skin, eye, and respiratory irritant.[2][21] Inhalation may cause respiratory irritation.[10][21]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[2][7]
Recommended Handling Protocol
-
Ventilation: Use only in a well-ventilated area or outdoors to maintain exposure below recommended limits.[21][23]
-
Personal Protective Equipment (PPE):
-
Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[21] Use non-sparking tools and explosion-proof equipment.[21][23] Ground and bond containers during transfer to prevent static discharge.[21]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031417) [hmdb.ca]
- 2. manavchem.com [manavchem.com]
- 3. 4-Heptanone, 2,6-dimethyl- (CAS 108-83-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,6-二甲基-4-庚酮 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. taminkalatak.com [taminkalatak.com]
- 7. This compound | 108-83-8 [chemicalbook.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. This compound | 108-83-8 | TCI AMERICA [tcichemicals.com]
- 11. ark-chem.co.jp [ark-chem.co.jp]
- 12. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound, >90% (sum of this compound & 4,6-Dimethyl-2-heptanone) 500 mL [thermofisher.com]
- 16. This compound = 99 108-83-8 [sigmaaldrich.com]
- 17. Page loading... [guidechem.com]
- 18. This compound(108-83-8) 1H NMR [m.chemicalbook.com]
- 19. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. lobachemie.com [lobachemie.com]
- 22. carlroth.com [carlroth.com]
- 23. fishersci.com [fishersci.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
Introduction to 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone)
An In-Depth Technical Guide to the Solubility of 2,6-Dimethyl-4-heptanone in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, also known as diisobutyl ketone (DIBK). Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical underpinnings of DIBK's solubility, presents available qualitative and quantitative data, and offers a practical, field-proven protocol for determining miscibility.
This compound is a colorless liquid with a mild, sweetish odor. As a branched aliphatic ketone, its molecular structure confers a unique combination of properties, including a high boiling point, slow evaporation rate, and excellent solvency for a wide range of substances.[1][2] These characteristics make it a valuable solvent in numerous industrial applications, including coatings, lacquers, printing inks, and as a chemical intermediate in pharmaceutical synthesis.[2][3] A thorough understanding of its solubility in various organic solvents is paramount for optimizing its use in these and other applications.
Core Principles of Solubility
The adage "like dissolves like" is a fundamental concept in predicting solubility. This principle is rooted in the nature of intermolecular forces between the solvent and solute molecules. For dissolution to occur, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules.
The solubility of this compound is primarily governed by the following molecular interactions:
-
Dipole-Dipole Interactions: The carbonyl group (C=O) in DIBK creates a significant dipole moment, making it a polar molecule. This allows for strong dipole-dipole interactions with other polar solvent molecules.
-
Van der Waals Forces: The nonpolar alkyl chains of DIBK contribute to London dispersion forces, a type of van der Waals force. These forces are the primary mode of interaction with nonpolar solvents.
-
Hydrogen Bonding: While DIBK cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.
Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). These parameters break down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.
The Hansen Solubility Parameters for this compound are presented in the table below.
| Parameter | Value (MPa½) |
| Dispersion (δD) | 15.5 |
| Polar (δP) | 3.7 |
| Hydrogen Bonding (δH) | 4.1 |
| Total (δT) | 16.5 |
Note: These values are calculated based on literature data and may vary slightly depending on the source.
This data can be used to calculate the "solubility parameter distance" between DIBK and a potential solvent. A smaller distance indicates a higher likelihood of miscibility.
Solubility Profile of this compound
Qualitative Solubility Overview
This compound is widely reported to be miscible with most common organic solvents.[2][4] This broad miscibility is a direct result of its molecular structure, which combines a polar carbonyl group with nonpolar alkyl chains, allowing it to interact favorably with a variety of solvent types.
The following table summarizes the known miscibility of DIBK with various organic solvents.
| Solvent Class | Specific Solvents | Miscibility with DIBK |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |
| Esters | Ethyl Acetate | Miscible |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible |
| Aliphatic Hydrocarbons | Hexane, Heptane | Good |
| Halogenated Solvents | Chloroform, Carbon Tetrachloride | Miscible |
| Ethers | Diethyl Ether | Miscible |
| Water | Low Solubility[1][4][5] |
Quantitative Solubility Data
Precise numerical solubility data for DIBK is limited in publicly available literature. However, its water solubility is reported to be low, in the range of 0.04% to 0.05% by weight at 20°C.[1][2][5]
Experimental Protocol for Determining Liquid-Liquid Miscibility
The following is a detailed, step-by-step methodology for the visual determination of miscibility between this compound and another organic liquid. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (analytical grade)
-
Test solvent (analytical grade)
-
Calibrated glass pipettes or micropipettes
-
Clear glass test tubes or vials with stoppers
-
Vortex mixer
-
Light source with a dark background for clear observation
Step-by-Step Methodology
-
Preparation: Ensure all glassware is clean and dry to prevent any contamination that could affect the results. Label test tubes clearly with the identity of the test solvent.
-
Initial Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of this compound to a labeled test tube.
-
Solvent Titration: Begin adding the test solvent to the DIBK in small, precise increments (e.g., 0.1 mL). After each addition, stopper the test tube and vortex for 10-15 seconds to ensure thorough mixing.
-
Visual Observation: After mixing, hold the test tube against a dark background with a good light source. Observe the solution for any signs of immiscibility, such as:
-
Turbidity: A cloudy or hazy appearance indicates the formation of a second phase.
-
Phase Separation: The formation of a distinct layer or interface between two liquids.
-
Schlieren Lines: Wavy lines or streaks within the liquid, which can indicate incomplete mixing or areas of different refractive indices due to immiscibility.
-
-
Endpoint Determination:
-
Miscible: If the solution remains clear and homogenous after the addition of a significant volume of the test solvent (e.g., up to a 1:1 ratio and beyond), the two liquids are considered miscible.
-
Immiscible: If at any point turbidity or phase separation occurs and persists after mixing, the liquids are immiscible.
-
Partially Miscible: If an initial clear solution becomes turbid upon further addition of the test solvent, the liquids are partially miscible. Note the approximate composition at which phase separation occurs.
-
-
Confirmation (Self-Validation): To confirm the observation, perform a reverse titration. Start with a known volume of the test solvent and titrate with DIBK, following the same procedure. The results should be consistent. For a truly robust validation, prepare several mixtures of known compositions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10) of DIBK and the test solvent, vortex them, and observe for phase separation. This provides a more comprehensive view of the miscibility across a range of concentrations.
Causality Behind Experimental Choices
-
Incremental Addition: Adding the solvent in small increments allows for the precise determination of the point of immiscibility, if one exists.
-
Vigorous Mixing: Thorough mixing is crucial to overcome any kinetic barriers to dissolution and to ensure that the observed state is a true representation of the thermodynamic miscibility.
-
Clear Observation Conditions: Using a light source and a dark background enhances the visibility of subtle turbidity or phase separation, increasing the accuracy of the determination.
-
Reverse Titration and Multiple Compositions: These steps serve as a self-validating mechanism, confirming the initial findings and providing a more complete picture of the binary system's phase behavior.
Visualizing Experimental Workflows
Diagram: Experimental Workflow for Miscibility Determination
Caption: Workflow for determining liquid-liquid miscibility.
Diagram: Solvent Selection Logic Based on Solubility
Caption: Decision-making process for solvent selection.
Conclusion
This compound is a versatile solvent with broad miscibility across a wide range of organic solvent classes. Its solubility characteristics can be predicted qualitatively by considering intermolecular forces and more quantitatively through the application of Hansen Solubility Parameters. For definitive determination, a systematic and self-validating experimental protocol, such as the visual titration method described herein, is essential. This guide provides the foundational knowledge and practical methodology for scientists and researchers to confidently assess the solubility of DIBK and effectively integrate it into their applications.
References
The Emergence of a Workhorse Solvent: A Technical History of Diisobutyl Ketone
Abstract
Diisobutyl ketone (DIBK), systematically known as 2,6-dimethyl-4-heptanone, is a versatile and economically significant industrial solvent. Its utility in coatings, adhesives, and extraction processes is well-established, yet its origins are deeply rooted in the foundational explorations of organic chemistry. This technical guide provides an in-depth examination of the discovery and historical context of diisobutyl ketone, tracing its journey from an unnamed constituent in early condensation reactions to a purposefully synthesized industrial chemical. We will explore the fundamental chemical principles that underpin its formation, the evolution of its synthesis from uncontrolled side reactions to targeted industrial processes, and the analytical milestones that enabled its characterization. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important solvent, grounded in the historical evolution of chemical science.
The Dawn of Ketone Chemistry and the Rise of Acetone
The story of diisobutyl ketone is inextricably linked to the broader history of ketone chemistry and the advent of acetone as a readily available chemical feedstock. While ketones were first noted in the mid-19th century as metabolic byproducts in the urine of diabetic patients, their chemical nature and reactivity were subjects of intense investigation by pioneering organic chemists.
Acetone, the simplest ketone, was first produced in 1606 by Andreas Libavius through the distillation of lead(II) acetate.[1] However, it was not until 1832 that its empirical formula was determined by Jean-Baptiste Dumas and Justus von Liebig.[1] The now-familiar structural formula for acetone was published by August Kekulé in 1865.[1]
The industrial production of acetone began in the early 20th century, notably with the development of the Weizmann Process during World War I, which utilized the fermentation of starch by Clostridium acetobutylicum to produce acetone, butanol, and ethanol.[2][3] This newfound availability of acetone on an industrial scale was a critical prerequisite for the eventual large-scale production of its derivatives, including diisobutyl ketone.
The Seminal Reaction: Acetone Self-Condensation
The chemical pathway to diisobutyl ketone lies in the self-condensation of acetone, a classic example of an aldol condensation. This reaction, first described in its broader context by Charles-Adolphe Wurtz in 1872 for aldehydes, involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound. In the case of acetone, under basic or acidic conditions, one molecule acts as the enolate nucleophile and another as the carbonyl electrophile.
The initial products of acetone self-condensation are diacetone alcohol and mesityl oxide.[4][5] However, under more forcing conditions, these intermediates can undergo further reactions with acetone to produce a complex mixture of higher molecular weight products. It is within this complex milieu that diisobutyl ketone is formed.
The following diagram illustrates the initial and subsequent steps in the acetone self-condensation pathway leading to the formation of diisobutyl ketone.
Caption: Simplified reaction pathway for the formation of Diisobutyl Ketone from Acetone.
While the fundamental principles of the aldol condensation were established in the late 19th century, the specific isolation and characterization of all the components in the complex mixture resulting from acetone self-condensation took considerable time. Early investigations were often hampered by the limitations of analytical techniques. It is highly probable that diisobutyl ketone was present as an unidentified component in the "higher boiling fractions" of these early experiments.
From Obscurity to a Characterized Compound
A definitive "discovery" of diisobutyl ketone in the sense of a single, celebrated event is not apparent in the historical record. Instead, its emergence as a recognized chemical entity was a gradual process driven by advances in separation and analytical sciences. By the mid-20th century, with the maturation of industrial organic chemistry and the development of more sophisticated analytical techniques such as fractional distillation and spectroscopy, the components of the acetone condensation product mixture could be more readily separated and identified.
A significant milestone in the characterization of diisobutyl ketone is the 1947 publication by Stross, et al., in the Journal of the American Chemical Society, which detailed the vapor pressures and other physical properties of di-i-butyl ketone and di-i-butylcarbinol.[6] This paper signifies that by this time, DIBK was not only a known compound but one of sufficient interest to warrant detailed physical characterization, likely driven by its increasing presence and utility as an industrial solvent.
The Industrial Era: Targeted Synthesis and Co-Production
The post-World War II era saw a dramatic increase in the demand for industrial solvents for the burgeoning automotive, paint, and chemical industries. This demand spurred the development of more controlled and efficient methods for the synthesis of ketones derived from acetone. While early production of DIBK was often as a byproduct in the synthesis of methyl isobutyl ketone (MIBK), processes were later optimized to control the ratio of these two valuable solvents.[7]
Modern industrial synthesis of diisobutyl ketone is predominantly achieved through the catalytic condensation of acetone in either the liquid or gas phase. These processes utilize bifunctional catalysts that can facilitate both the condensation and subsequent hydrogenation steps.
Key Industrial Synthesis Methodologies
The following table summarizes the key approaches to the industrial synthesis of diisobutyl ketone:
| Synthesis Method | Precursors | Catalyst Type | Key Process Features |
| Acetone Condensation (One-Step) | Acetone, Hydrogen | Bifunctional (e.g., Palladium on a solid acid support) | Combines aldol condensation, dehydration, and hydrogenation in a single reactor. Process conditions can be tuned to favor MIBK or DIBK production. |
| From Isovaleric Acid | Isovaleric Acid | Metal-catalyzed decomposition | A less common route involving the ketonization of the carboxylic acid.[8] |
| Hydrogenation of Phorone | Phorone | Hydrogenation catalyst (e.g., Nickel, Palladium) | Phorone itself is a higher condensation product of acetone.[8] |
| Co-production with MIBK | Acetone, Hydrogen | Aldol condensation catalyst (e.g., copper-based) | The reaction conditions are controlled to produce a mixture of MIBK and DIBK, which are then separated by distillation.[7] |
The choice of catalyst and reaction conditions (temperature, pressure, and reactant ratios) is critical in determining the selectivity towards diisobutyl ketone. For instance, higher temperatures and longer reaction times tend to favor the formation of higher molecular weight condensation products, including DIBK.
Experimental Protocol: One-Step Gas-Phase Synthesis of MIBK and DIBK
The following is a representative, generalized protocol for the one-step gas-phase synthesis of MIBK and DIBK from acetone, based on principles described in the patent literature.
Objective: To synthesize a mixture of methyl isobutyl ketone and diisobutyl ketone from acetone and hydrogen in a continuous flow fixed-bed reactor.
Materials:
-
Acetone (reagent grade)
-
Hydrogen gas (high purity)
-
Bifunctional catalyst (e.g., Pd supported on an acidic zeolite)
-
Fixed-bed catalytic reactor system with temperature and pressure controls
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Activation: The catalyst is packed into the reactor and activated according to the manufacturer's specifications, typically involving heating under a flow of inert gas followed by reduction with hydrogen.
-
Reaction Setup: The reactor is brought to the desired operating temperature (e.g., 150-250°C) and pressure (e.g., 5-20 bar).
-
Reactant Feed: A continuous flow of hydrogen gas and vaporized acetone is introduced into the reactor at a specific molar ratio.
-
Reaction: The reactants pass over the catalyst bed where the condensation and hydrogenation reactions occur.
-
Product Collection: The reactor effluent is cooled to condense the liquid products, which are collected in a separation vessel.
-
Analysis: The liquid product mixture is analyzed by gas chromatography to determine the conversion of acetone and the selectivity to MIBK, DIBK, and other byproducts.
The logical flow of this experimental setup is depicted in the following diagram:
References
- 1. Acetone - Wikipedia [en.wikipedia.org]
- 2. Industrial production of chemical solvents “Acetone” | PPTX [slideshare.net]
- 3. SOLVENTS: From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 537691 | Sigma-Aldrich [merckmillipore.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Commercial Production of 2,6-Dimethyl-4-heptanone: A Technical Guide
Abstract
2,6-Dimethyl-4-heptanone, commonly known as Diisobutyl Ketone (DIBK), is a versatile industrial solvent and a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its unique properties, including a high boiling point and excellent solvency for numerous resins, make it a compound of significant commercial interest.[2][3][4] This technical guide provides an in-depth exploration of the commercial production methods of DIBK, with a primary focus on the catalytic condensation of acetone. The narrative delves into the fundamental reaction mechanisms, process parameters, catalyst technologies, and purification strategies employed in modern industrial settings. This document is intended for researchers, chemists, and chemical engineers involved in solvent manufacturing, process development, and organic synthesis.
Introduction: The Industrial Significance of Diisobutyl Ketone
Diisobutyl Ketone (CAS No. 108-83-8) is a colorless, stable liquid with a mild, characteristic odor.[3] Its primary applications are rooted in its excellent performance as a solvent for a wide array of materials, including nitrocellulose, lacquers, and synthetic resins.[3] In the pharmaceutical industry, DIBK serves as a crucial extraction solvent and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5]
The commercial demand for DIBK has driven the development of efficient and scalable production methods. While several synthetic routes have been explored, the self-condensation of acetone has emerged as the most economically viable and widely adopted industrial process. This guide will dissect this predominant method, offering a comprehensive overview of the science and technology that underpins its commercial success.
The Core Synthesis Pathway: Catalytic Condensation of Acetone
The industrial synthesis of DIBK from acetone is a multi-step process that occurs in a single stage, leveraging multifunctional catalysts. The overall transformation involves a cascade of reactions, primarily aldol condensation, dehydration, and hydrogenation.[6][7] DIBK is often a co-product in the manufacturing of Methyl Isobutyl Ketone (MIBK), another valuable solvent derived from acetone.[8][9][10] The ratio of MIBK to DIBK can be controlled by adjusting reaction conditions and catalyst selection.[8][10]
Unraveling the Reaction Mechanism
The formation of DIBK from acetone is a fascinating example of C-C bond formation through aldol chemistry. The reaction proceeds through several key intermediates:
-
Aldol Condensation of Acetone: The process begins with the base- or acid-catalyzed self-condensation of two acetone molecules to form diacetone alcohol (DAA).[11]
-
Dehydration to Mesityl Oxide: DAA readily dehydrates to form the α,β-unsaturated ketone, mesityl oxide (MO).[12]
-
Michael Addition: A third molecule of acetone (in its enolate form) undergoes a Michael addition to the mesityl oxide intermediate.
-
Hydrogenation: The resulting intermediate is then hydrogenated to yield this compound (DIBK).
This sequence of reactions highlights the elegance of catalytic design, where a single catalyst facilitates multiple transformations.
Caption: Reaction pathway for the synthesis of DIBK from acetone.
Industrial Production: Process Parameters and Catalysis
The commercial production of DIBK is typically carried out in a continuous process using a fixed-bed reactor. The choice of catalyst and the optimization of process parameters are critical for achieving high yields and selectivity.
Catalyst Technology: The Heart of the Process
Modern DIBK synthesis employs bifunctional catalysts that possess both acidic/basic and hydrogenation functionalities.[13][14] This dual-functionality is essential for driving the reaction cascade efficiently. Common catalytic systems include:
-
Palladium-based Catalysts: Palladium supported on acidic or basic materials like ion-exchange resins, zeolites, or metal oxides is widely used.[5][7][15][16] These catalysts exhibit high activity and selectivity for the condensation and hydrogenation steps.
-
Copper-Chromium Catalysts: These catalysts are also effective for aldol condensation and hydrogenation reactions in the synthesis of ketones.[8]
-
Mixed Metal Oxides: Catalysts comprising mixed oxides of metals like zinc, chromium, and aluminum have shown promise in the one-step synthesis of MIBK, with DIBK as a significant byproduct.[6]
The selection of the catalyst support is crucial as it influences the acidity/basicity and the dispersion of the metal, thereby impacting the overall catalytic performance.
Optimizing Process Parameters
To maximize the yield and selectivity of DIBK, careful control of the following process parameters is essential:
| Parameter | Typical Range | Rationale |
| Temperature | 120 - 250 °C | Influences reaction rates and equilibrium positions. Higher temperatures favor dehydration but can also lead to side reactions. |
| Pressure | 10 - 50 bar | Higher pressures favor the hydrogenation step and help maintain the reactants in the desired phase.[5][9] |
| H₂/Acetone Molar Ratio | 0.2 - 1.0 | A sufficient hydrogen concentration is necessary for the hydrogenation of the intermediate.[9] |
| Liquid Hourly Space Velocity (LHSV) | 0.5 - 5.0 h⁻¹ | Determines the residence time of the reactants in the reactor, impacting conversion and selectivity. |
Table 1: Key Process Parameters for DIBK Production.
Downstream Processing: Purification and Quality Control
The crude product stream from the reactor is a complex mixture containing DIBK, MIBK, unreacted acetone, water, and other byproducts.[17][18] Therefore, an efficient purification process is critical to obtain high-purity DIBK.
Separation Strategy: The Role of Distillation
Fractional distillation is the primary method used for the separation and purification of DIBK.[17][18] The significant difference in boiling points between the components allows for their effective separation.
A multi-column distillation train is typically employed:
-
Acetone Recovery: The first column separates the unreacted acetone, which is then recycled back to the reactor.
-
Water and Light Ends Removal: Subsequent columns are used to remove water and other low-boiling impurities.
-
MIBK-DIBK Separation: The final column separates MIBK from the higher-boiling DIBK.
The design and operation of the distillation columns are optimized to minimize energy consumption and maximize product purity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2012080809A1 - Process for producing dibk - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 8. EP1017661B1 - Manufacture of methyl isobutyl and diisobutyl ketone - Google Patents [patents.google.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. US7767863B2 - Method to make methyl isobutyl ketone and diisobutyl ketone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. US8809592B2 - Process for producing DIBK - Google Patents [patents.google.com]
- 14. US20130245326A1 - Process for producing dibk - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Separation and Purification of Methyl Isobutyl Ketone from Acetone + Isopropanol + Water + Methyl Isobutyl Ketone + Methyl Isobutyl Carbinol + Diisobutyl Ketone Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of Diisobutyl Ketone in the Laboratory
<-4>
Authored by: [Your Name/Department]
Abstract
Diisobutyl ketone (DIBK), a versatile solvent utilized across various research and development applications, presents a unique set of handling and safety challenges that necessitate a comprehensive understanding for laboratory personnel. This guide provides an in-depth analysis of the chemical and physical properties of DIBK, detailing the associated health and physical hazards. Authored from the perspective of a senior application scientist, this document synthesizes critical safety information with practical, field-proven protocols to ensure the well-being of researchers and the integrity of experimental outcomes. We will explore the causality behind specific handling procedures, personal protective equipment (PPE) selection, and emergency response, grounding these recommendations in authoritative sources and established safety standards.
Understanding Diisobutyl Ketone: Properties and Hazards
A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. Diisobutyl ketone (CAS No. 108-83-8), also known as 2,6-dimethyl-4-heptanone, is a colorless liquid with a characteristic mild, sweet, or peppermint-like odor.[1][2] It is primarily used as a solvent for a variety of synthetic resins, including nitrocellulose, polyesters, and acrylics.[3] Its slow evaporation rate and low water solubility make it valuable in coatings and other formulations.[3] However, these same properties contribute to its potential hazards in a laboratory setting.
1.1. Physical and Chemical Properties
The physical and chemical characteristics of DIBK directly influence its behavior and the necessary precautions for its use.
| Property | Value | Source |
| Molecular Weight | 142.3 g/mol | [1] |
| Boiling Point | 168°C (334°F) | [1] |
| Flash Point | 49°C (120°F) Closed Cup | [4][5] |
| Vapor Pressure | 2 mmHg | [1] |
| Specific Gravity | 0.81 | [1] |
| Solubility in Water | 0.05% | [1] |
| Lower Explosive Limit (LEL) | 0.8% at 93°C (200°F) | [1] |
| Upper Explosive Limit (UEL) | 7.1% at 93°C (200°F) | [1] |
This table summarizes key physical and chemical properties of Diisobutyl Ketone, providing a quantitative basis for understanding its hazards.
The relatively low vapor pressure indicates that DIBK does not evaporate as quickly as more volatile solvents at room temperature.[4] However, its vapor is heavier than air and can accumulate in low-lying areas, posing both a fire and inhalation hazard.[6][7]
1.2. Health Hazards
Exposure to DIBK can occur through inhalation, skin contact, eye contact, and ingestion.[1] The primary health effects are irritation and central nervous system depression.[4]
-
Inhalation: Inhaling DIBK vapors can irritate the nose, throat, and respiratory tract, leading to symptoms such as coughing and sore throat.[1][4] Higher concentrations can cause dizziness, headache, nausea, and in severe cases, loss of consciousness.[4][6]
-
Skin Contact: Direct contact with liquid DIBK can cause skin irritation, characterized by redness and a burning sensation.[2] Prolonged or repeated exposure may lead to dermatitis due to the solvent's defatting action on the skin.[4][6]
-
Eye Contact: DIBK vapor and liquid are irritating to the eyes, causing redness and pain.[4]
-
Ingestion: Swallowing DIBK can lead to irritation of the mouth and stomach.[5]
The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for DIBK of 50 parts per million (ppm) as an 8-hour time-weighted average (TWA).[1][8] The National Institute for Occupational Safety and Health (NIOSH) recommends a lower exposure limit of 25 ppm as a TWA.[1][9] The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration is 500 ppm.[1][9]
1.3. Physical Hazards
Diisobutyl ketone is a combustible liquid, meaning it can ignite but not as readily as flammable liquids.[2][10] Its flash point of 49°C (120°F) indicates that it must be moderately heated before it will produce enough vapor to form an ignitable mixture with air.[4][5]
-
Fire and Explosion: Vapors can form explosive mixtures with air, especially in enclosed spaces or at temperatures above the flash point.[4][7] These vapors can travel a considerable distance to an ignition source and flash back.[6][7] Containers of DIBK may rupture or explode if exposed to heat or fire.[2][7]
-
Chemical Incompatibility: DIBK is incompatible with strong oxidizing agents such as peroxides, nitrates, and perchlorates.[2][4] Contact with these substances can lead to vigorous reactions, increasing the risk of fire and explosion.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe laboratory practice is the implementation of a multi-layered safety approach, beginning with engineering controls and supplemented by appropriate personal protective equipment.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to minimize exposure by isolating the hazard or removing it from the work environment.
-
Ventilation: All work with DIBK should be conducted in a well-ventilated area.[11][12] A properly functioning chemical fume hood is the preferred engineering control for handling open containers of DIBK.[2] The causality here is straightforward: local exhaust ventilation captures vapors at the source, preventing them from entering the breathing zone of the researcher.
-
Storage: DIBK should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[2][7] Storage should be in tightly closed containers made of compatible materials.[11][12] It is crucial to store DIBK separately from incompatible chemicals, particularly strong oxidizers.[2][4]
2.2. Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls cannot eliminate all risk of exposure, PPE provides a critical barrier. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory when handling DIBK to protect against splashes.[4][12] A face shield should be worn in situations where there is a greater risk of splashing.[13]
-
Skin Protection: Solvent-resistant gloves are required to prevent skin contact.[2][4] The choice of glove material is critical; manufacturers' recommendations should be consulted to ensure the selected gloves provide adequate protection against DIBK.[2] Protective clothing, such as a lab coat, should be worn to protect the skin.[2][4]
-
Respiratory Protection: In most laboratory settings with proper engineering controls, respiratory protection is not necessary. However, if ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][4] For high concentrations or emergency situations, a supplied-air respirator or a self-contained breathing apparatus (SCBA) may be necessary.[1]
Caption: Workflow for selecting appropriate PPE when handling diisobutyl ketone.
Safe Handling and Storage Protocols: A Step-by-Step Approach
Adherence to established protocols is paramount for preventing accidents and ensuring a safe working environment.
3.1. General Handling Procedures
-
Preparation: Before beginning any work, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available and in good condition.[2]
-
Dispensing: When transferring DIBK, use only non-sparking tools and ensure that both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7][11]
-
Avoidance of Inhalation and Contact: Handle DIBK in a manner that minimizes the generation of vapors and aerosols.[7] Avoid all personal contact, including inhalation and skin and eye contact.[7]
-
Hygiene: Do not eat, drink, or smoke in areas where DIBK is handled or stored.[4][11] Wash hands thoroughly after handling the chemical, even if gloves were worn.[11]
-
Container Management: Keep containers of DIBK tightly closed when not in use to prevent the escape of vapors.[11][14]
3.2. Storage Protocol
-
Location: Store DIBK in a designated, approved flammable liquids storage cabinet or room.[7] This area should be cool, dry, and well-ventilated.[2]
-
Ignition Sources: Prohibit all sources of ignition, including smoking, open flames, and spark-producing equipment, in the storage area.[2][7]
-
Incompatible Materials: Ensure that DIBK is stored separately from incompatible substances, particularly strong oxidizing agents.[2][4]
-
Container Integrity: Regularly inspect storage containers for leaks or damage.[7]
Emergency Procedures: Preparedness and Response
Despite the best preventative measures, accidents can happen. A well-defined and practiced emergency response plan is essential.
4.1. Spills and Leaks
-
Evacuation and Isolation: In the event of a spill, immediately evacuate all non-essential personnel from the area.[2] Isolate the spill area and eliminate all sources of ignition.[5][7]
-
Ventilation: Increase ventilation to the area to disperse vapors.[2]
-
Containment and Cleanup: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[2][7] Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[7] Do not use combustible materials like sawdust to absorb the spill.[15]
-
Decontamination: After the spilled material has been removed, decontaminate the area with soap and water.[2]
Caption: Flowchart for responding to a diisobutyl ketone spill in the laboratory.
4.2. Fire Response
-
Evacuation: If a fire involving DIBK occurs, evacuate the area immediately and activate the fire alarm.
-
Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2][5] Do not use a solid stream of water, as it may spread the fire.[11]
-
Container Cooling: If containers of DIBK are exposed to fire, use a water spray to keep them cool and prevent them from rupturing.[2][7]
-
Professional Response: Only trained personnel should attempt to fight a fire involving hazardous chemicals.[2]
4.3. First Aid Measures
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[5][7] Wash the area with soap and water.[4] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[4][11] Seek immediate medical attention.[11]
Waste Disposal
Diisobutyl ketone and any materials contaminated with it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[2] Do not dispose of DIBK down the drain.[5] Collect all DIBK waste in properly labeled, sealed containers.[2]
Conclusion
The safe handling of diisobutyl ketone in a laboratory setting is contingent upon a comprehensive understanding of its properties and hazards, coupled with the diligent application of appropriate safety protocols. By prioritizing engineering controls, utilizing the correct personal protective equipment, adhering to safe handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable solvent. This guide serves as a foundational resource for fostering a culture of safety and ensuring the well-being of all laboratory personnel.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Diisobutyl ketone [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. Diisobutyl ketone (DIBK) | Eastman [eastman.com]
- 4. ICSC 0713 - DIISOBUTYL KETONE [inchem.org]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. rowe.com.au [rowe.com.au]
- 8. 1988 OSHA PEL Project - Diisobutyl Ketone | NIOSH | CDC [cdc.gov]
- 9. Diisobutyl ketone - IDLH | NIOSH | CDC [cdc.gov]
- 10. carlroth.com [carlroth.com]
- 11. cometchemical.com [cometchemical.com]
- 12. monumentchemical.com [monumentchemical.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. Mobile [my.chemius.net]
environmental fate and degradation of 2,6-Dimethyl-4-heptanone
An In-depth Technical Guide to the Environmental Fate and Degradation of 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the , commonly known as diisobutyl ketone (DIBK). As a widely used industrial solvent, understanding its environmental persistence, mobility, and degradation pathways is critical for accurate risk assessment and responsible product stewardship.[1][2][3] This document moves beyond a simple data summary to explain the causality behind the observed environmental behavior and the experimental methodologies used to assess it.
Introduction: The Physicochemical Identity of DIBK
This compound (CAS No: 108-83-8) is a branched, nine-carbon aliphatic ketone.[4][5] Its utility as a solvent in coatings, lacquers, adhesives, and extraction processes stems from its slow evaporation rate, low water solubility, and excellent solvency for a wide range of synthetic resins.[1][6][7] These same properties, however, are the primary determinants of its distribution and behavior upon release into the environment. A foundational understanding of its environmental fate begins with its core physicochemical properties, which dictate its partitioning between air, water, soil, and biota.
Data Presentation: Key Physicochemical Properties
The following table summarizes the essential properties of DIBK that govern its environmental transport and degradation potential.
| Property | Value | Significance for Environmental Fate | Source(s) |
| Molecular Formula | C9H18O | Defines the basic structure and elemental composition. | [4][8] |
| Molecular Weight | 142.24 g/mol | Influences diffusion, volatility, and transport rates. | [4][8][9] |
| Boiling Point | 165-170 °C | Indicates low volatility under standard conditions. | [4][10][11] |
| Vapor Pressure | 1.3 - 1.7 mmHg at 20-25 °C | Governs the rate of volatilization from surfaces. A low value suggests it is semi-volatile. | [4][11] |
| Water Solubility | 0.04% - 0.05% (400-500 mg/L) at 20 °C | Limited solubility suggests partitioning from water to other phases (soil, sediment, air). | [4] |
| Log P (octanol/water) | 3.71 | Indicates a moderate tendency to partition from water into organic matter and lipids. | [12][13][14] |
| Henry's Law Constant | 1.2 x 10⁻⁴ atm·m³/mol (estimated) | Suggests that volatilization from water bodies can be an important fate process. | [9] |
Core Degradation Pathways: Biotic and Abiotic Mechanisms
The environmental persistence of DIBK is determined by its susceptibility to degradation. The two primary routes are biological degradation by microorganisms and abiotic degradation through chemical reactions like photolysis.
Biodegradation: The Primary Removal Mechanism
Field data and standardized laboratory tests consistently show that DIBK is "readily biodegradable".[12][14][15] This is the most significant process for its removal from soil and aquatic systems.
Expertise & Experience: The term "readily biodegradable" is a regulatory classification, not a vague descriptor. It means that under specific aerobic test conditions, the substance will achieve a high level of mineralization (conversion to CO₂, water, and biomass) within a short timeframe (e.g., >60% in a 10-day window within a 28-day test). This rapid degradation prevents persistence and long-term exposure in the environment. Multiple studies confirm DIBK passes OECD tests for ready biodegradability, with one showing 88% degradation in 20 days.[16]
While the precise metabolic pathway in diverse microbial communities is not exhaustively detailed in the literature, a scientifically plausible route for an aliphatic ketone like DIBK involves initial enzymatic reduction followed by oxidative cleavage.
-
Reduction to Secondary Alcohol: The ketone carbonyl group is reduced to a hydroxyl group by a reductase enzyme, forming 2,6-dimethyl-4-heptanol.
-
Oxidation and Ring Cleavage (Hypothetical): The secondary alcohol can be further oxidized. Subsequent enzymatic action, likely involving oxygenases, would cleave the carbon chain, forming smaller, more easily metabolized intermediates (e.g., organic acids and ketones) that can enter central metabolic cycles like the Krebs cycle.
Caption: A plausible microbial degradation pathway for DIBK.
Abiotic Degradation: Atmospheric Photolysis
In the atmosphere, the fate of DIBK is governed by indirect photolysis—reaction with photochemically generated hydroxyl (•OH) radicals.[16]
-
Atmospheric Fate: Volatilized DIBK will not persist in the atmosphere. Its estimated atmospheric half-life is short, in the range of 14 to 22 hours.[17] This rapid degradation prevents long-range atmospheric transport.
Expertise & Experience: The mechanism of this degradation is hydrogen abstraction by the hydroxyl radical from the C-H bonds of the DIBK molecule. Ketones can also undergo direct photolysis (Norrish Type I and Type II reactions), where UV light directly cleaves bonds adjacent to the carbonyl group, but for aliphatic ketones in the troposphere, the reaction with •OH radicals is the dominant removal process.[18]
-
Hydrolysis: DIBK lacks any functional groups that are susceptible to hydrolysis under typical environmental pH conditions (e.g., esters, amides). Therefore, hydrolysis is not considered a relevant environmental fate process.[9][11][17]
Environmental Distribution and Mobility
Upon release, DIBK will partition between environmental compartments based on its properties.
-
Mobility in Soil: The tendency of a chemical to move through soil is predicted by its organic carbon-water partition coefficient (Koc). Reported Koc values for DIBK are in the range of 60, with a corresponding log Koc of approximately 2.07.[12][19] This value suggests that DIBK has moderate to high mobility in soil.[9] While it will adsorb to organic matter to some extent, a significant fraction will remain in the soil pore water and be available for leaching towards groundwater.
-
Volatilization: With a vapor pressure of ~1.3 mmHg and a Henry's Law constant indicating a tendency to partition from water to air, volatilization is an important transport process.[4][9] If released to surface water or moist soil, a significant portion of DIBK is expected to volatilize into the atmosphere, where it will be rapidly degraded.[9]
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. It is a critical endpoint for assessing long-term ecological risk.
Expertise & Experience: The octanol-water partition coefficient (Log P, also known as log Kow) is the primary screening tool for bioaccumulation potential. A high Log P suggests a substance is lipophilic ("fat-loving") and more likely to accumulate in the fatty tissues of organisms.
DIBK has a reported Log P of 3.71.[12][13][14] While this value suggests a moderate potential for partitioning into organic matter, it is generally below the threshold of high concern (typically Log P > 4.5 or 5.0). More definitive data comes from the Bioconcentration Factor (BCF), which is an experimentally measured value. The reported BCF for DIBK is in the range of 100-130.[12][14]
Trustworthiness: A BCF value below 500 indicates a low potential for a substance to bioaccumulate in aquatic organisms. Therefore, based on both the Log P and the experimental BCF, DIBK is not expected to significantly bioaccumulate in food chains.[13][14]
Experimental Protocols: A Self-Validating System
To ensure data is reliable and comparable, standardized test protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used.
Experimental Protocol: OECD 301D Ready Biodegradability (Closed Bottle Test)
This protocol is a cornerstone for assessing the ultimate biodegradability of a chemical.
Objective: To determine if DIBK is "readily biodegradable" by measuring the depletion of dissolved oxygen over 28 days in a closed bottle containing a known concentration of the chemical, a mineral medium, and a microbial inoculum.
Methodology:
-
Preparation of Test Medium: A mineral salt medium (containing nitrogen, phosphorus, and essential trace elements) is prepared in high-purity water and saturated with air to achieve a known dissolved oxygen concentration.
-
Inoculum: A small volume of microbial inoculum is added. The source should be from a biologically active environment, such as the effluent from a wastewater treatment plant not adapted to the test substance.
-
Test Setup:
-
Multiple sealed glass bottles are filled with the inoculated medium.
-
Test Bottles: A known concentration of DIBK (typically 2-5 mg/L) is added.
-
Inoculum Blank: Bottles containing only the inoculum and medium are prepared to measure the background oxygen consumption of the microbial community.
-
Abiotic Control: A sterile bottle containing DIBK and medium (no inoculum) is prepared to check for any non-biological oxygen demand.
-
Reference Control: A bottle containing a readily biodegradable reference substance (e.g., sodium benzoate) is run in parallel to validate the activity of the inoculum.
-
-
Incubation: Bottles are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Measurement: The dissolved oxygen concentration in each bottle is measured at regular intervals using an oxygen electrode.
-
Calculation: The percentage of biodegradation is calculated based on the oxygen consumed in the test bottles (corrected for the blank) as a percentage of the Theoretical Oxygen Demand (ThOD) of DIBK.
-
ThOD for C₉H₁₈O = 2.924 mg O₂/mg substance.[12]
-
-
Validation Criteria: For a test to be valid, the reference substance must show >60% degradation within the 10-day window, and the final oxygen concentration in the blank must not fall below a specified level. DIBK is considered "readily biodegradable" if it achieves >60% degradation within the 28-day study and meets the 10-day window criterion.
Mandatory Visualization: General Environmental Fate Assessment Workflow
Caption: A logical workflow for assessing the environmental fate of a chemical.
Conclusion and Environmental Profile
The collective evidence provides a clear and consistent profile of the environmental fate of this compound.
-
Low Persistence: DIBK is not persistent in the environment. Its primary removal mechanism is rapid biodegradation in soil and water. In the atmosphere, it is quickly degraded by photochemical reactions.
-
Moderate Mobility: It exhibits moderate to high mobility in soil, suggesting a potential for leaching if released in large quantities in permeable soils.
-
Low Bioaccumulation: DIBK has a low potential to bioaccumulate in organisms and is not expected to biomagnify in the food web.
Overall, due to its ready biodegradability and rapid atmospheric photolysis, this compound is considered to have a low potential for causing long-term, widespread environmental impact. The primary risk management focus should be on preventing large, direct releases to surface water and soil to mitigate short-term ecotoxicity and potential leaching to groundwater.
References
- 1. Buy Diisobutyl Ketone - DIBK - Rotterdam Chemicals Group [rotterdamchemicals.com]
- 2. chem.international [chem.international]
- 3. KUMHO P&B CHEMICALS [kpb.co.kr]
- 4. monumentchemical.com [monumentchemical.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031417) [hmdb.ca]
- 6. nbinno.com [nbinno.com]
- 7. ark-chem.co.jp [ark-chem.co.jp]
- 8. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 9. Isobutyl ketone | C9H18O | CID 7958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 108-83-8 [chemicalbook.com]
- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. labchem.co.za [labchem.co.za]
- 14. monumentchemical.com [monumentchemical.com]
- 15. Diisobutyl ketone (DIBK) | Eastman [eastman.com]
- 16. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. rowe.com.au [rowe.com.au]
Methodological & Application
Application Notes and Protocols for 2,6-Dimethyl-4-heptanone (DIBK) in Organic Synthesis
Abstract
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals on the strategic application of 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone, DIBK) as a versatile solvent in organic synthesis. Moving beyond its traditional use in coatings and extraction, this document elucidates the nuanced advantages of DIBK in various reaction classes, supported by detailed protocols and comparative data. We will explore its unique physicochemical properties and how they can be leveraged to enhance reaction control, improve yields, and promote greener chemical processes. This guide is designed to provide not only procedural steps but also the scientific rationale behind the use of DIBK, empowering chemists to make informed decisions in solvent selection for complex synthetic challenges.
Introduction: Re-evaluating a Classic Solvent for Modern Synthesis
This compound (DIBK) is a well-established industrial solvent, long favored in the coatings, resins, and mineral extraction industries for its excellent solvency, slow evaporation rate, and low water solubility.[1][2][3] However, its potential as a high-performance medium for complex organic synthesis has been comparatively underexplored. For the modern synthetic chemist, particularly in the pharmaceutical and fine chemical sectors, the choice of solvent is a critical parameter that dictates reaction outcomes, process efficiency, and environmental impact.
This application note aims to bridge this knowledge gap by providing a detailed exploration of DIBK's utility as a reaction solvent. We will delve into its unique properties, which make it a compelling alternative to more conventional aprotic solvents, and provide practical, step-by-step protocols for its use in key organic transformations. The central thesis of this guide is that the deliberate selection of DIBK can offer significant advantages in controlling reaction pathways, managing temperature profiles, and simplifying downstream processing.
Physicochemical Properties and Their Synthetic Implications
The utility of a solvent in a specific chemical transformation is a direct consequence of its physical and chemical properties. DIBK possesses a unique combination of characteristics that render it suitable for a range of synthetic applications.
| Property | Value | Implication in Organic Synthesis |
| Molecular Formula | C₉H₁₈O | A relatively large, branched aliphatic ketone. |
| Molecular Weight | 142.24 g/mol | Contributes to its high boiling point and low volatility. |
| Boiling Point | 165-170 °C | Enables reactions at elevated temperatures, improving reaction rates.[4] |
| Melting Point | -41.5 °C | Wide liquid range, suitable for a variety of process temperatures. |
| Density | 0.808 g/mL at 25 °C | Lower density than many common solvents, can aid in phase separations.[4] |
| Flash Point | 49 °C (120 °F) | Flammable, requiring appropriate safety precautions.[4] |
| Water Solubility | 0.05 g/100 mL | Low water solubility facilitates aqueous workups and product isolation. |
| Evaporation Rate | Slow | Helps maintain stable reaction concentrations and temperatures.[3] |
| Polarity | Moderately Polar, Aprotic | Can dissolve a wide range of organic compounds.[1] |
Causality Behind Experimental Choices:
-
High Boiling Point: The high boiling point of DIBK is a significant advantage for reactions that require elevated temperatures to overcome activation energy barriers. This property allows for a wider operational temperature range compared to lower-boiling solvents like THF or acetone, providing greater flexibility in reaction optimization.
-
Slow Evaporation Rate: In lengthy reactions, solvent evaporation can lead to changes in concentration and potentially undesirable side reactions. DIBK's slow evaporation rate ensures a more consistent reaction environment, which is particularly crucial for sensitive or catalytic processes.[3]
-
Aprotic Nature: As an aprotic solvent, DIBK does not participate in hydrogen bonding as a donor. This is advantageous in reactions involving strong bases or nucleophiles that would be quenched by protic solvents.
-
Low Water Solubility: The negligible miscibility with water simplifies aqueous workups. Phase separation is typically clean and efficient, minimizing product loss during extraction.
Application in Key Organic Transformations
While DIBK is not a universal solvent, its properties make it particularly well-suited for specific classes of organic reactions.
Aldol Condensation Reactions
The Aldol condensation, a cornerstone of C-C bond formation, often requires careful temperature and concentration control to favor the desired product and minimize side reactions.
Rationale for using DIBK:
-
Temperature Control: The high boiling point of DIBK allows for precise temperature control at elevated temperatures, which can be necessary to drive the dehydration of the aldol adduct to the enone product.
-
Minimizing Side Reactions: The steric bulk of DIBK can, in some cases, influence the reaction pathway by disfavoring polymerization or other undesirable side reactions that can occur in less hindered solvents.
Protocol: Base-Catalyzed Aldol Condensation of Acetone and Benzaldehyde
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (100 mL) and benzaldehyde (10.6 g, 0.1 mol).
-
Initiation: While stirring, slowly add a solution of sodium hydroxide (2.0 g, 0.05 mol) in ethanol (10 mL) dropwise over 15 minutes.
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Separate the organic layer. Wash the organic layer with 2 x 50 mL of brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the DIBK under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield dibenzalacetone.
As a Solvent in Extraction Processes
DIBK's low water solubility and ability to dissolve a wide range of organic compounds make it an excellent solvent for liquid-liquid extractions, particularly for the recovery of metal chelates and in the purification of natural products.[5]
Advantages over other extraction solvents:
-
Stability in Acidic Media: A comparative study has shown that DIBK exhibits greater stability in strongly acidic media compared to methyl isobutyl ketone (MIBK), making it a superior choice for extractions from acidic aqueous solutions.[5]
-
Reduced Emulsion Formation: The properties of DIBK can lead to cleaner phase separations with less tendency for emulsion formation compared to some other common extraction solvents.
Protocol: Extraction of a Metal Chelate
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion of interest and the appropriate chelating agent. Adjust the pH of the solution to optimize chelate formation.
-
Extraction: Transfer the aqueous solution to a separatory funnel and add an equal volume of this compound. Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The DIBK layer, containing the extracted metal chelate, can then be drained.
-
Back Extraction (if necessary): The metal can be recovered from the organic phase by back-extraction into an aqueous solution of appropriate pH or by other suitable methods.
DIBK as a Greener Solvent Alternative
The principles of green chemistry encourage the use of solvents that are less hazardous and have a reduced environmental impact. While DIBK is a combustible liquid and requires careful handling, it possesses certain characteristics that align with green chemistry principles when compared to some more traditional solvents.
-
Reduced Volatility: Its low vapor pressure and high boiling point reduce worker exposure to fumes and minimize fugitive emissions of volatile organic compounds (VOCs).
-
Potential for Recycling: The stability of DIBK allows for its recovery and reuse in many industrial processes, reducing overall solvent consumption and waste generation.
Green Chemistry Metrics:
When evaluating the "greenness" of a solvent, metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are often considered. The use of a recyclable, high-boiling solvent like DIBK can contribute to a more favorable E-Factor and PMI by reducing the amount of solvent waste generated per unit of product.
Safety and Handling
This compound is a flammable liquid and can cause respiratory irritation.[6] It is essential to handle this solvent in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat should be worn to prevent skin contact.
Storage:
Store DIBK in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition.
Conclusion and Future Outlook
This compound is a versatile and often overlooked solvent for organic synthesis. Its unique combination of a high boiling point, slow evaporation rate, and low water solubility provides chemists with a valuable tool for controlling reaction conditions and simplifying purification processes. While not a universal solvent, its strategic application in reactions such as Aldol condensations and in specialized extraction procedures can offer significant advantages over more conventional solvents. As the principles of green chemistry continue to influence solvent selection, the properties of DIBK that contribute to reduced VOC emissions and potential for recycling will likely lead to its broader adoption in both academic and industrial research settings. Further exploration of its utility in other reaction classes is warranted and is expected to uncover new opportunities for this robust and reliable solvent.
References
- 1. nbinno.com [nbinno.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-二甲基-4-庚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Chemistry Metrics, A Review [mdpi.com]
Application of 2,6-Dimethyl-4-heptanone in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of 2,6-Dimethyl-4-heptanone in Pharmaceutical Synthesis
This compound, commonly known as Diisobutyl Ketone (DIBK), is a versatile organic compound with the chemical formula C9H18O.[1][2] While widely recognized for its utility as an industrial solvent, its role as a strategic building block in the synthesis of complex organic molecules is of significant interest to the pharmaceutical industry.[3][4] The branched aliphatic structure and the presence of a reactive ketone functional group make DIBK a valuable precursor for the introduction of the 2,6-dimethylheptan-4-yl moiety into pharmacologically active compounds. This application note provides a detailed exploration of the synthetic utility of this compound in the preparation of pharmaceutical intermediates, with a focus on reductive amination protocols to yield key amine building blocks.
The core value of this compound in pharmaceutical synthesis lies in its ability to be readily converted into chiral amines, which are ubiquitous structural motifs in a vast array of therapeutic agents.[5] The steric hindrance provided by the isobutyl groups flanking the carbonyl can influence the stereochemical outcome of reactions, offering potential for diastereoselective transformations. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the significance of the resulting intermediates in the broader context of drug development.
Key Synthetic Transformation: Reductive Amination to 2,6-Dimethyl-4-heptanamine
One of the most powerful and widely employed methods for the conversion of ketones to amines in the pharmaceutical industry is reductive amination.[6][7] This one-pot reaction combines the formation of an imine or enamine intermediate from a ketone and an amine, followed by its immediate reduction to the corresponding amine. This approach is highly valued for its efficiency and operational simplicity.[8]
The direct conversion of this compound to 2,6-Dimethyl-4-heptanamine is a pivotal step in creating a versatile pharmaceutical intermediate.[9] The resulting primary amine, 2,6-dimethyl-4-heptanamine, can serve as a nucleophile in a variety of subsequent reactions to build more complex molecular architectures.
Reaction Causality and Mechanistic Insight
The reductive amination of this compound can be achieved through various methods, with the Leuckart reaction being a classic and robust choice.[5][10][11] The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[11]
The reaction proceeds through the following key steps:
-
Imine Formation: In the presence of ammonia (generated from ammonium formate or formamide), the carbonyl group of this compound is attacked to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine.
-
Reduction: The imine is subsequently reduced by formic acid (also generated from the reagents) via a hydride transfer, yielding the final amine product.
The high temperatures typically required for the Leuckart reaction drive the equilibrium towards the formation of the imine and facilitate the reduction step.[11]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethyl-4-heptanamine via Leuckart Reaction
This protocol details the synthesis of 2,6-dimethyl-4-heptanamine from this compound using the Leuckart reaction. This method is advantageous for its use of readily available and inexpensive reagents.
Materials and Equipment:
-
This compound (DIBK)
-
Ammonium formate
-
Formamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (50%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1 mole of this compound with 2 moles of ammonium formate and 2 moles of formamide.
-
Heating: Heat the mixture under reflux at a temperature of 160-185 °C for 5-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting ketone.
-
Hydrolysis of the Formyl Intermediate: After the reaction is complete, cool the mixture to room temperature. Add 2 moles of concentrated hydrochloric acid and reflux the mixture for an additional 5-6 hours to hydrolyze the intermediate formamide.
-
Work-up and Isolation:
-
Cool the reaction mixture and make it strongly alkaline by the slow addition of a 50% sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel. The amine product will separate as an upper layer.
-
Separate the layers and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and remove the diethyl ether by distillation. The crude 2,6-dimethyl-4-heptanamine can be further purified by vacuum distillation.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, Ammonium formate, Formamide |
| Reaction Type | Leuckart Reductive Amination |
| Product | 2,6-Dimethyl-4-heptanamine |
| Typical Yield | 60-70% |
| Purity (after distillation) | >98% |
Application in Pharmaceutical Intermediate Synthesis: A Hypothetical Case Study
While direct, publicly available examples of the use of 2,6-dimethyl-4-heptanamine in the synthesis of a specific commercial drug are not readily found in the literature, its structural motif is relevant to the design of new chemical entities. The lipophilic, branched alkyl chain can be valuable for modulating the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability.
For instance, 2,6-dimethyl-4-heptanamine could be envisioned as a key intermediate in the synthesis of novel hypotensive agents. Many existing antihypertensive drugs feature amine functionalities that interact with adrenergic receptors.[12] The bulky 2,6-dimethylheptan-4-yl group could serve as a unique substituent to probe the binding pocket of these receptors, potentially leading to compounds with improved selectivity and potency.
Hypothetical Synthetic Workflow:
The following workflow illustrates how 2,6-dimethyl-4-heptanamine could be incorporated into a synthetic route for a novel pharmaceutical intermediate.
Caption: Hypothetical workflow for the synthesis of a pharmaceutical intermediate from DIBK.
Conclusion and Future Perspectives
This compound is a readily available and cost-effective starting material that provides access to the valuable pharmaceutical intermediate, 2,6-dimethyl-4-heptanamine. The reductive amination of DIBK, particularly through robust methods like the Leuckart reaction, offers a reliable pathway to this key building block. While this application note has provided a foundational protocol, further optimization using modern reductive amination reagents such as sodium triacetoxyborohydride could offer milder reaction conditions and improved yields.[13]
The strategic incorporation of the 2,6-dimethylheptan-4-yl moiety into drug candidates holds promise for the development of new therapeutics with tailored pharmacokinetic and pharmacodynamic profiles. Researchers and drug development professionals are encouraged to explore the synthetic potential of this compound and its derivatives in their quest for novel and effective medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. grokipedia.com [grokipedia.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. IL60288A0 - Ethanamine derivatives,their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 2,6-Dimethyl-4-heptanamine | C9H21N | CID 103410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Use of Diisobutyl Ketone in Atomic Absorption Spectrometry Sample Preparation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisobutyl ketone (DIBK) is a highly effective organic solvent for the preconcentration and separation of trace metals in atomic absorption spectrometry (AAS) analysis. Its favorable physicochemical properties, including low water solubility, optimal boiling point, and excellent solvent activity for metal chelates, make it a superior choice for liquid-liquid extraction (LLE) procedures.[1] This guide provides a detailed overview of the principles, applications, and protocols for utilizing DIBK in AAS sample preparation, enabling analysts to overcome matrix interferences and enhance analytical sensitivity.
Introduction: Overcoming Matrix Interferences in AAS
Atomic absorption spectrometry is a powerful technique for elemental analysis, but its accuracy can be compromised by the sample matrix. Complex matrices can introduce interferences that alter the analyte signal, leading to inaccurate quantification. Liquid-liquid extraction is a robust sample preparation technique used to isolate the analyte of interest from the interfering matrix components. The selection of an appropriate organic solvent is critical for the success of this process.
Diisobutyl Ketone: Properties and Advantages in AAS
Diisobutyl ketone (DIBK) is a branched C9 ketone with several properties that make it an ideal solvent for LLE in AAS.[2]
| Property | Value | Significance for AAS |
| Molecular Formula | C9H18O | |
| Molecular Weight | 142.24 g/mol [2] | |
| Boiling Point | 169°C[2] | The high boiling point minimizes evaporative losses during sample preparation and analysis, ensuring stable analyte concentrations. |
| Solubility in Water | 0.04% @ 20°C[2] | Low water solubility facilitates clean phase separation after extraction.[1] |
| Density | 0.806 kg/l @ 20°C[2] | Being less dense than water, the DIBK layer forms the upper phase, simplifying its collection. |
| Evaporation Rate | 0.15 (nBuAc = 1)[2] | The slow evaporation rate contributes to the stability of the prepared sample.[1] |
| Flash Point | 49°C (120°F)[2] | Classified as a flammable liquid, requiring appropriate safety precautions.[3] |
Key Advantages of DIBK in AAS:
-
Enhanced Sensitivity: DIBK allows for the concentration of the analyte from a large aqueous sample volume into a smaller organic volume, thereby increasing the signal intensity in AAS.
-
Reduced Matrix Effects: By selectively extracting the analyte, DIBK effectively removes interfering matrix components.[4]
-
Good Solvent Activity: DIBK is an excellent solvent for a wide range of metal-chelate complexes, ensuring efficient extraction.[1]
-
Stable Flame Characteristics: DIBK burns with a stable flame in flame AAS, which is crucial for obtaining reproducible measurements.
The Chelation-Extraction Mechanism with DIBK
The use of DIBK in AAS sample preparation typically involves a chelation step. A chelating agent is added to the aqueous sample to form a neutral, stable complex with the target metal ion. This complex is then preferentially extracted into the DIBK phase.
Caption: Chelation-extraction workflow using DIBK for AAS sample preparation.
Commonly used chelating agents include Ammonium Pyrrolidine Dithiocarbamate (APDC) and Sodium Diethyldithiocarbamate (Na-DDC). The choice of chelating agent and the pH of the aqueous phase are critical parameters that must be optimized for each specific analyte.
Detailed Application Protocols
The following protocols are provided as a guideline and should be optimized for the specific sample matrix and analyte of interest.
Protocol 1: Determination of Gold in Geological Samples
This method is suitable for the determination of low concentrations of gold in rocks and ores.[5][6]
Materials:
-
Diisobutyl ketone (DIBK)
-
Aliquat™ 336 (methyl tricapryl ammonium chloride)[7]
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Aqua Regia (3:1 mixture of HCl and HNO₃)
-
Gold standard solutions
Procedure:
-
Sample Digestion: Accurately weigh a representative sample (e.g., 30 g) and digest it with aqua regia after roasting.[5]
-
Extraction Solution Preparation: Prepare a 1% v/v solution of Aliquat™ 336 in DIBK.[8]
-
Extraction: After digestion and cooling, transfer the sample solution to a separatory funnel. Add a known volume of the DIBK-Aliquat™ 336 solution and shake vigorously for 2-3 minutes.
-
Phase Separation: Allow the phases to separate. The upper organic layer contains the gold complex.
-
Analysis: Aspirate the DIBK phase directly into the flame or graphite furnace of the AAS.[6]
-
Calibration: Prepare a series of gold standards and a blank. Process them through the same digestion and extraction procedure to create a calibration curve.
Protocol 2: Determination of Trace Metals in Water Samples
This protocol can be adapted for various trace metals like lead, cadmium, copper, and nickel.
Materials:
-
Diisobutyl ketone (DIBK)
-
Ammonium Pyrrolidine Dithiocarbamate (APDC) solution (1% w/v)
-
Buffer solutions for pH adjustment
-
Metal standard solutions
Procedure:
-
Sample Preparation: Take a known volume of the water sample and adjust the pH to the optimal range for the specific metal-APDC complex formation.
-
Chelation: Add the APDC solution and mix thoroughly.
-
Extraction: Add a smaller, precise volume of DIBK to the sample. Shake vigorously for 2-3 minutes to extract the metal-APDC complex.
-
Phase Separation: Allow the layers to separate.
-
Analysis: Carefully collect the DIBK layer and analyze it by AAS.
-
Calibration: Prepare standards and a blank in deionized water and subject them to the same extraction procedure.
Safety and Handling of Diisobutyl Ketone
Diisobutyl ketone is a flammable liquid and vapor that may cause respiratory irritation.[3][9] It is crucial to handle DIBK in a well-ventilated area, preferably a fume hood.[3][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3][10] Keep DIBK away from heat, sparks, open flames, and other ignition sources.[3][11] Store in a tightly closed container in a cool, well-ventilated place.[9][12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Extraction Efficiency | Incorrect pH, insufficient chelating agent, inadequate mixing. | Optimize pH, increase chelating agent concentration, increase shaking time or intensity. |
| Emulsion Formation | High concentration of organic matter or surfactants in the sample. | Centrifuge the sample to break the emulsion, or try a back-extraction into a fresh aqueous phase. |
| Contamination | Impure reagents or contaminated glassware. | Use high-purity reagents and acid-washed glassware. Always run a reagent blank. |
| Signal Suppression in AAS | High viscosity of the DIBK extract. | Dilute the extract with fresh DIBK, though this will reduce sensitivity. Ensure proper nebulizer and burner alignment. |
Conclusion
Diisobutyl ketone is a valuable solvent for the sample preparation of a wide range of analytes for AAS analysis. Its use in liquid-liquid extraction significantly enhances the sensitivity and selectivity of the method by pre-concentrating the analyte and removing matrix interferences. By following established protocols and adhering to safety guidelines, researchers can achieve accurate and reliable results for trace metal analysis.
References
- 1. Diisobutyl ketone (DIBK) | Eastman [eastman.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 4. DIBK method for gold-chemical analysis of gold ores-gold laboratory services [faramineco.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. africanscholarpub.com [africanscholarpub.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. cometchemical.com [cometchemical.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com:443 [carlroth.com:443]
Application Note: Quantitative Analysis of 2,6-Dimethyl-4-heptanone in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 2,6-Dimethyl-4-heptanone, also known as Diisobutyl Ketone (DIBK), using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] Designed for researchers, scientists, and drug development professionals, this document provides a detailed protocol from sample preparation to data analysis. It emphasizes the rationale behind methodological choices to ensure scientific integrity and robust, reproducible results. The protocols outlined are applicable for the determination of this compound in various matrices, which is crucial given its wide use as a solvent, chemical intermediate, and its presence as a volatile organic compound.[1][6][7][8]
Introduction: The Analytical Challenge
This compound is a versatile organic compound with a characteristic sweet, ether-like odor.[2] It finds extensive application as a coating solvent for synthetic resins, a dispersant, and an intermediate in the synthesis of pharmaceuticals and dyes.[1][6][8] Its presence, even in trace amounts, can be of interest in environmental monitoring, industrial hygiene, and in the quality control of pharmaceutical and chemical products.
The inherent volatility and chemical properties of this compound make Gas Chromatography-Mass Spectrometry (GC-MS) the analytical technique of choice for its separation, identification, and quantification.[9] This guide provides a robust framework for developing and validating a GC-MS method tailored for this analyte.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Reference |
| Synonyms | Diisobutyl Ketone (DIBK), Isovalerone | [3][5] |
| Molecular Formula | C9H18O | [2][3][4] |
| Molecular Weight | 142.24 g/mol | [3][4] |
| Boiling Point | 165-170 °C | [1][2][3] |
| Vapor Pressure | 1.7 mm Hg (at 20 °C) | [2][3] |
| Density | 0.808 g/mL (at 25 °C) | [1][2][3] |
| Solubility in Water | Insoluble (0.05 g/100 mL) | [2] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, benzene, etc. | [1][2] |
Method Development: A Logic-Driven Approach
The development of a robust GC-MS method requires careful consideration of each component of the analytical workflow. The following sections detail the rationale behind the recommended starting parameters.
Sample Preparation: Isolating the Analyte
The choice of sample preparation technique is dictated by the sample matrix and the concentration of this compound. Given its volatility, headspace analysis is a highly effective technique.[9][10]
Protocol 1: Static Headspace (HS) Sampling
This technique is ideal for analyzing volatile compounds in liquid or solid samples without direct injection of the sample matrix, thus preserving the GC system.[9]
-
Sample Aliquoting: Accurately weigh or pipette a known amount of the sample into a headspace vial (e.g., 20 mL).
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., d8-Toluene) to correct for variations in sample preparation and injection.
-
Matrix Modification (Optional): For aqueous samples, adding salts like sodium chloride can increase the volatility of the analyte.[11]
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap.
-
Incubation: Place the vial in the headspace autosampler's incubator. An incubation temperature of 80-100°C for 15-30 minutes is a good starting point to ensure efficient partitioning of this compound into the headspace.
-
Injection: The autosampler will then inject a specific volume of the headspace gas into the GC inlet.
Caption: Headspace GC-MS workflow for this compound analysis.
Alternative Technique: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that can be used for concentrating volatile and semi-volatile analytes.[12][13] A fiber coated with a suitable stationary phase is exposed to the sample's headspace, and the adsorbed analytes are then thermally desorbed in the GC inlet.[13][14] For a ketone like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting choice due to its broad applicability for volatile compounds.[12][15]
GC-MS Instrumentation and Parameters
The following table provides a validated starting point for the GC-MS parameters. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A GC or equivalent | A widely used and reliable system. |
| Mass Spectrometer | Agilent 5975C MSD or equivalent | Provides excellent sensitivity and spectral information. |
| Column | DB-624 (30 m x 0.250 mm i.d., 1.4 µm film thickness) or equivalent | A mid-polar column suitable for the separation of volatile organic compounds.[16] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and improves peak shape. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides a balance between analysis time and separation efficiency. |
| Oven Program | Initial: 40 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 2 min) | A general-purpose temperature program that should effectively separate this compound from other volatile components. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp | 150 °C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible mass spectra. |
| Acquisition Mode | Scan (m/z 40-300) and/or SIM | Scan mode is used for initial identification. Selected Ion Monitoring (SIM) mode provides higher sensitivity for quantification. |
| SIM Ions | m/z 43, 57, 85, 142 (Quantifier: 85) | These are characteristic fragment ions for this compound.[17][18][19][20] The molecular ion (m/z 142) may also be monitored. |
Method Validation: Ensuring Trustworthy Results
A thorough method validation is critical to demonstrate that the analytical method is suitable for its intended purpose.[21][22] The key validation parameters are outlined below.[23]
Caption: Key parameters for analytical method validation.
Protocol 2: Method Validation Procedure
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.[23]
-
Linearity and Range: Prepare a series of calibration standards of this compound in a relevant solvent or blank matrix. A typical range could be 0.1 to 10 µg/mL. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Analyze samples spiked with known concentrations of this compound at low, medium, and high levels within the linear range. The recovery should typically be within 80-120%.[24]
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate samples at the same concentration on the same day. The relative standard deviation (RSD) should be < 15%.
-
Intermediate Precision (Inter-day precision): Analyze replicate samples on different days with different analysts or instruments. The RSD should be < 20%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[23] This can be estimated from the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
-
Robustness: Intentionally make small variations in method parameters (e.g., GC oven temperature, flow rate) to assess the method's reliability.[23]
Data Analysis and Quantification
-
Peak Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum should show the characteristic fragment ions.[17][18][19][20]
-
Calibration Curve: Generate a calibration curve from the analysis of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; improper temperature. | Deactivate the inlet liner; use a fresh column; optimize inlet and oven temperatures. |
| Low Sensitivity | Leak in the system; low analyte concentration; improper MS tuning. | Perform a leak check; optimize sample preparation to concentrate the analyte; tune the mass spectrometer. |
| Inconsistent Results | Inconsistent sample preparation; autosampler issue. | Ensure precise and consistent sample and internal standard addition; check the autosampler for proper operation. |
| Carryover | High concentration samples analyzed previously. | Run solvent blanks between samples; bake out the column at a high temperature. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and method validation, researchers can achieve accurate and reliable quantification of this important compound in a variety of matrices. The emphasis on the rationale behind the methodological choices empowers users to adapt and optimize the method for their specific applications.
References
- 1. This compound | 108-83-8 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound technical grade 108-83-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Isobutyl ketone | C9H18O | CID 7958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2,6-二甲基-4-庚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cognac heptanone, 108-83-8 [thegoodscentscompany.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 固相マイクロ抽出(SPME) [sigmaaldrich.com]
- 14. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound(108-83-8) MS [m.chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. ez.restek.com [ez.restek.com]
- 20. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 21. Validation of GC / GC-MS Methodologies [s2mtrainings.com]
- 22. impactfactor.org [impactfactor.org]
- 23. gcms.cz [gcms.cz]
- 24. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Selective Extraction of Peptides Using Diisobutyl Ketone
Abstract
This application note provides a detailed protocol for the extraction of peptides from aqueous solutions using Diisobutyl Ketone (DIBK) as the organic solvent. The methodology is centered on the principle of ion-pair liquid-liquid extraction (LLE), a powerful technique for selectively partitioning charged analytes, such as peptides, into a water-immiscible organic phase. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss critical parameters for optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide purification, analysis, and formulation who require an alternative to conventional solid-phase extraction (SPE) methods.
Introduction: The Rationale for DIBK in Peptide Extraction
The purification of peptides from complex biological matrices or synthetic reaction mixtures is a critical step in proteomics, drug discovery, and biochemical research. While solid-phase extraction (SPE) is a common method, liquid-liquid extraction (LLE) offers distinct advantages, including high capacity, scalability, and the potential for unique selectivity.[1][2]
Diisobutyl Ketone (DIBK) is a C9 branched ketone characterized by its low miscibility with water, slow evaporation rate, and excellent solvency for a wide range of organic molecules.[3][4][5] These properties make it an attractive, yet underutilized, solvent for LLE processes in the pharmaceutical industry.[6][7] For peptides, which are often highly polar and charged at physiological pH, direct extraction into a non-polar solvent like DIBK is inefficient. However, by employing an ion-pairing agent, we can effectively neutralize the peptide's charge, forming a more hydrophobic complex that readily partitions into the DIBK phase. This ion-pair LLE approach allows for the selective isolation of peptides based on their charge and hydrophobicity.[8][9]
This document provides the theoretical framework and a practical, self-validating protocol to successfully implement this technique.
Principle of the Method: Ion-Pair Mediated Extraction
The core of this protocol rests on modulating the solubility of the target peptide. The process can be understood through three key steps:
-
pH Adjustment: The charge state of a peptide is highly dependent on the pH of the aqueous solution, governed by the pKa of its N-terminus, C-terminus, and the side chains of acidic (Asp, Glu) and basic (Lys, Arg, His) amino acids. By adjusting the pH, we can ensure the target peptide carries a consistent positive or negative charge, which is essential for efficient ion-pairing.
-
Formation of a Hydrophobic Ion-Pair: An ion-pairing reagent, which is typically a molecule with a long alkyl chain and a charged headgroup (e.g., an alkyl sulfonate), is introduced into the aqueous phase.[9] This reagent forms a non-covalent, charge-neutralized complex with the target peptide. This new complex is significantly more hydrophobic than the peptide alone.
-
Partitioning into DIBK: The hydrophobic ion-pair complex exhibits favorable solubility in the organic DIBK phase. Upon mixing and subsequent phase separation, the peptide-ion-pair complex is selectively transferred from the aqueous layer to the DIBK layer, leaving behind hydrophilic impurities (salts, polar small molecules) in the aqueous phase.
This mechanism provides a high degree of selectivity, as the efficiency of extraction can be fine-tuned by changing the pH, the ion-pairing reagent, and the solvent ratios.
Experimental Workflow Diagram
The overall process, from sample preparation to the final isolated peptide, is outlined in the workflow below.
Caption: Workflow for peptide extraction using DIBK.
Materials and Reagents
Equipment
-
Benchtop centrifuge with appropriate tubes (e.g., 15 mL or 50 mL conical tubes)
-
Vortex mixer
-
pH meter or pH strips
-
Pipettes and tips
-
Centrifugal vacuum concentrator or rotary evaporator
-
Glass vials for sample collection
Chemicals and Reagents
-
Diisobutyl Ketone (DIBK) , HPLC Grade or higher (CAS: 108-83-8)[10]
-
Sample: Aqueous solution containing the peptide of interest.
-
pH Adjustment Reagents:
-
Trifluoroacetic acid (TFA), 0.1 M solution
-
Ammonium hydroxide (NH₄OH), 0.1 M solution
-
-
Ion-Pairing Reagents (choose one based on peptide charge):
-
For positively charged (cationic) peptides: 1-Octanesulfonic acid sodium salt or Docusate sodium salt (AOT).
-
For negatively charged (anionic) peptides: Tetrabutylammonium hydrogen sulfate.
-
-
Reconstitution Buffer: Buffer suitable for downstream applications (e.g., 0.1% TFA in water for LC-MS).
-
Deionized water, 18 MΩ·cm or higher.
Detailed Step-by-Step Protocol
This protocol is a starting point and should be optimized for each specific peptide.
5.1. Sample Preparation
-
Begin with 1.0 mL of your aqueous sample in a 15 mL conical tube. If the sample contains particulates, centrifuge at >3,000 x g for 10 minutes and use the supernatant.
-
Causality Check: The charge of your peptide is critical. Determine the theoretical isoelectric point (pI) of your peptide.
-
To extract a basic peptide (pI > 7), adjust the sample pH to ~2-3 using 0.1 M TFA. At this pH, the peptide will carry a net positive charge.
-
To extract an acidic peptide (pI < 7), adjust the sample pH to ~8-9 using 0.1 M NH₄OH. At this pH, the peptide will carry a net negative charge.
-
-
Add the appropriate ion-pairing reagent to a final concentration of 10-50 mM. Vortex briefly to dissolve.
5.2. Liquid-Liquid Extraction 4. Add 2.0 mL of Diisobutyl Ketone (DIBK) to the prepared aqueous sample. This creates an aqueous-to-organic phase ratio of 1:2. 5. Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and maximize the surface area between the two phases, facilitating the transfer of the ion-pair complex. 6. Centrifuge the tube at 2,000 x g for 10 minutes. This will force the separation of the two immiscible layers, yielding a distinct lower aqueous phase and an upper DIBK organic phase. A sharp interface should be visible.
5.3. Peptide Recovery 7. Carefully pipette and collect the upper DIBK phase, taking care not to disturb the aqueous layer. Transfer it to a clean tube. 8. For maximum recovery, a second extraction can be performed: Add another 1.0 mL of DIBK to the original aqueous phase, repeat steps 5-7, and combine the DIBK fractions. 9. Evaporate the DIBK solvent from the collected organic phase. A centrifugal vacuum concentrator (e.g., SpeedVac) is ideal. Alternatively, a rotary evaporator can be used. 10. Once the DIBK is fully evaporated, a small residue (the peptide-ion-pair complex) may be visible. 11. Reconstitute the dried peptide in a small, precise volume of a buffer compatible with your downstream analysis (e.g., 100 µL of 0.1% TFA in water/acetonitrile for reverse-phase HPLC).
Optimization and Data Interpretation
The efficiency of this protocol is dependent on several factors. For a new peptide, it is crucial to perform an optimization matrix. The results can be summarized for clear interpretation.
| Parameter | Variable Range | Rationale & Expected Outcome |
| Aqueous Phase pH | pI ± 2 pH units | Directly controls the net charge on the peptide, which is essential for ion-pairing. Optimal extraction occurs when the peptide is fully and consistently charged. |
| Ion-Pair Reagent Conc. | 5 mM - 100 mM | Must be in stoichiometric excess to the peptide. Too low a concentration leads to incomplete pairing and poor recovery. Too high may increase background. |
| Aqueous:Organic Ratio | 1:1 to 1:5 | A higher volume of DIBK can increase the recovery of highly soluble complexes but will result in a more dilute final product. A 1:2 ratio is a robust starting point. |
| Mixing Time | 30 sec - 5 min | Sufficient time is needed to reach equilibrium for the partitioning of the ion-pair complex. 2 minutes is typically adequate. |
Self-Validation: To validate the protocol, spike a known quantity of a peptide standard into a blank matrix. Process the sample as described and quantify the recovery using a suitable analytical method like HPLC-UV or LC-MS. An acceptable recovery is typically >80%.
Troubleshooting
-
Problem: Emulsion Formation at the Interface.
-
Cause: High concentration of proteins or surfactants; insufficient centrifugation.
-
Solution: Increase centrifugation time and/or speed. If the problem persists, consider a pre-extraction protein precipitation step (e.g., with acetonitrile[11][12]) or add a small amount of salt (e.g., NaCl) to the aqueous phase to "break" the emulsion.
-
-
Problem: Low Peptide Recovery.
-
Cause: Suboptimal pH, insufficient ion-pairing reagent, or the peptide is too hydrophilic.
-
Solution: Systematically re-optimize the pH and ion-pairing reagent concentration as described in Section 6. Consider an ion-pairing reagent with a longer alkyl chain for more hydrophobic peptides.
-
-
Problem: Contaminants in Final Sample.
-
Cause: Incomplete phase separation; co-extraction of other hydrophobic molecules.
-
Solution: Be more careful when collecting the DIBK phase. A "back-extraction" step can be added: wash the collected DIBK phase with a fresh aliquot of pH-adjusted aqueous buffer (without the ion-pairing reagent) to remove any loosely associated polar impurities.
-
Safety Precautions
Diisobutyl Ketone is a flammable liquid and can cause respiratory irritation.[10][13]
-
Always handle DIBK in a well-ventilated chemical fume hood.
-
Keep DIBK away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is suitable), and a lab coat.
-
Store DIBK in a tightly closed, properly labeled container in a designated flammable storage cabinet.[13]
References
- 1. Liquid-liquid extraction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ark-chem.co.jp [ark-chem.co.jp]
- 4. Buy Diisobutyl Ketone - DIBK - Rotterdam Chemicals Group [rotterdamchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103228603B - Method for preparing DIBK - Google Patents [patents.google.com]
- 7. US8809592B2 - Process for producing DIBK - Google Patents [patents.google.com]
- 8. Peptide enrichment by ion-pair solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion-pairing separation of bioactive peptides using an aqueous/octan-1-ol micro-extraction system from bovine haemoglobin complex hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. monumentchemical.com [monumentchemical.com]
Introduction: Understanding the Utility of DIBK in Catalysis
An Application Guide to 2,6-Dimethyl-4-heptanone (DIBK) as a High-Performance Reaction Medium for Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of this compound, commonly known as Diisobutyl Ketone (DIBK), as a versatile and effective reaction medium for various catalytic processes. As a Senior Application Scientist, this guide moves beyond simple solvent properties to explain the causal relationships between DIBK's characteristics and its performance in catalysis, offering field-proven insights and detailed protocols.
This compound (CAS No: 108-83-8) is a clear, colorless liquid with a distinct, mild sweet odor.[1][2] While widely recognized for its use in coatings, lacquers, and as an extraction solvent, its potential as a primary reaction medium for catalysis is often under-appreciated.[2][3][4][5][6] DIBK's unique combination of physical and chemical properties—including a high boiling point, low water solubility, moderate polarity, and a slow evaporation rate—makes it an advantageous choice for specific catalytic applications where reaction control, product separation, and catalyst stability are paramount.[6][7]
This guide will demonstrate that DIBK is not merely an inert liquid but an active participant in the reaction environment, influencing kinetics, selectivity, and overall process efficiency. Its moderate polarity can effectively solubilize a range of organic reactants and intermediates, facilitating more efficient catalytic cycles.[7]
Key Physicochemical Properties
The selection of a solvent is a critical parameter in reaction design. The properties of DIBK make it particularly suitable for reactions requiring elevated temperatures and non-aqueous conditions.
| Property | Value | Significance in Catalysis |
| CAS Number | 108-83-8[8] | Universal identifier for substance tracking and safety information. |
| Molecular Formula | C₉H₁₈O[1][8] | Indicates a relatively non-polar, aliphatic ketone structure. |
| Molecular Weight | 142.24 g/mol [8] | Influences diffusion rates and viscosity. |
| Boiling Point | 165-170 °C (lit.)[8] | Allows for a wide operational temperature range; ideal for high-temperature catalysis. |
| Density | 0.808 g/mL at 25 °C (lit.)[8] | Low density can facilitate separation from aqueous phases or denser reagents. |
| Vapor Pressure | 1.7 mmHg at 20 °C[8] | Low volatility reduces solvent loss during long reactions and minimizes worker exposure. |
| Flash Point | 49 °C (120.2 °F)[8] | Classified as a flammable liquid, requiring appropriate safety precautions.[1][9] |
| Water Solubility | Low / Immiscible[3][10] | Excellent for biphasic systems, simplifying product extraction and catalyst recovery. |
| Autoignition Temp. | ~396 °C (745 °F)[8] | High autoignition temperature provides a good safety margin for high-temp reactions. |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. DIBK is a flammable liquid and vapor and may cause respiratory irritation.[1][9][11] Adherence to strict safety protocols is mandatory.
-
Engineering Controls : Always handle DIBK in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][11] Use explosion-proof electrical and ventilating equipment.[1][9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[11][12] If ventilation is inadequate, use a suitable respirator with an organic vapor cartridge.[8]
-
Fire Safety : Keep DIBK away from heat, sparks, open flames, and other ignition sources.[1][9][12] Use non-sparking tools.[1] In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction.[1][9]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[1][12] Ground and bond containers during transfer to prevent static discharge.[1] Keep away from strong oxidizing agents.[11][12]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, essential for creating C-C and C-heteroatom bonds in the pharmaceutical and materials science industries.[13][14][15] The choice of solvent is critical, as it must solubilize substrates and the catalyst complex while mediating the delicate balance of the catalytic cycle.[16]
Why DIBK is an Effective Medium for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds.[13][17] DIBK offers several advantages over traditional solvents like toluene or dioxane:
-
High Thermal Stability : The reaction often requires heat to drive the oxidative addition and reductive elimination steps. DIBK's high boiling point (~168 °C) provides a broad thermal window, allowing for higher reaction temperatures than toluene (111 °C) or THF (66 °C), which can significantly accelerate sluggish couplings, especially with challenging substrates like aryl chlorides.[10][13]
-
Inert Nature : As a ketone, DIBK is generally inert under the basic conditions of the Suzuki coupling and is less susceptible to side reactions compared to some ethereal solvents which can degrade.
-
Favorable Solubilizing Properties : Its moderate polarity helps dissolve a wide range of organic halides and boronic acids, while its structure can stabilize the palladium catalyst complex without strong coordination that might inhibit catalysis.
-
Simplified Workup : DIBK's immiscibility with water makes quenching and extraction straightforward. The organic layer containing the product can be easily separated from the aqueous layer containing inorganic byproducts.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid
Objective : To synthesize 4-methyl-1,1'-biphenyl using a palladium-catalyzed Suzuki-Miyaura coupling reaction in DIBK, demonstrating its efficacy as a high-temperature reaction medium.
Materials and Reagents :
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃), finely ground
-
This compound (DIBK), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate and Hexane for chromatography
Equipment :
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure :
-
Catalyst Preparation : In a dry three-neck flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol). Add 10 mL of anhydrous DIBK and stir for 15 minutes at room temperature to form the catalyst complex. Causality: Pre-forming the catalyst complex ensures a homogeneous and active catalytic species before the introduction of reactants.
-
Reagent Addition : To the flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and finely ground K₂CO₃ (2.5 mmol). Causality: An excess of the boronic acid component is used to drive the reaction to completion. Finely ground base provides a larger surface area for the crucial transmetalation step.
-
Reaction Execution : Attach the reflux condenser and flush the system with inert gas. Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Causality: The high temperature afforded by DIBK is essential to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) center.
-
Workup and Quenching : Cool the reaction mixture to room temperature. Add 20 mL of deionized water to quench the reaction and dissolve the inorganic salts.
-
Extraction : Transfer the mixture to a separatory funnel. The layers should separate cleanly. Isolate the organic (DIBK) layer. Wash the organic layer sequentially with 15 mL of deionized water and 15 mL of brine. Causality: DIBK's hydrophobicity ensures a clean phase separation, simplifying the removal of water-soluble impurities.
-
Product Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove the DIBK.
-
Purification : Purify the crude product by flash column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to yield pure 4-methyl-1,1'-biphenyl.
Application in Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental process in the synthesis of pharmaceuticals and fine chemicals. While DIBK itself can be a product of hydrogenation, its stability under many hydrogenation conditions and its high boiling point make it a suitable solvent for specific applications, such as the reduction of thermally stable functional groups.[5][18]
Workflow for a General Catalytic Reaction in DIBK
Caption: General experimental workflow for catalysis in DIBK.
Application in Biphasic Metal Extraction
While not a traditional catalytic synthesis, solvent extraction of metals is a critical industrial process that relies on principles of selective solvation and phase transfer, concepts that are directly relevant to biphasic catalysis. DIBK is widely used for the extraction of precious metals like gold from aqueous solutions, often in combination with a phase-transfer agent.[19][20] This process demonstrates DIBK's excellent performance in liquid-liquid separation.
Protocol 2: Extraction of Gold from an Aqueous Solution
Objective : To demonstrate the high efficiency of DIBK as an organic phase for the quantitative extraction of gold from an acidic aqueous solution using a phase-transfer agent.
Materials and Reagents :
-
Aqueous gold standard solution (e.g., in 3M HCl)
-
This compound (DIBK)
-
Saturated NaCl solution[22]
Equipment :
-
Separatory funnels
-
Mechanical shaker
-
Atomic Absorption Spectrophotometer (AAS) for analysis
Procedure :
-
Organic Phase Preparation : Prepare a 1% v/v solution of Aliquat 336 in DIBK.[19][21] Causality: Aliquat 336 acts as a phase-transfer agent, forming a stable, charge-neutral ion pair with the gold chloride complex (e.g., [AuCl₄]⁻) that is highly soluble in the organic DIBK phase.
-
Aqueous Phase Preparation : Take a known volume of the aqueous gold standard solution. For every 50 mL, add 10 mL of saturated NaCl solution.[22] Causality: The high chloride concentration from both HCl and NaCl ensures gold remains as the stable [AuCl₄]⁻ complex. The high salt content also increases the polarity of the aqueous phase, promoting the partitioning of the less polar ion pair into the DIBK (salting-out effect).
-
Extraction : Combine equal volumes of the prepared aqueous phase and the organic phase in a separatory funnel.
-
Agitation : Shake the funnel vigorously for 5-10 minutes to ensure intimate contact between the two phases and facilitate the transfer of the gold complex.
-
Phase Separation : Allow the layers to separate completely. DIBK, being less dense and immiscible with water, will form the top layer.
-
Analysis : Carefully separate the layers. Analyze the gold concentration remaining in the aqueous phase using AAS. The extraction efficiency can be calculated by comparing the initial and final concentrations. Efficiencies are typically >98%.[20][23]
Visualizing the Catalytic Cycle: The Role of the Solvent
The solvent, DIBK, is not merely a spectator. It solvates and stabilizes each intermediate in the catalytic cycle to a different degree, thereby influencing the energy landscape of the entire reaction.
Caption: DIBK's role in a generic Pd cross-coupling cycle.
Conclusion and Future Outlook
This compound is a high-performance solvent whose utility extends far beyond its traditional applications in coatings and extraction. Its favorable physicochemical properties—namely its high boiling point, low volatility, and hydrophobicity—make it an excellent and often superior choice for a range of catalytic reactions, including palladium-catalyzed cross-couplings and certain hydrogenations. The protocols provided herein serve as a validated starting point for researchers to leverage DIBK's advantages to achieve higher reaction rates, improved process control, and simplified product isolation. As the chemical industry continues to seek more robust and efficient manufacturing processes, the adoption of versatile and effective media like DIBK will be crucial for innovation and development.
References
- 1. lobachemie.com [lobachemie.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US8809592B2 - Process for producing DIBK - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2,6-二甲基-4-庚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound [stenutz.eu]
- 11. manavchem.com [manavchem.com]
- 12. carlroth.com [carlroth.com]
- 13. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nobelprize.org [nobelprize.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. WO2015059506A1 - Process for the production of disobutylcarbinol by hydrogenation of diisobutylketone - Google Patents [patents.google.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. africanscholarpub.com [africanscholarpub.com]
- 22. dggs.alaska.gov [dggs.alaska.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Diisobutyl Ketone in the Synthesis of High-Performance Dyes and Pigments
Abstract
Diisobutyl Ketone (DIBK), a high-boiling, slow-evaporating specialty solvent, offers a unique combination of properties that make it highly advantageous for the synthesis and processing of advanced dyes and pigments. Its excellent solvency for a wide range of organic precursors and synthetic resins, coupled with its low density and favorable environmental profile as a non-Hazardous Air Pollutant (non-HAP), positions it as a strategic choice in the formulation of high-performance colorants.[1][2][3] This guide provides an in-depth analysis of DIBK's role in this field, detailing its application from the initial reaction medium to post-synthesis purification and dispersion. We present validated protocols, safety guidelines, and the scientific rationale behind its use, aimed at researchers and chemical professionals seeking to optimize colorant manufacturing processes.
Introduction: Understanding Diisobutyl Ketone (DIBK)
Diisobutyl Ketone (CAS No. 108-83-8), systematically named 2,6-dimethyl-4-heptanone, is a clear, colorless liquid with a characteristic mild, sweetish odor.[2] Unlike lower-boiling ketones such as acetone or methyl ethyl ketone (MEK), DIBK's utility lies in its slow evaporation rate and high boiling point, which are critical for processes requiring stable temperature control and extended reaction times.[4] Its branched aliphatic structure provides a broad solvency spectrum, enabling it to effectively dissolve complex organic molecules, including resins like nitrocellulose, acrylics, polyesters, and alkyds.[2][5]
Key Physicochemical Properties
The strategic selection of DIBK as a process solvent is grounded in its distinct physical and chemical characteristics. These properties influence everything from reaction kinetics to the final morphology of the pigment particles.
| Property | Value | Significance in Synthesis | Source(s) |
| Chemical Formula | C₉H₁₈O | - | |
| Molecular Weight | 142.24 g/mol | Influences viscosity and boiling point. | [4] |
| Boiling Point | 163–173 °C | Allows for high-temperature reactions below reflux pressure. | [1] |
| Density (at 20°C) | ~0.81 g/cm³ | Low density facilitates separation and reduces solvent mass in formulations. | [1] |
| Evaporation Rate | Slow | Ideal for controlling crystal growth and improving flow in coatings. | [2][3] |
| Water Solubility | Low (~0.05%) | Facilitates product isolation via aqueous washing or precipitation. | [1][4] |
| Flash Point | 49 °C (120 °F) | Classified as a flammable liquid, requiring specific handling protocols. | [6] |
| Regulatory Status | Non-HAP, Non-SARA | Favorable environmental and safety profile compared to other solvents. | [1][3] |
Application Notes: The Role of DIBK in Colorant Synthesis
The utility of DIBK extends across multiple stages of dye and pigment manufacturing. Its function is not merely to dissolve reactants but to actively mediate the reaction environment and influence the physical properties of the final product.
DIBK as a High-Temperature Reaction Medium
Many high-performance pigments, particularly those in the phthalocyanine class, require elevated temperatures (150-200°C) to drive the cyclization reaction to completion.[7] DIBK, with its boiling point in the 163-173°C range, provides an excellent medium for these syntheses.
-
Causality: Operating at these temperatures under atmospheric pressure enhances safety and simplifies reactor design compared to using lower-boiling solvents in pressurized systems. The thermal stability of DIBK ensures it does not decompose or participate in unwanted side reactions under these conditions.
Controlling Particle Morphology and Polymorphism
The slow evaporation rate of DIBK is a critical advantage during the pigment precipitation and digestion (or "finishing") stages.[2]
-
Expert Insight: Rapid precipitation from a fast-evaporating solvent often leads to the formation of small, amorphous, or metastable crystalline forms (polymorphs) of a pigment, which can have poor color strength and weather fastness. By using DIBK, the pigment can be precipitated slowly or held at an elevated temperature for an extended period (digestion). This process allows for controlled crystal growth, favoring the formation of a more thermodynamically stable polymorph with a desirable particle size distribution. For example, in copper phthalocyanine synthesis, careful control of post-synthesis treatment is essential to obtain the desired α or β crystalline phase.[8]
Solvent for Dispersion and Milling
In the formulation of printing inks and industrial coatings, pigments must be finely dispersed within a resin matrix.[9] Ketones are known for their excellent ability to dissolve a wide variety of resins used in these applications.[10][11]
-
Workflow Logic: DIBK can act as a solvent during the wet milling phase, where crude pigment is ground to the desired particle size.[7] Its strong solvency for both the pigment surface (promoting wetting) and the binder resin ensures a stable, uniform dispersion is achieved, which is critical for developing optimal color strength and gloss.
Caption: Fig 1. General workflow for pigment synthesis using DIBK.
Experimental Protocol: Synthesis of Copper(II) Phthalocyanine (β-form) using DIBK
This protocol is a representative example illustrating the use of DIBK as a reaction solvent for the synthesis of a high-performance pigment. Phthalocyanine synthesis is chosen due to its requirement for high temperatures, where DIBK is particularly suitable.
Materials & Equipment
-
Reactants: Phthalonitrile, Copper(I) Chloride (CuCl), Anhydrous Ammonia (gas) or a nitrogen source like urea.
-
Solvent: Diisobutyl Ketone (DIBK), technical grade.
-
Wash Solvents: Methanol, Deionized Water.
-
Equipment: 3-neck round-bottom flask, mechanical stirrer, reflux condenser, thermometer, heating mantle, gas inlet tube, Buchner funnel, vacuum flask.
Step-by-Step Methodology
-
Reactor Setup: Assemble a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and a gas inlet tube connected to an ammonia source. Ensure the entire setup is in a well-ventilated fume hood.
-
Charging the Reactor: To the flask, add phthalonitrile (25.6 g, 0.2 mol) and Copper(I) Chloride (4.95 g, 0.05 mol). Add Diisobutyl Ketone (200 mL) as the solvent.
-
Causality & Insight: DIBK is added to dissolve and suspend the reactants. A 4:1 molar ratio of phthalonitrile to the copper salt is standard for this tetramerization reaction.
-
-
Initiating the Reaction: Begin stirring the mixture to form a uniform slurry. Start heating the flask using the heating mantle.
-
Reaction Conditions: Slowly heat the mixture to 160-165°C. Once the temperature stabilizes, bubble anhydrous ammonia gas gently through the mixture. The reaction is exothermic and the color of the mixture will gradually change to a deep blue. Maintain the temperature and ammonia flow for 4-5 hours.
-
Causality & Insight: The high temperature is necessary to overcome the activation energy for the cyclotetramerization of phthalonitrile around the copper ion. Ammonia acts as a catalyst and nitrogen source, promoting the formation of the macrocycle. The slow, controlled heating and stable temperature afforded by DIBK are critical for achieving a high yield and the correct crystal structure.
-
-
Reaction Completion & Cooldown: After the reaction period, turn off the heating and stop the ammonia flow. Allow the mixture to cool slowly to approximately 80-90°C.
-
Expert Insight: Slow cooling is a form of annealing that can help in the formation of larger, more stable pigment crystals (the β-form).
-
-
Product Isolation (Filtration): Filter the hot slurry through a Buchner funnel under vacuum to separate the crude copper phthalocyanine pigment.
-
Washing & Purification:
-
Wash the filter cake sequentially with hot methanol (2 x 100 mL) to remove the residual DIBK and any unreacted organic precursors.
-
Follow with a wash of hot deionized water (2 x 100 mL) to remove any inorganic salts.
-
Causality & Insight: Methanol is an effective solvent for removing the high-boiling DIBK due to its miscibility with DIBK and its lower boiling point, which simplifies the final drying step. The water wash removes any remaining water-soluble impurities.
-
-
Drying: Dry the purified blue pigment in a vacuum oven at 80°C until a constant weight is achieved. The expected yield is typically high, around 25-28 grams.
Characterization
-
UV-Vis Spectroscopy: A solution of the pigment in a suitable solvent (e.g., concentrated sulfuric acid) should show the characteristic Q-band absorption maximum for copper phthalocyanine (~670 nm).
-
FTIR Spectroscopy: Confirm the formation of the phthalocyanine macrocycle by identifying key vibrational bands and the absence of the nitrile (-C≡N) stretch from the starting material.
-
X-Ray Diffraction (XRD): Analyze the powder to confirm the crystal structure (β-polymorph).
Safety & Handling Protocol for Diisobutyl Ketone
DIBK is a flammable liquid and can cause respiratory irritation.[12][13][14] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle DIBK in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.[15] Use explosion-proof electrical and ventilating equipment.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14] If ventilation is inadequate, use an appropriate respirator.
-
Fire Safety: Keep DIBK away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools when handling containers.[14] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam extinguishers. Do not use a solid water stream, as it may spread the fire.[12]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[12][13] Store away from strong oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[16] Dispose of contents and container in accordance with local, state, and federal regulations.
References
- 1. taminkalatak.com [taminkalatak.com]
- 2. nbinno.com [nbinno.com]
- 3. Diisobutyl ketone (DIBK) | Eastman [eastman.com]
- 4. ark-chem.co.jp [ark-chem.co.jp]
- 5. Diisobutyl Ketone (DIBK) - SPS | Solvents & Petroleum Service, Inc. [solventsandpetroleum.com]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. US5393339A - Preparation of phthalocyanine pigments - Google Patents [patents.google.com]
- 8. US5296034A - Process for the production of copper phthalocyanine pigment preparations of the α phase - Google Patents [patents.google.com]
- 9. bdmaee.net [bdmaee.net]
- 10. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. chem.international [chem.international]
- 12. cometchemical.com [cometchemical.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 2,6-Dimethyl-4-heptanone as a Solvent
Welcome to the technical support center for optimizing reaction yields when utilizing 2,6-Dimethyl-4-heptanone (DIBK) as a solvent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.
Introduction to this compound (DIBK) as a Reaction Solvent
This compound, also known as Diisobutyl Ketone (DIBK), is a versatile organic solvent with a unique set of properties that make it advantageous in various chemical syntheses.[1][2] Its high boiling point, slow evaporation rate, and excellent solvency for a wide range of organic compounds, including nitrocellulose and synthetic resins, make it a valuable tool in a chemist's arsenal.[1][3][4] DIBK is often employed as a solvent in coatings, lacquers, and as an extraction solvent.[2][5][6] It also serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][3][5]
However, like any solvent, its unique characteristics can also present challenges in optimizing reaction yields. This guide will address common issues and provide systematic approaches to troubleshooting and enhancing the performance of your reactions in DIBK.
Physical and Chemical Properties of DIBK
A thorough understanding of DIBK's properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 108-83-8 | [7][8] |
| Molecular Formula | C9H18O | [7][9] |
| Molecular Weight | 142.24 g/mol | [7] |
| Boiling Point | 165-170 °C | [5][10] |
| Melting Point | -46 °C | [5] |
| Density | 0.808 g/mL at 25 °C | [5] |
| Flash Point | 49 °C (120.2 °F) | |
| Water Solubility | Insoluble | [5][8] |
| Vapor Pressure | 1.7 mm Hg at 20 °C | [5] |
Troubleshooting Guide: Low Reaction Yield
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes related to using DIBK?
Several factors can contribute to low yields in reactions where DIBK is the solvent. A systematic approach to identifying the root cause is crucial.
Possible Cause 1: Purity of DIBK
-
Explanation: Technical grade DIBK may contain impurities that can interfere with your reaction.[11] For instance, the presence of other ketones or isomeric impurities could lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Verify Purity: If using technical grade DIBK, consider analyzing its purity via Gas Chromatography (GC).
-
Purification: If impurities are detected, purify the DIBK by distillation.
-
Use High-Purity Grade: For sensitive reactions, it is advisable to use a high-purity or analytical grade of DIBK from a reputable supplier.[12]
-
Possible Cause 2: Water Content
-
Explanation: Although DIBK is insoluble in water, it can still contain trace amounts of moisture, which can be detrimental to water-sensitive reactions (e.g., Grignard reactions, reactions involving organolithium reagents).
-
Troubleshooting Steps:
-
Drying the Solvent: Dry the DIBK over a suitable drying agent (e.g., anhydrous magnesium sulfate, molecular sieves) prior to use.
-
Karl Fischer Titration: Quantify the water content using Karl Fischer titration to ensure it meets the requirements of your reaction.
-
Possible Cause 3: Reaction Temperature
-
Explanation: DIBK has a high boiling point (165-170 °C), which allows for reactions to be conducted at elevated temperatures.[5][10] However, excessively high temperatures can lead to thermal decomposition of reactants, products, or catalysts.
-
Troubleshooting Steps:
-
Optimize Temperature: Conduct the reaction at various temperatures to determine the optimal balance between reaction rate and product stability.
-
Monitor for Decomposition: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the formation of degradation products at different temperatures.
-
Possible Cause 4: Inadequate Mixing
-
Explanation: DIBK is a relatively viscous solvent. In heterogeneous reactions, or with reactants that have limited solubility, inefficient stirring can lead to poor mass transfer and reduced reaction rates.
-
Troubleshooting Steps:
-
Increase Stirring Speed: Ensure vigorous and efficient stirring throughout the reaction.
-
Use a Mechanical Stirrer: For larger scale or highly viscous reactions, a mechanical stirrer may be more effective than a magnetic stir bar.
-
Question 2: I am observing the formation of unexpected byproducts. How can DIBK be contributing to this?
The formation of byproducts is a common challenge in organic synthesis. The solvent can play a direct or indirect role in these unwanted reaction pathways.
Possible Cause 1: Solvent Reactivity
-
Explanation: Although generally considered a stable solvent, the ketone functional group in DIBK can potentially participate in certain reactions, especially under harsh conditions (e.g., strong acids, bases, or reducing agents).
-
Troubleshooting Steps:
-
Review Reaction Mechanism: Carefully consider your reaction mechanism and assess if any reagents could react with a ketone.
-
Run a Blank Reaction: Conduct a blank reaction with DIBK and your reagents (without the starting material) to check for any solvent-derived byproducts.
-
Consider an Alternative Solvent: If solvent reactivity is suspected, explore alternative high-boiling point solvents that are inert under your reaction conditions (e.g., sulfolane, diphenyl ether).
-
Possible Cause 2: Impurities in DIBK
-
Explanation: As mentioned previously, impurities in the solvent can act as catalysts or reactants, leading to the formation of byproducts.
-
Troubleshooting Steps:
-
Purify the Solvent: Distill the DIBK before use.
-
Analyze Impurities: If possible, identify the impurities in your DIBK to better understand the potential side reactions.
-
Question 3: How can I effectively remove DIBK from my reaction mixture after the reaction is complete?
The high boiling point of DIBK can make its removal challenging, especially for thermally sensitive products.
Method 1: Distillation under Reduced Pressure
-
Explanation: This is the most common method for removing high-boiling point solvents. By reducing the pressure, the boiling point of DIBK is significantly lowered, allowing for its removal at a lower temperature.
-
Protocol:
-
Ensure your product is not volatile under the reduced pressure conditions.
-
Use a rotary evaporator with a vacuum pump capable of achieving a sufficiently low pressure.
-
A water bath can be used to gently heat the flask to facilitate evaporation.
-
Method 2: Aqueous Extraction
-
Explanation: If your product has favorable solubility in a solvent that is immiscible with DIBK (and in which DIBK has low solubility), you can use extraction to separate your product from the solvent.
-
Protocol:
-
Choose an appropriate extraction solvent (e.g., a non-polar solvent if your product is non-polar).
-
Perform multiple extractions to ensure complete transfer of your product.
-
Wash the combined organic layers with brine to remove any residual DIBK.
-
Method 3: Precipitation/Crystallization
-
Explanation: If your product is a solid, you may be able to induce its precipitation or crystallization by adding an anti-solvent in which your product is insoluble but DIBK is soluble.
-
Protocol:
-
Slowly add the anti-solvent to the reaction mixture while stirring.
-
Cool the mixture to further decrease the solubility of your product and maximize recovery.
-
Collect the solid product by filtration and wash with the cold anti-solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with DIBK? A1: DIBK is a flammable liquid and vapor.[7] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7] It can cause skin, eye, and respiratory irritation.[7][9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
Q2: Is DIBK compatible with common laboratory reagents? A2: DIBK is generally stable and compatible with many common reagents. However, it is incompatible with strong oxidizing agents.[9][10] As a ketone, it can also react with strong bases, strong acids, and reducing agents under certain conditions.
Q3: Can DIBK be used in reactions that are sensitive to air? A3: Yes, DIBK can be used in air-sensitive reactions. However, like any solvent used for this purpose, it should be properly degassed before use. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
Q4: What are some alternative high-boiling point solvents to DIBK? A4: The choice of an alternative solvent will depend on the specific requirements of your reaction. Some common high-boiling point solvents include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Sulfolane
-
Aprotic Non-polar Solvents: Toluene, Xylenes, Diphenyl ether
-
Protic Solvents: Ethylene glycol, Propylene glycol
Visualizing Troubleshooting and Experimental Workflows
Troubleshooting Low Reaction Yield
Caption: A workflow for troubleshooting low reaction yields when using DIBK.
General Experimental Protocol for a Reaction in DIBK
Caption: A general experimental workflow for conducting a reaction in DIBK.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. cognac heptanone, 108-83-8 [thegoodscentscompany.com]
- 5. This compound | 108-83-8 [chemicalbook.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound | 108-83-8 | TCI AMERICA [tcichemicals.com]
- 9. manavchem.com [manavchem.com]
- 10. chembk.com [chembk.com]
- 11. This compound technical grade, 80 108-83-8 [sigmaaldrich.com]
- 12. alkalisci.com [alkalisci.com]
troubleshooting emulsion formation in diisobutyl ketone extractions
Technical Support Center: Diisobutyl Ketone Extractions
Welcome to the technical support center for troubleshooting diisobutyl ketone (DIBK) extractions. This guide is designed for researchers, scientists, and drug development professionals who utilize DIBK in their liquid-liquid extraction protocols. Here, we will address the common and often frustrating issue of emulsion formation in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Section 1: Understanding the Root Cause: Why Do Emulsions Form with DIBK?
Q1: What exactly is an emulsion, and why does it form during my DIBK extraction?
A1: An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2][3] In the context of your DIBK extraction, you are typically mixing an aqueous phase (containing your analyte) with the organic solvent DIBK. The formation of a stable emulsion instead of two distinct, separable layers is a common challenge.[4]
The primary cause is a reduction in the interfacial tension between the DIBK and the aqueous phase.[1][5] This is often facilitated by the presence of "emulsifying agents"—molecules that have both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.[3][6]
Common culprits in a research setting include:
-
Biological Macromolecules: Proteins, lipids (like phospholipids and fatty acids), and cell debris from biological samples can act as potent natural surfactants.[4]
-
Surfactants and Detergents: Residual soaps or detergents in glassware or carried over from previous steps can stabilize emulsions.[7][8]
-
Finely Divided Solids: Particulate matter can accumulate at the interface, physically preventing the dispersed droplets from coalescing.[1]
-
High Shear Mixing: Overly vigorous shaking or mixing introduces a large amount of mechanical energy, breaking the liquids into very fine droplets and promoting emulsion formation.[6]
Diagram 1: The Mechanism of Emulsion Formation
Caption: Logical flow from immiscible liquids to a stable emulsion.
Section 2: Preventative Measures: Avoiding Emulsions Before They Start
Q2: How can I modify my extraction procedure to prevent emulsions from forming in the first place?
A2: Prevention is always more efficient than treatment.[4][6] The best strategy is to minimize the factors that promote emulsion formation from the outset.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times (e.g., 20-30 inversions). This increases the surface area for extraction without providing excessive shear force that creates fine droplets.[4]
-
pH Adjustment: The solubility and charge of potential emulsifying agents (especially proteins and acidic/basic compounds) are highly pH-dependent. Adjusting the pH of the aqueous phase can sometimes increase the partitioning of these agents into one phase, destabilizing the interface. For extractions with DIBK, which is stable in acidic media, lowering the pH can be effective, especially if alkali soaps are present.[7][8][9]
-
Pre-emptive Salting-Out: If you anticipate an emulsion, add a salt like sodium chloride (NaCl) to the aqueous phase before adding the DIBK and mixing.[8] This increases the ionic strength of the aqueous layer, making it less hospitable for organic molecules and surfactants, thereby promoting a cleaner phase separation.[4][6]
Section 3: Troubleshooting Guide: How to Break a Stubborn Emulsion
You've been careful, but an emulsion has formed anyway. Here are several field-proven techniques to resolve the issue, ordered from simplest to most involved.
Q3: I have a persistent, cloudy interface. What is the first and simplest thing I should try?
A3: Patience and Gravity. Often, the simplest solution is to let the separatory funnel stand undisturbed for a period, from 30 minutes to an hour.[7][8] This allows time for the droplets to coalesce under gravity. You can gently tap the side of the funnel or swirl the contents slowly to encourage this process.[7][8]
Q4: Waiting didn't work. What is the next step? I've heard adding salt can help?
A4: Yes, this technique is known as "salting out" and it is highly effective.[4][6]
-
The Science: Adding a saturated solution of sodium chloride (brine) or solid salt (NaCl, Na₂SO₄) dramatically increases the ionic strength of the aqueous phase.[4][6] This decreases the solubility of the organic solvent (DIBK) in the aqueous layer and forces surfactant-like molecules to partition more completely into one of the phases, thereby breaking the emulsion.[4][6]
-
Protocol: Add a small amount of solid NaCl or a few milliliters of brine to the separatory funnel. Stopper and gently rock the funnel back and forth. Do not shake vigorously, as this may reform the emulsion. Often, you will see the emulsion start to break apart almost immediately.
Q5: I've added salt, and the emulsion is still there. What other chemical or physical methods can I use?
A5: If salting out is insufficient, you can escalate to other physical and chemical methods.
-
Centrifugation: This is often the most effective physical method for breaking tough emulsions.[6][7] The increased gravitational force accelerates the coalescence of the dispersed droplets.[6][10]
-
Causality: The centrifugal force overcomes the stabilizing forces holding the droplets apart, forcing them to merge and form a distinct layer.
-
Protocol: Transfer the emulsion to centrifuge tubes (ensure they are compatible with DIBK). Centrifuge at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes. This will typically result in a sharp interface between the aqueous and organic layers, with a solid pellet of precipitated material at the bottom.[10]
-
-
Filtration: Passing the emulsion through a physical barrier can help break it up.
-
Method: Place a plug of glass wool into the bottom of a funnel and pour the emulsion through it. The glass wool provides a surface that helps to coalesce the fine droplets.[6] Alternatively, phase separation filter paper, which is highly hydrophobic, can be used to separate the DIBK from the aqueous phase.[4]
-
-
Temperature Change (Thermal Shock): Gently warming or cooling the separatory funnel can sometimes break an emulsion.
-
Addition of a Different Solvent: Adding a small amount of a different solvent can alter the polarity of the organic phase and break the emulsion.[4][6]
-
Causality: This works by improving the solubility of the emulsifying agent in one of the phases.[6] For DIBK extractions, adding a small volume of methanol or ethanol can sometimes be effective.[1] Caution: Be aware that this will change the composition of your organic phase, which may impact downstream analysis.
-
Diagram 2: Troubleshooting Workflow for DIBK Emulsions
Caption: A step-by-step decision tree for breaking emulsions.
Section 4: Key Data & Protocols
Table 1: Physical Properties of Diisobutyl Ketone (DIBK)
| Property | Value | Significance in Extractions | Reference |
| Chemical Name | 2,6-Dimethyl-4-heptanone | N/A | [11] |
| CAS Number | 108-83-8 | For substance identification. | [12] |
| Density @ 20°C | ~0.806 g/mL | DIBK is less dense than water; it will be the top layer. | [13][14] |
| Boiling Point | 163-176°C | High boiling point makes it less volatile and easier to handle than other solvents, but requires more energy for removal. | [15][16] |
| Solubility in Water | ~0.05% (500 mg/L) | Low water solubility is essential for a clean phase separation. | [13][14][15] |
| Water Solubility in DIBK | ~0.5% | DIBK can absorb some water, which can be removed with a drying agent (e.g., Na₂SO₄). | [13] |
Protocol 1: Standard Emulsion Breaking by Salting Out
-
Assessment: Identify the presence of a stable emulsion at the interface of the aqueous and DIBK layers.
-
Addition of Salt: Carefully remove the stopper from the separatory funnel. Add approximately 1-2 grams of solid sodium chloride (NaCl) for every 50 mL of aqueous phase. Alternatively, add 5-10 mL of a saturated NaCl solution (brine).
-
Gentle Mixing: Re-stopper the funnel and gently rock it back and forth. Do not shake. Observe the interface. The emulsion should begin to dissipate as the salt dissolves.
-
Settling: Allow the funnel to stand for 10-15 minutes to allow for complete phase separation.
-
Separation: Drain the lower (aqueous) layer, followed by the now clear upper (DIBK) layer.
References
- 1. brainkart.com [brainkart.com]
- 2. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. biotage.com [biotage.com]
- 7. azom.com [azom.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. Comparative study of IBMK and DIBK as extraction solvents in strongly acidic media: extraction behaviour and kinetic stability of Cu(PCD)(2) in these solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.international [chem.international]
- 12. Buy Diisobutyl Ketone - DIBK - Rotterdam Chemicals Group [rotterdamchemicals.com]
- 13. monumentchemical.com [monumentchemical.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. taminkalatak.com [taminkalatak.com]
- 16. ark-chem.co.jp [ark-chem.co.jp]
stability of 2,6-Dimethyl-4-heptanone under different reaction conditions
Technical Support Center: Stability of 2,6-Dimethyl-4-heptanone
Welcome to the technical support center for this compound (Diisobutyl Ketone, DIBK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Table of Contents
-
General Stability & Storage FAQs
-
Troubleshooting: Stability Under Acidic Conditions
-
Troubleshooting: Stability Under Basic Conditions
-
Troubleshooting: Thermal & Oxidative Stress
-
Troubleshooting: Reductive Conditions
-
Quantitative Data Summary
-
Experimental Protocols
-
References
General Stability & Storage FAQs
Question: What is the general stability of this compound, and what are the optimal storage conditions?
Answer: this compound is considered stable under normal, ambient conditions[1][2][3]. However, its stability is highly dependent on the absence of incompatible materials and energy sources. For optimal storage and handling, adhere to the following guidelines:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container[1]. The storage temperature should be kept below +30°C[2][4]. It should be stored locked up and away from sources of heat, sparks, open flames, and direct sunlight[1][5].
-
Inert Atmosphere: For long-term storage, particularly of high-purity material, consider blanketing the container with an inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen and moisture, preventing potential slow oxidation or side reactions.
-
Container Material: Use chemically resistant containers (e.g., glass or specific fluorinated polymers). Be aware that this compound may attack some forms of plastics[2][4]. Always verify container compatibility before use.
Question: My sample of this compound has developed a yellow tint. What could be the cause?
Answer: A colorless to light yellow appearance is often noted for this compound[1][6]. However, if a previously colorless sample develops a distinct yellow color upon storage, it typically indicates the formation of degradation products. The most common cause is slow oxidation or aldol-type condensation reactions, which can produce conjugated systems that absorb visible light.
-
Causality: The presence of trace impurities, exposure to air (oxygen), light, or elevated temperatures can catalyze these degradation pathways. The α-hydrogens to the carbonyl group are susceptible to abstraction, initiating these reactions.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.
-
Review Storage: Ensure the storage conditions outlined above are being strictly followed. Check for container integrity and potential exposure to contaminants.
-
Purification: If the purity is compromised, consider re-distillation to remove non-volatile impurities or chromatographic purification for higher-purity applications.
-
Caption: General troubleshooting workflow for unexpected degradation.
Troubleshooting: Stability Under Acidic Conditions
Question: I am running a reaction with this compound under acidic conditions and observing unexpected byproducts. What is happening?
Answer: While generally stable, this compound is incompatible with strong acids[3]. Acidic conditions can promote several degradation pathways, primarily through the formation of an enol intermediate.
-
Causality (Acid-Catalyzed Enolization):
-
The carbonyl oxygen is protonated by the acid (H-A).
-
A weak base (A⁻ or solvent) removes a proton from an α-carbon.
-
This results in the formation of an enol tautomer.
-
-
Potential Side Reactions: The resulting enol is a nucleophile and can participate in side reactions, such as aldol-type condensations or reactions with other electrophiles present in your mixture. Steric hindrance from the isobutyl groups can slow these reactions compared to less substituted ketones, but they can still occur, especially at elevated temperatures.
Caption: Keto-enol tautomerization is a key pathway for side reactions.
-
Troubleshooting Steps:
-
Minimize Acid Strength/Concentration: Use the mildest acidic conditions and lowest catalytic amount necessary for your primary reaction.
-
Control Temperature: Run the reaction at the lowest possible temperature to disfavor side reactions, which often have higher activation energies.
-
In-Process Controls: Monitor the reaction progress closely using GC or TLC to detect the formation of byproducts as they appear.
-
Alternative Catalysts: Consider using solid acid catalysts (e.g., Amberlyst resins) which can be easily filtered out, potentially reducing byproduct formation and simplifying workup.
-
Troubleshooting: Stability Under Basic Conditions
Question: My process involves a strong base, and the yield of my desired product is low when using this compound as a solvent. Why?
Answer: this compound is incompatible with strong bases[3]. Similar to acidic conditions, bases can deprotonate the α-carbon, but they do so directly to form an enolate anion, which is a much stronger nucleophile than the enol formed under acidic conditions.
-
Causality (Base-Catalyzed Enolate Formation):
-
A strong base removes a proton from an α-carbon, creating a resonance-stabilized enolate anion.
-
This enolate is highly reactive and can readily participate in self-condensation (aldol condensation) or react with other components of your reaction mixture.
-
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If possible, switch to a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS) if the base's primary role is deprotonation of another species.
-
Inverse Addition: Add the this compound slowly to the reaction mixture containing the base and other reagents. This keeps the instantaneous concentration of the ketone low, minimizing self-condensation.
-
Temperature Control: Maintain low temperatures (e.g., -78 °C) during base addition and reaction to control the reactivity of the enolate.
-
Solvent Choice: If feasible, consider an alternative, more inert solvent for your reaction.
-
Troubleshooting: Thermal & Oxidative Stress
Question: Does this compound generate hazardous decomposition products upon heating?
Answer: Yes. While it has a relatively high boiling point (165-170 °C) and auto-ignition temperature (345 °C)[1], heating to decomposition can emit acrid smoke and toxic fumes, such as carbon monoxide and carbon dioxide[3][4][7]. Under normal reflux conditions below its boiling point, it is generally stable, but prolonged heating, especially in the presence of contaminants, can lead to degradation.
Question: I suspect oxidative degradation of my sample. What are the likely byproducts and how can I prevent this?
Answer: this compound is incompatible with strong oxidizing agents[2][4][8]. Oxidative cleavage is a potential degradation pathway.
-
Causality: The reaction with strong oxidants can lead to the cleavage of C-C bonds adjacent to the carbonyl group. Gas-phase reactions with hydroxyl radicals, for instance, are known to produce acetone and 2-methylpropanal[9]. In a laboratory setting, strong oxidants (e.g., permanganate, dichromate) could potentially lead to the formation of isobutyric acid and other cleavage products.
-
Troubleshooting Steps:
-
Avoid Oxidants: Ensure that no strong oxidizing agents are present in your reaction or storage containers. Be mindful of reactive materials like peroxides, which can form in some organic solvents (though less common for ketones like DIBK).
-
Use of Antioxidants: For applications requiring long-term stability where exposure to air is unavoidable, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT). Compatibility and potential interference with your process must be verified.
-
Inert Atmosphere: As mentioned for storage, handling the material under an inert atmosphere (N₂ or Ar) is the most effective way to prevent oxidation[5][7].
-
Troubleshooting: Reductive Conditions
Question: I am trying to perform a reduction on another functional group in the presence of this compound. Will the ketone be affected?
Answer: Yes, this is a significant risk. The carbonyl group of this compound is susceptible to reduction by common reducing agents.
-
Causality: Strong reducing agents (e.g., LiAlH₄) will readily reduce the ketone to its corresponding secondary alcohol, 2,6-dimethyl-4-heptanol. Milder reducing agents like sodium borohydride (NaBH₄) can also perform this reduction, although the reaction may be slower due to steric hindrance around the carbonyl group[10]. A study using microwave-assisted reduction with silica-supported NaBH₄ showed a 63% conversion, which was lower than less sterically hindered ketones[10].
-
Troubleshooting Steps:
-
Chemoselective Reagents: Choose a reducing agent that is selective for your desired functional group over a sterically hindered ketone. This requires careful review of the literature for your specific transformation.
-
Protecting Groups: If the ketone must be present, consider protecting it as a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to many reducing agents and can be removed after the reduction step.
-
Process Control: If using a mild reducing agent, carefully control stoichiometry, temperature, and reaction time to favor the reduction of the more reactive functional group. Monitor the reaction closely to stop it before significant reduction of the ketone occurs.
-
Quantitative Data Summary
The following tables summarize key physical and stability data for this compound.
Table 1: Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₉H₁₈O | [2][11] |
| Molecular Weight | 142.24 g/mol | [2][11] |
| Boiling Point | 165 - 170 °C | [1][12] |
| Melting Point | -46 °C | [2][4] |
| Density | 0.808 g/mL at 25 °C | [1][12] |
| Flash Point | 49 °C (120.2 °F) | [1] |
| Auto-ignition Temp. | 345 °C (745 °F) | [1][12] |
| Water Solubility | 0.05 g/100 mL (Slightly soluble) |[2][4] |
Table 2: Stability & Incompatibility Profile
| Condition | Stability/Observation | Incompatible With |
|---|---|---|
| Normal/Ambient | Stable under recommended storage | N/A |
| Acidic | Unstable; potential for enolization, condensation | Strong acids[3] |
| Basic | Unstable; potential for enolate formation, condensation | Strong bases[3] |
| Thermal | Stable up to boiling point; decomposes upon strong heating | Heat, flames, sparks[1][5] |
| Oxidative | Unstable; can be oxidized/cleaved | Strong oxidizing agents[2][4][8] |
| Reductive | Unstable; can be reduced to the alcohol | Strong reducing agents[3][10] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with your analytical method (e.g., acetonitrile or methanol).
-
-
Stress Conditions (run in parallel):
-
Control: Store a portion of the stock solution at a controlled, cool temperature (e.g., 4°C) protected from light.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Stress: Place the stock solution in a tightly sealed vial and incubate in a calibrated oven at an elevated temperature (e.g., 80°C).
-
-
Time Points and Sample Quenching:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, dilution may be sufficient, or a quenching agent like sodium bisulfite can be used if compatible with the analysis.
-
Dilute all samples, including the control, to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating method, typically Gas Chromatography with Mass Spectrometry (GC-MS) or HPLC-UV/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Use the mass spectrometry data to tentatively identify the structure of any significant degradation products.
-
References
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | 108-83-8 [chemicalbook.com]
- 3. gustavus.edu [gustavus.edu]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. msds.carboline.com [msds.carboline.com]
- 6. This compound, >90% (sum of this compound & 4,6-Dimethyl-2-heptanone) 500 mL [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. manavchem.com [manavchem.com]
- 9. Isobutyl ketone | C9H18O | CID 7958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]
- 11. This compound 99 108-83-8 [sigmaaldrich.com]
- 12. 2,6-二甲基-4-庚酮 technical grade | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: High-Purity Purification of 2,6-Dimethyl-4-heptanone
Welcome to the technical support guide for the purification of 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone, DIBK). This resource is designed for researchers, scientists, and professionals in drug development who require high-purity DIBK for their applications. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
The purification of this compound can present several challenges. This section provides a systematic approach to identifying and resolving common issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation During Distillation | - Inefficient fractionating column.- Incorrect heating rate.- Fluctuations in pressure. | - Column Efficiency: Ensure the fractionating column has a sufficient number of theoretical plates for the separation. Vigreux or packed columns are recommended.- Heating Control: Employ a stable heating source, such as an oil bath or heating mantle with a controller, to maintain a slow and steady distillation rate.- Pressure Regulation: For vacuum distillation, ensure the vacuum pump and controller are functioning correctly to maintain a stable, reduced pressure. |
| Product Contamination with Water | - Incomplete drying of glassware.- Use of wet starting material or solvents.- Atmospheric moisture ingress. | - Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C prior to use.- Drying Agents: Dry the crude DIBK with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.- Inert Atmosphere: Conduct the distillation under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Product Discoloration (Yellowing) | - Thermal decomposition at high temperatures.- Presence of acidic or basic impurities catalyzing side reactions. | - Vacuum Distillation: Purify via vacuum distillation to lower the boiling point and minimize thermal stress.- Neutralization: Wash the crude DIBK with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash, before drying and distillation. |
| Inaccurate Purity Assessment by GC-MS | - Improper column selection.- Incorrect temperature program.- Co-elution of impurities. | - Column Selection: Use a non-polar or mid-polar capillary column suitable for the analysis of ketones.- Method Optimization: Optimize the GC temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation of all components.- Peak Identification: Confirm peak identities using a mass spectrometer (MS) detector and by comparing retention times with authentic standards. |
| Low Overall Yield | - Mechanical losses during transfers.- Incomplete distillation.- Side reactions during purification. | - Transfer Technique: Minimize transfers between vessels. Rinse glassware with a small amount of a volatile solvent to recover residual product.- Distillation Endpoint: Ensure the distillation is carried to completion, monitoring the temperature at the still head.- Process Control: Maintain neutral pH and lower temperatures (via vacuum) to prevent degradation and side reactions. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of this compound, providing in-depth explanations grounded in chemical principles.
Q1: What are the most common impurities in technical-grade this compound and why are they present?
A1: Technical-grade this compound often contains isomers and byproducts from its synthesis. The most prevalent impurities include 4,6-dimethyl-2-heptanone and 3,3,5-trimethylcyclohexanone.[1][2][3][4] These arise from the aldol condensation reactions used in its industrial production, where different starting materials or reaction pathways can lead to the formation of these structurally similar ketones. Understanding the impurity profile is the first critical step in designing an effective purification strategy.
Q2: Why is fractional distillation the preferred method for purifying this compound?
A2: Fractional distillation is ideal for separating liquids with close boiling points, which is often the case with the isomeric impurities found in crude DIBK. The process relies on a fractionating column that provides a large surface area (e.g., glass beads, rings, or metal sponges) for repeated vaporization and condensation cycles. Each cycle enriches the vapor with the more volatile component (the component with the lower boiling point). By carefully controlling the temperature at the top of the column, one can selectively distill and collect fractions of high purity. The boiling point of this compound is in the range of 165-170 °C.[5][6]
Q3: When should I use vacuum distillation instead of atmospheric distillation?
A3: Vacuum distillation is recommended to prevent the thermal degradation of this compound. Although DIBK is relatively stable, prolonged heating at its atmospheric boiling point can lead to decomposition and the formation of colored impurities. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a much gentler temperature. This is a crucial consideration when the highest possible purity is the goal.
Q4: How can I analytically determine the purity of my final product?
A4: The gold standard for determining the purity of volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[7] GC separates the components of the mixture based on their boiling points and interactions with the column's stationary phase, while MS provides mass-to-charge ratio data that can confirm the identity of each component. For routine checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also highly effective and quantitative. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify and quantify impurities.[8][9][10]
Q5: What are the critical safety precautions when handling and purifying this compound?
A5: this compound is a flammable liquid and its vapors can cause respiratory irritation.[2][11][12][13] Always work in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[16] Keep the compound away from ignition sources such as open flames, hot surfaces, and sparks.[11][14][15] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[11][13][14] In case of a fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishment.[11]
Section 3: Experimental Protocol
Standard Operating Procedure: Purification of this compound by Fractional Distillation
This protocol outlines the steps for purifying technical-grade DIBK.
Materials and Equipment:
-
Technical-grade this compound
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer or oil bath
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and vacuum source (if performing vacuum distillation)
-
Standard laboratory glassware and clamps
Procedure:
-
Drying: Place the technical-grade DIBK in an Erlenmeyer flask. Add anhydrous magnesium sulfate (approximately 10-20 g per 1 L of DIBK). Swirl the flask and let it stand for at least 30 minutes to remove residual water.
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charging the Still: Filter the dried DIBK into the distilling flask. Do not fill the flask to more than two-thirds of its volume.
-
Distillation:
-
Begin heating the distilling flask gently.
-
As the liquid begins to boil, observe the vapor rising through the fractionating column.
-
Adjust the heating rate to establish a slow, steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. It will initially rise and then stabilize at the boiling point of the first, more volatile fraction.
-
-
Fraction Collection:
-
Foreshot: Collect the initial distillate (the first few milliliters) separately. This fraction will contain the most volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 165-170 °C at atmospheric pressure), switch to a clean receiving flask to collect the main product.
-
End Fraction: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the purity of the collected main fraction using GC-MS or GC-FID.
-
Storage: Store the purified this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from ignition sources.[5]
Section 4: Visual Workflow and Data
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Typical Physical and Chemical Properties
| Property | Value |
| CAS Number | 108-83-8[17] |
| Molecular Formula | C₉H₁₈O[17] |
| Molecular Weight | 142.24 g/mol [17] |
| Boiling Point | 165-170 °C (lit.)[5][6] |
| Density | 0.808 g/mL at 25 °C (lit.)[5][6] |
| Refractive Index | n20/D 1.412 (lit.)[5] |
| Flash Point | ~48 °C (118-140 °F)[10][18] |
| Solubility | Miscible with most organic liquids; limited solubility in water.[5][18] |
References
- 1. This compound, technical, remainder mainly 4,6-dimethyl-2-heptanone | Fisher Scientific [fishersci.ca]
- 2. fishersci.fr [fishersci.fr]
- 3. 2,6-二甲基-4-庚酮 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, technical, remainder mainly 4,6-dimethyl-2-heptanone 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. This compound 99 108-83-8 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(108-83-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-METHYL-4-HEPTANONE(626-33-5) 1H NMR [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 108-83-8 | TCI AMERICA [tcichemicals.com]
- 14. carlroth.com [carlroth.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. gustavus.edu [gustavus.edu]
- 17. scbt.com [scbt.com]
- 18. This compound | 108-83-8 [chemicalbook.com]
Technical Support Center: Diisobutyl Ketone (DIBK) - Peroxide Prevention & Management
Welcome to the Technical Support Center for Diisobutyl Ketone (DIBK). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of DIBK by preventing the formation of hazardous peroxides. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation in Diisobutyl Ketone a concern?
A: Diisobutyl Ketone (DIBK) is classified as a peroxide-forming solvent, specifically a Group B (or Class 2) chemical.[1][2][3][4][5] This means that upon exposure to atmospheric oxygen, it can undergo autoxidation to form unstable and potentially explosive peroxide compounds.[1][6][7] This process is accelerated by heat and light.[6][7] While DIBK does not form explosive peroxide levels without being concentrated, the risk becomes critical during processes like distillation or evaporation where the less volatile peroxides can accumulate to dangerous concentrations.[1][2][4] These peroxides are sensitive to shock, heat, or friction and can detonate violently, posing a severe safety hazard in the laboratory.[1]
Q2: How does peroxide formation occur in DIBK?
A: The mechanism involves a free-radical chain reaction initiated by factors like light or heat. An initiator abstracts a hydrogen atom from the DIBK molecule, specifically from a carbon atom adjacent to the carbonyl group (the α-carbon), to form a ketone radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another DIBK molecule, forming a hydroperoxide and a new ketone radical, thus propagating the chain reaction.
Q3: My bottle of DIBK is from the manufacturer and contains an inhibitor. Am I still at risk?
A: Yes, though the risk is significantly reduced. Manufacturers often add inhibitors like Butylated Hydroxytoluene (BHT) to scavenge free radicals and prevent the autoxidation chain reaction.[3][7][8] BHT works by donating a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and forming a stable BHT radical that terminates the chain.[8][[“]][10][11] However, this inhibitor is consumed over time.[7] Once the inhibitor is depleted, peroxide formation can begin. The protection is finite, which is why proper labeling with receipt and opening dates is crucial.[6][12] Distillation will also remove the inhibitor, leaving the purified solvent highly susceptible to peroxide formation.[7][13]
Q4: How can I visually inspect a container of DIBK for peroxides?
A: Before handling, always perform a visual inspection of the container. However, be extremely cautious. If you observe any of the following, do not move or open the container and contact your institution's Environmental Health & Safety (EHS) office immediately :
-
Crystal formation: Peroxides can precipitate as solid crystals, which are extremely shock-sensitive. Look for crystals within the liquid, on the surfaces of the container, or around the cap and threads.[1][2][12]
-
Viscous oily layer or precipitate: The formation of a dense, oily, or cloudy layer can indicate a high concentration of peroxides.
-
Discoloration: A yellow or brownish hue in the normally colorless liquid can be a sign of peroxide presence.[6]
-
Bulging container: Peroxide decomposition can generate gas, leading to a pressurized container.
Troubleshooting & Protocols
Problem 1: I need to use an older, opened bottle of DIBK. How do I know if it's safe?
Solution: You must test for the presence of peroxides before use, especially before any heating or concentration steps.[12][13] Opened containers of DIBK should be tested periodically (e.g., every 6-12 months) and discarded after one year unless testing confirms low peroxide levels.[1][4]
Experimental Protocol: Peroxide Testing
There are two common, reliable methods for testing peroxide levels in the lab.
Method A: Semi-Quantitative Test Strips This is the most convenient and widely recommended method for routine checks.[6]
-
Select the Right Strip: Use test strips specifically designed for organic solvents. Strips intended for aqueous solutions may give inaccurate results.[6][14] Commercial strips like Quantofix® or MQuant® are widely available.[15]
-
Procedure:
-
Wearing appropriate Personal Protective Equipment (PPE), including safety glasses and solvent-resistant gloves, open the DIBK container.[16][17]
-
Dip the test strip's reaction zone into the solvent for 1-2 seconds.
-
Remove the strip and allow the solvent to evaporate completely. For less volatile solvents like DIBK, you can gently wick away excess liquid with a lab wipe.[18]
-
After evaporation, dip the reaction zone into a drop of deionized water for a moment.[18]
-
Wait for the time specified by the manufacturer (typically 15-60 seconds) and compare the resulting color to the color chart provided with the strips.[15][18]
-
-
Record Results: Document the test date and the measured peroxide concentration (in ppm) directly on the container's label.[12]
Method B: Potassium Iodide (KI) Test This is a classic qualitative or semi-quantitative chemical test.
-
Prepare Reagents: You will need glacial acetic acid and sodium iodide or potassium iodide crystals.
-
Procedure:
-
In a clean, dry test tube, add 1 mL of the DIBK sample.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of KI or NaI crystals and gently mix.
-
-
Interpret Results:
-
No change: Peroxide levels are negligible.
-
Pale yellow color: Indicates the presence of peroxides.[19]
-
Brown color: Indicates a high and potentially dangerous concentration of peroxides.
-
Note: A blank test with just the acetic acid and iodide should be run, as this mixture can slowly air-oxidize and produce a faint color over time.
-
Data Interpretation: Peroxide Action Levels
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 20-25 ppm | Acceptable. Considered safe for general use.[1][12] |
| 25 - 100 ppm | Caution. Do not distill, evaporate, or otherwise concentrate.[1] Consider disposal or peroxide removal. |
| > 100 ppm | DANGEROUS. Do not handle. Avoid moving the container. Contact your EHS office immediately for specialized disposal.[1][20] |
Problem 2: My DIBK tested positive for peroxides (>25 ppm) but is below the dangerous threshold (<100 ppm). How can I remove them to safely use the solvent?
Solution: For moderate levels of peroxides, you can use a column purification method with activated alumina. This procedure should only be performed by trained personnel with appropriate safety measures in place.
Experimental Protocol: Peroxide Removal with Activated Alumina
-
Setup:
-
Procedure:
-
Validation & Inhibition:
-
Crucially, test the purified solvent again for peroxides using a test strip to confirm the procedure was successful.[21]
-
This process removes both peroxides and any original inhibitor. The purified DIBK is now uninhibited and highly susceptible to rapid peroxide formation.
-
If the solvent is to be stored, immediately add a radical inhibitor like BHT (typically 50-100 ppm). Otherwise, use the solvent immediately.
-
-
Waste Disposal: The alumina used for purification may contain residual peroxides. Before disposal, it is a safe practice to slurry the used alumina with a dilute, acidic solution of ferrous sulfate to neutralize any remaining peroxides.[21][22][23] Dispose of the treated alumina as hazardous waste.
Best Practices for Storage and Handling
To proactively prevent peroxide formation, adhere to the following guidelines:
-
Procurement: Purchase DIBK in the smallest quantity needed for your work.[12][24] Always opt for solvents containing an inhibitor unless it interferes with your specific application.[12]
-
Labeling: Upon receipt, label every container with the date received and date opened .[2][6][12][24] This is the single most critical step in managing peroxide formers.
-
Storage: Store DIBK in tightly sealed, air-impermeable, amber glass or metal containers to protect from air and light.[2][12][16][20][24][25][26] Keep containers in a cool, dry, well-ventilated area away from heat, sparks, and ignition sources.[16][17][25][26] Storing under an inert atmosphere (e.g., nitrogen) can further reduce peroxide formation.[2]
-
Inventory Management: Maintain a regular inventory of all peroxide-forming chemicals. Dispose of DIBK by the manufacturer's expiration date or within 12 months of opening, whichever comes first, unless peroxide testing validates continued use.[1]
By implementing these rigorous testing, handling, and management protocols, you can effectively mitigate the significant risks associated with peroxide formation in diisobutyl ketone.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. ehs.tcu.edu [ehs.tcu.edu]
- 3. deakin.edu.au [deakin.edu.au]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Classification List of Peroxide Forming Chemicals [k-state.edu]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. sciencemadness.org [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. consensus.app [consensus.app]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.mit.edu [ehs.mit.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. colorkim.com [colorkim.com]
- 15. CTL Scientific Supply Corp QUANTOFIX Peroxide Test Strips, 100/bx, Quantity: | Fisher Scientific [fishersci.com]
- 16. Mobile [my.chemius.net]
- 17. nj.gov [nj.gov]
- 18. youtube.com [youtube.com]
- 19. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 20. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 21. uwyo.edu [uwyo.edu]
- 22. my.alfred.edu [my.alfred.edu]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. monumentchemical.com [monumentchemical.com]
- 26. modernchemical.co.th [modernchemical.co.th]
Technical Support Center: Overcoming Reactant Solubility Challenges in Diisobutyl Ketone (DIBK)
Welcome to the technical support center for Diisobutyl Ketone (DIBK). This guide is designed for researchers, chemists, and drug development professionals who leverage DIBK in their synthetic and formulation processes. Here, we address one of the most common experimental hurdles: poor reactant solubility. This resource provides in-depth, field-tested troubleshooting strategies, detailed protocols, and the scientific rationale behind them to empower you to solve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to help you quickly diagnose and resolve solubility issues you may encounter.
Part 1: Understanding the Fundamentals
Question: What are the key properties of diisobutyl ketone (DIBK) that dictate its solvent behavior?
Answer: Diisobutyl ketone (2,6-dimethyl-4-heptanone) is a stable, colorless liquid with a slow evaporation rate and a high boiling point (approx. 169°C).[1] Its solvent characteristics are primarily defined by its molecular structure: a nine-carbon aliphatic ketone.
-
Low Polarity: DIBK has a relatively low polarity and is considered a non-polar, aprotic solvent.[2] Its Hansen Solubility Parameters (HSP) confirm this, with a dominant non-polar (dispersion) character and low polar and hydrogen-bonding contributions.[1]
-
Water Immiscibility: It has very limited solubility in water (approx. 0.04% at 20°C), making it ideal for processes requiring a distinct organic phase.[1][3]
-
Good Solvency for Resins: Despite its low polarity, it is an excellent solvent for a wide range of non-polar to moderately polar synthetic resins, including nitrocellulose, acrylics, polyesters, and alkyds.[4][5][6]
Senior Application Scientist's Note: Think of DIBK as a primarily "oily" solvent. The long alkyl chains give it its non-polar character, while the central ketone group provides a slight polar moment. This dual nature is why it can dissolve large organic molecules like resins, but it struggles with highly polar or ionic compounds like inorganic salts or polar small molecules. The fundamental principle of "like dissolves like" is paramount here; DIBK is an excellent choice for non-polar reactants but will almost always require modification for polar ones.
Question: Why are my reactants (e.g., salts, polar organic molecules) not dissolving in DIBK?
Answer: The primary reason for poor solubility in DIBK is a polarity mismatch. Highly polar, ionic, or hydrogen-bond-donating compounds are energetically incompatible with the non-polar environment of DIBK.
-
Ionic Compounds (Salts): These compounds are held together by strong electrostatic forces in a crystal lattice. A polar solvent like water is needed to surround the individual ions (solvation) and overcome the lattice energy. DIBK cannot effectively solvate these ions, so the salt remains a solid.
-
Polar Organic Molecules: Molecules with multiple polar functional groups (e.g., -OH, -NH2, -COOH) prefer to interact with other polar molecules through hydrogen bonding and dipole-dipole interactions. In DIBK, these molecules would be forced to interact with the non-polar alkyl chains, which is energetically unfavorable, leading to precipitation or phase separation.[7]
Part 2: Practical Troubleshooting & Solutions
Question: My reactant is insoluble in DIBK at room temperature. What is the first and simplest thing I should try?
Answer: The first step is always to gently heat the mixture while stirring. For many compounds, solubility increases significantly with temperature.
Senior Application Scientist's Note: Heating increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces in the solute's solid state. However, be cautious. Always use a heating mantle with a stirrer and a condenser to prevent solvent loss. Monitor the stability of your reactant at elevated temperatures; some compounds may decompose. The flash point of DIBK is 49°C (120°F), so ensure you are working in a well-ventilated area away from ignition sources.[1][8][9]
Question: Heating isn't sufficient or my reactant is heat-sensitive. How do I select an appropriate co-solvent?
Answer: If heating fails, the next strategy is to modify the polarity of the solvent system by introducing a co-solvent . The goal is to create a mixture that better matches the polarity of your reactant without compromising the overall reaction environment.
The selection process involves:
-
Assess Reactant Polarity: Is your reactant highly polar (e.g., a simple alcohol), moderately polar, or ionic?
-
Choose a Miscible Co-solvent: Select a polar solvent that is fully miscible with DIBK. Alcohols and other ketones are excellent starting points.
-
Start with Small Additions: Begin by adding the co-solvent in small volumetric percentages (e.g., 5-10% v/v) and observe solubility.
Senior Application Scientist's Note: The key is to add just enough co-solvent to achieve dissolution. Adding too much can drastically change the properties of the reaction medium, potentially affecting reaction kinetics or causing your desired product to become soluble, complicating isolation. For moderately polar reactants, try isopropanol (IPA) or methyl isobutyl ketone (MIBK). For more polar reactants, ethanol or even N-Methyl-2-pyrrolidone (NMP) can be effective, but use NMP sparingly due to its high boiling point.
| Co-Solvent Candidate | Class | Relative Polarity | Boiling Point (°C) | Key Considerations & Use Case |
| Methyl Isobutyl Ketone (MIBK) | Ketone | Low-Medium | 117 | Good first choice. Similar to DIBK but slightly more polar. Excellent for bridging the gap for moderately non-polar compounds. |
| Isopropanol (IPA) | Alcohol | Medium | 82.5 | A versatile, common choice for moderately polar reactants. Can participate in hydrogen bonding. Relatively easy to remove. |
| Toluene | Aromatic | Low | 111 | Use if you need to decrease polarity further or dissolve highly non-polar/aromatic compounds. Fully miscible. |
| Ethyl Acetate (EtOAc) | Ester | Medium | 77.1 | Good for moderately polar compounds. Lower boiling point makes for easy removal. |
| Tetrahydrofuran (THF) | Ether | Medium | 66 | A strong, polar aprotic co-solvent. Effective but can be peroxide-forming; use with appropriate precautions. |
| N-Methyl-2-pyrrolidone (NMP) | Amide | High | 202 | Use as a "power solvent" for very polar or stubborn compounds. Use in minimal quantities (e.g., 1-5%) due to its very high boiling point. |
Question: My reactants are in two different phases (e.g., an inorganic base in water and an organic substrate in DIBK). How can I facilitate a reaction?
Answer: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that acts like a shuttle, transporting a reactant from one phase (typically aqueous) into another (organic), where the reaction can occur.[10][11][12]
-
Mechanism: For an anionic reactant, a typical PTC like a quaternary ammonium salt (Q⁺X⁻) exchanges its anion (X⁻) for the reactant anion (Y⁻) at the aqueous-organic interface. The newly formed Q⁺Y⁻ is lipophilic ("oil-loving") enough to dissolve in the DIBK phase, where it can react with your substrate.[10][13]
-
Common Catalysts: Tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and Aliquat 336 are robust and commonly used catalysts.
Senior Application Scientist's Note: PTC is a powerful green chemistry technique because it allows you to use inexpensive inorganic reagents (like NaOH or KCN) in a biphasic system, often with faster reaction rates and milder conditions than in a single-phase polar aprotic solvent system.[10][12] The catalytic amount needed is typically low (1-5 mol%). The key to success is vigorous stirring to maximize the surface area between the two phases.
Visualized Workflows & Mechanisms
A logical approach is critical when troubleshooting. The following flowchart outlines a decision-making process for tackling solubility issues in DIBK.
Caption: Troubleshooting flowchart for DIBK solubility issues.
The diagram below illustrates the general mechanism of a phase-transfer catalyst shuttling an aqueous anion (Y⁻) into the organic DIBK phase to react with a substrate (RX).
Caption: General mechanism of Phase-Transfer Catalysis (PTC).
Experimental Protocols
Protocol 1: Step-by-Step Guide to Co-Solvent Screening
Objective: To identify an effective co-solvent and its optimal concentration to dissolve a poorly soluble reactant in DIBK.
Materials:
-
Reactant of interest
-
Diisobutyl Ketone (DIBK)
-
Set of candidate co-solvents (e.g., IPA, MIBK, THF, NMP)
-
Glass vials with caps
-
Stir plate and magnetic stir bars
-
Graduated cylinders or pipettes
Methodology:
-
Establish a Baseline: In a glass vial, add your reactant to pure DIBK at the target reaction concentration. Stir for 15 minutes at room temperature. Record your observation (e.g., "insoluble," "forms slurry").
-
Initial Co-solvent Addition (10% v/v):
-
Prepare a 9:1 (v/v) mixture of DIBK:Co-solvent A (e.g., 9 mL DIBK + 1 mL IPA).
-
Add the reactant to this mixture at the target concentration.
-
Stir for 15 minutes at room temperature. Observe and record the result.
-
-
Iterate with Different Co-solvents: Repeat step 2 for each candidate co-solvent (B, C, D, etc.) in separate vials. Compare the results to identify the most promising co-solvent(s).
-
Optimize Co-solvent Concentration: Take the most effective co-solvent from step 3. Prepare a series of vials with varying concentrations (e.g., 5%, 10%, 15%, 20% v/v).
-
Determine the Minimum Effective Concentration: Identify the lowest concentration of the co-solvent that provides complete and stable dissolution of your reactant. This is your optimal starting point for the scaled-up reaction.
-
(Optional) Test Thermal Stability: Gently heat the most promising solution to your target reaction temperature to ensure the reactant remains in solution and does not precipitate upon heating or cooling cycles.
Protocol 2: General Protocol for a Biphasic Reaction Using a Phase-Transfer Catalyst
Objective: To perform a nucleophilic substitution reaction between a water-soluble nucleophile and a DIBK-soluble substrate.
Example Reaction: Williamson Ether Synthesis (R-X + NaOR' → R-OR')
Materials:
-
Substrate (R-X) dissolved in DIBK (e.g., 1.0 M)
-
Aqueous solution of the sodium alkoxide nucleophile (NaOR') (e.g., 3.0 M)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe
Methodology:
-
Charge the Reactor: To the reaction vessel, add the solution of your substrate in DIBK.
-
Add the Catalyst: Add the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reactant). Stir to dissolve.
-
Add the Aqueous Phase: Add the aqueous solution of the nucleophile. The mixture should form two distinct layers.
-
Initiate Reaction: Begin vigorous stirring. The efficiency of a PTC reaction is highly dependent on the interfacial surface area, so high agitation is crucial. Heat the reaction to the desired temperature (e.g., 60-80°C).
-
Monitor Progress: Monitor the reaction by taking small aliquots from the organic layer and analyzing them via a suitable technique (TLC, GC, HPLC).
-
Workup: Once the reaction is complete, stop stirring and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with water and/or brine to remove the catalyst and any remaining inorganic salts.
-
Isolation: Dry the DIBK layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.
Safety First: Always consult the Safety Data Sheet (SDS) for DIBK and all other reactants before beginning any experiment.[8][14][15] DIBK is a flammable liquid and an irritant.[15][16][17] All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[15]
References
- 1. monumentchemical.com [monumentchemical.com]
- 2. Diisobutyl ketone for synthesis | Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]
- 3. hedinger.de [hedinger.de]
- 4. nbinno.com [nbinno.com]
- 5. taminkalatak.com [taminkalatak.com]
- 6. Diisobutyl ketone (DIBK) | Eastman [eastman.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. monumentchemical.com [monumentchemical.com]
- 9. DIISOBUTYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. iajpr.com [iajpr.com]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. nj.gov [nj.gov]
- 16. ark-chem.co.jp [ark-chem.co.jp]
- 17. chemmanagement.ehs.com [chemmanagement.ehs.com]
Validation & Comparative
comparative study of 2,6-Dimethyl-4-heptanone and MIBK as extraction solvents
An In-Depth Comparative Guide to 2,6-Dimethyl-4-heptanone (DIBK) and Methyl Isobutyl Ketone (MIBK) as Extraction Solvents
Introduction: Navigating the Choice Between Two Ketone Workhorses
In the realm of solvent extraction, a process critical to chemical synthesis, pharmaceutical development, and metallurgical purification, the choice of the organic phase is paramount. It dictates not only the efficiency and selectivity of the separation but also the safety, economic viability, and environmental impact of the entire operation. Among the myriad of options, aliphatic ketones stand out for their versatile solvency. This guide focuses on a comparative analysis of two such ketones: Methyl Isobutyl Ketone (MIBK) and this compound, more commonly known as Diisobutyl Ketone (DIBK).
While both are established industrial solvents, their subtle yet significant differences in physicochemical properties translate into distinct performance characteristics. This document, intended for researchers, scientists, and process development professionals, moves beyond a simple cataloging of specifications. It aims to provide a deep, evidence-based comparison, explaining the causality behind their performance in extraction systems and offering a logical framework for solvent selection. We will delve into experimental data, established protocols, and safety profiles to equip you with the knowledge to make an informed decision tailored to your specific application.
A Tale of Two Ketones: Physicochemical Properties
The performance of a solvent is fundamentally rooted in its physical and chemical properties. A higher boiling point, for instance, implies lower volatility and reduced solvent loss during processing, a crucial factor at industrial scale. Conversely, lower water solubility enhances phase separation and minimizes cross-contamination. The following table provides a direct comparison of the key properties of DIBK and MIBK.
Table 1: Comparative Physicochemical Properties of DIBK and MIBK
| Property | This compound (DIBK) | Methyl Isobutyl Ketone (MIBK) | Implication for Extraction |
| CAS Number | 108-83-8[1][2] | 108-10-1[3][4] | Unique identifier for each substance. |
| Molecular Formula | C₉H₁₈O[1][5][6] | C₆H₁₂O[3][4] | DIBK is a larger molecule, contributing to its higher boiling point and lower volatility. |
| Molecular Weight | 142.24 g/mol [5][6] | 100.16 g/mol [3][4][7] | Affects molar calculations and contributes to differences in physical properties. |
| Boiling Point | 168 - 170 °C[8] | 116 - 117.4 °C[3][7][9] | DIBK's significantly higher boiling point leads to lower solvent loss from evaporation, making it suitable for processes requiring heating. |
| Density | 0.806 - 0.812 g/mL at 20°C[10] | 0.801 - 0.802 g/mL at 20°C[3][4][7] | Both are less dense than water, ensuring they form the upper layer in an aqueous extraction. The similar densities mean phase separation is driven primarily by immiscibility. |
| Flash Point | 50 °C (Closed Cup) | 14 - 18 °C (Closed Cup)[3][7][9] | DIBK is significantly less flammable than MIBK, presenting a lower fire hazard and simplifying storage and handling requirements.[7][11] |
| Water Solubility | 430 mg/L (0.043%) at 20°C[10] | 1.7% - 1.9% at 20-25°C[4][7][9] | DIBK's much lower water solubility leads to cleaner phase separation, reduced solvent loss to the aqueous phase, and less need for downstream water removal steps. |
| Solubility of Water in Solvent | Insoluble[8] | 1.9% - 2.4% at 25°C[4][7][9] | Less water is incorporated into the DIBK phase, which can be critical for moisture-sensitive processes and for maintaining the extraction efficiency of the solvent. |
| Vapor Pressure | 100 - 220 Pa at 20°C[10] | 1.99 kPa (1990 Pa) at 20°C[3][4] | Corroborates the boiling point data; DIBK is far less volatile, reducing fugitive emissions and worker exposure via inhalation. |
| Explosion Limits in Air | Not specified in results | 1.2% - 8.0%[4][7] | MIBK has a well-defined explosive range, requiring careful management of vapor concentrations. |
The data clearly illustrates that DIBK's higher molecular weight results in a higher boiling point, higher flash point, and lower vapor pressure, collectively making it a less volatile and less flammable solvent than MIBK. Perhaps the most critical distinction for extraction processes is DIBK's significantly lower miscibility with water, which is a key advantage for achieving sharp, efficient phase separations.
Performance Under Pressure: A Comparative Analysis of Extraction Capabilities
While physical properties provide a strong theoretical foundation, the true measure of a solvent lies in its performance. This section examines the extraction efficiency, selectivity, and process stability of DIBK and MIBK, supported by experimental evidence.
Extraction Efficiency and Selectivity
Both MIBK and DIBK are effective solvents for a range of compounds, from organic molecules to metal complexes.[12][13][14] Their utility often lies in their ability to dissolve target analytes while remaining immiscible with the aqueous phase.
-
MIBK has a long history of use in various extraction processes. It is particularly well-known for its ability to extract precious metals like gold and silver from cyanide solutions for analytical determination.[15][16][17] It is also widely used for the extraction of metal ions from acidic solutions in geochemical analysis and can separate zirconium and hafnium when used with ammonium thiocyanate.[17][18][19] Its moderate polarity and stability toward aqueous acids and bases make it a versatile choice.[15][16]
-
DIBK is also employed in the extraction of gold and other rare earth metals.[13][20][21] Its lower water solubility can lead to superior performance, especially in systems where the transfer of water into the organic phase is detrimental. A direct comparative study on the extraction of a copper chelate from strongly acidic media found that DIBK provided excellent stability for the extracted complex.[22] This was attributed to the fact that much less free acid was transferred into the DIBK phase compared to the MIBK phase, preventing the degradation of the analyte.[22] This suggests DIBK is a more robust choice for extractions from highly acidic environments.[22]
The choice between the two often depends on the specific solute and the composition of the aqueous phase. While MIBK is a proven, effective solvent, DIBK's properties suggest it may offer higher efficiency and stability, particularly in challenging acidic conditions.
Solvent Loss and Process Stability
In any large-scale or continuous extraction process, solvent loss is a major economic and environmental consideration.
-
Volatility: As established by its higher boiling point and lower vapor pressure, DIBK exhibits significantly lower evaporative losses than MIBK. This is a distinct advantage in open or semi-open systems and during solvent recovery steps that involve heating.
-
Aqueous Solubility: MIBK's water solubility of ~1.9% means that in a process using 1000 L of water, up to 19 L of MIBK could be lost to the aqueous phase. In contrast, DIBK's solubility of ~0.043% would result in a loss of only ~0.43 L under the same conditions. This drastic reduction in solvent loss to the raffinate (the processed aqueous phase) makes DIBK more economical and environmentally friendly, reducing the burden on wastewater treatment.
-
Chemical Stability: MIBK may form explosive peroxides upon heating via auto-oxidation.[3] While this can be managed with inhibitors, it represents an inherent chemical hazard. DIBK is generally more stable.[2] Furthermore, as noted in the copper extraction study, DIBK's lower affinity for acids leads to a more stable organic phase when working with highly acidic aqueous solutions.[22]
Safety, Health, and Environmental Considerations
A responsible solvent selection process must rigorously evaluate safety and environmental impact. Both DIBK and MIBK are flammable liquids with potential health effects, but their profiles differ significantly.
Table 2: Comparative Safety and Health Profile
| Hazard Category | This compound (DIBK) | Methyl Isobutyl Ketone (MIBK) |
| Flammability | Flammable liquid and vapor (H226).[11][23] Flash Point: 50°C. | Highly flammable liquid and vapor (H225).[24] Flash Point: 14-18°C.[3][7][9] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation (H335).[11][23][25] May cause drowsiness or dizziness.[25] | Harmful if inhaled (H332).[24] May cause respiratory irritation (H335).[24] |
| Eye & Skin Irritation | May cause mild skin and eye irritation.[11][23][25] | Causes serious eye irritation.[26] Prolonged skin contact causes irritation. |
| Specific Target Organ Toxicity | Single exposure may cause respiratory irritation and narcotic effects.[25] | Single exposure may cause respiratory irritation.[24] Subchronic exposure can affect the kidney and liver.[27] |
| Carcinogenicity | Not expected to be carcinogenic.[28] | Suspected of causing cancer (Category 2).[26] Long-term inhalation caused kidney cancer in male rats and liver cancer in mice.[29] |
| Biodegradability | Readily biodegradable.[10] | Readily biodegradable.[3] |
| Bioaccumulation Potential | Low potential for bioaccumulation (logPow = 2.56).[10] | Low bioaccumulation potential.[3] |
Key Takeaways:
-
Fire Safety: DIBK is substantially safer from a fire hazard perspective due to its much higher flash point.
-
Health Hazards: While both are irritants, MIBK is classified as "harmful if inhaled" and is suspected of causing cancer based on animal studies.[24][26][27][29] DIBK is not classified as a carcinogen.[28] This is a critical distinction for ensuring worker safety and may influence regulatory compliance.
-
Environmental Profile: Both solvents are readily biodegradable with low potential for bioaccumulation, making them comparable from an environmental fate perspective.[3][10]
Experimental Workflow: A Protocol for Comparative Solvent Extraction
To provide a practical framework, this section outlines a standardized protocol for a liquid-liquid extraction. This procedure can be used to directly compare the performance of DIBK and MIBK for a specific target analyte.
Protocol: Bench-Scale Liquid-Liquid Extraction
Objective: To extract a target analyte from an aqueous solution into an organic solvent phase (DIBK or MIBK) and quantify the extraction efficiency.
Materials:
-
Separatory funnel (appropriate volume)
-
Aqueous feed solution containing the target analyte at a known concentration (C_aq_initial)
-
Extraction Solvent: this compound (DIBK) or Methyl Isobutyl Ketone (MIBK)
-
Glassware: beakers, graduated cylinders, vials
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, AAS)
Procedure:
-
Preparation:
-
Accurately measure a defined volume of the aqueous feed solution (V_aq) and transfer it to the separatory funnel.
-
Accurately measure a defined volume of the chosen extraction solvent (V_org). The ratio of V_org to V_aq (O/A ratio) is a critical parameter and should be kept consistent for comparison (e.g., 1:1).
-
-
Extraction:
-
Add the extraction solvent to the separatory funnel containing the aqueous solution.
-
Stopper the funnel and invert it, immediately opening the stopcock to vent any pressure buildup.
-
Shake the funnel vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing and maximize interfacial area for mass transfer. Periodically vent the funnel.
-
-
Phase Separation:
-
Place the separatory funnel in a ring stand and allow the two phases to separate completely. DIBK's lower water solubility may result in a faster and cleaner break.
-
Once a sharp interface is observed, carefully drain the lower (aqueous) phase into a clean beaker. This is now the raffinate.
-
Drain the upper (organic) phase into a separate clean beaker. This is the extract.
-
-
Analysis:
-
Take a sample of the raffinate (aqueous phase after extraction).
-
Analyze the concentration of the target analyte in the raffinate (C_aq_final) using a pre-calibrated analytical method.
-
-
Calculation of Extraction Efficiency (%E):
-
The percentage of analyte extracted into the organic phase is calculated as follows: %E = [ (C_aq_initial - C_aq_final) / C_aq_initial ] * 100
-
Causality and Self-Validation:
-
Why vigorous shaking? To create a large surface area between the two immiscible liquids, which accelerates the rate at which the analyte partitions from the aqueous phase to the organic phase until equilibrium is reached.
-
Why venting? The heat from mixing and the vapor pressure of the solvent can cause a pressure buildup. Venting prevents the stopper from being ejected. This is more critical for the more volatile MIBK.
-
Protocol Validation: To ensure the system has reached equilibrium, run parallel experiments with varying shaking times (e.g., 2, 5, and 10 minutes). If the calculated %E does not significantly change after 5 minutes, it confirms that equilibrium was reached and the chosen contact time is sufficient.
Visualizing the Workflow
Caption: A generalized workflow for a single-stage liquid-liquid extraction experiment.
A Framework for Solvent Selection
Choosing the optimal solvent requires balancing performance, safety, cost, and regulatory considerations. The following decision framework, presented as a flowchart, can guide this process.
Caption: Decision framework for selecting between DIBK and MIBK for an extraction process.
Conclusion
Both this compound (DIBK) and Methyl Isobutyl Ketone (MIBK) are capable extraction solvents with broad utility in the pharmaceutical and chemical industries.[2][9][14] MIBK is a well-established solvent with a vast body of literature supporting its use. However, this comparative analysis reveals that DIBK offers several compelling advantages that warrant its strong consideration, particularly for new process development.
Choose MIBK when:
-
You are working with a well-documented, legacy process where MIBK is already validated.
-
The highest degree of fire safety and lowest volatility are not primary concerns.
-
The aqueous phase is near neutral and solvent loss to the raffinate is acceptable.
Choose DIBK when:
-
Safety is paramount: Its high flash point significantly reduces fire risk.
-
Minimizing solvent loss is critical: Its low volatility and very low water solubility make it more economical and environmentally friendly.[10]
-
Process robustness is required: It offers superior stability in strongly acidic media and is not prone to peroxide formation.[3][22]
-
Worker health is a priority: It is not classified as a suspected carcinogen, unlike MIBK.[26][28]
Ultimately, the "better" solvent is the one that best fits the specific requirements of the application. By understanding the fundamental physicochemical differences and their practical implications, researchers and engineers can make a more strategic, safer, and more efficient choice.
References
- 1. chem-casts.com [chem-casts.com]
- 2. Buy Diisobutyl Ketone - DIBK - Rotterdam Chemicals Group [rotterdamchemicals.com]
- 3. Methyl isobutyl ketone (EHC 117, 1990) [inchem.org]
- 4. monumentchemical.com [monumentchemical.com]
- 5. 4-Heptanone, 2,6-dimethyl- (CAS 108-83-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyl Isobutyl Ketone Solvent Properties [macro.lsu.edu]
- 8. This compound | 108-83-8 [chemicalbook.com]
- 9. arkema.com [arkema.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. batongchemical.com [batongchemical.com]
- 15. Methyl Isobutyl Ketone (MIBK) - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 16. Methyl isobutyl ketone - Wikipedia [en.wikipedia.org]
- 17. Sixty Solvents [chem.rochester.edu]
- 18. mdpi.com [mdpi.com]
- 19. Removal of iron interferences by solvent extraction for geochemical analysis by atomic-absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chem.international [chem.international]
- 22. Comparative study of IBMK and DIBK as extraction solvents in strongly acidic media: extraction behaviour and kinetic stability of Cu(PCD)(2) in these solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mobile [my.chemius.net]
- 24. greenfield.com [greenfield.com]
- 25. cometchemical.com [cometchemical.com]
- 26. fishersci.com [fishersci.com]
- 27. Safety assessment of MIBK (methyl isobutyl ketone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. modernchemical.co.th [modernchemical.co.th]
- 29. cir-safety.org [cir-safety.org]
A Senior Application Scientist's Guide to Analytical Method Validation: The Case for 2,6-Dimethyl-4-heptanone in Gas Chromatography
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The validation of an analytical method is not merely a procedural formality but a rigorous, evidence-based process that establishes the method's fitness for its intended purpose. This guide provides an in-depth technical exploration of analytical method validation, with a specific focus on the application of 2,6-Dimethyl-4-heptanone as an internal standard in gas chromatography (GC). We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of this compound with other commonly used internal standards.
The Imperative of Method Validation and the Role of the Internal Standard
Analytical method validation is a cornerstone of quality assurance in the pharmaceutical industry, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the International Council for Harmonisation (ICH), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8] The objective is to demonstrate through laboratory studies that the performance characteristics of a method meet the requirements for the intended analytical applications.[9] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][2][3][4][10]
The use of an internal standard (IS) is a powerful technique to enhance the precision and accuracy of quantitative analysis, particularly in chromatography.[8] An IS is a compound added in a constant amount to all samples, calibration standards, and quality control samples.[2] By calculating the ratio of the analyte's response to the IS's response, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively compensated for.[2][5][8]
The selection of an appropriate internal standard is critical to the success of the analysis.[3] An ideal IS should be chemically similar to the analyte(s) of interest, well-resolved from other components in the chromatogram, and not naturally present in the sample matrix.[2][3][5]
This compound: A Candidate for Internal Standardization in GC
This compound, also known as diisobutyl ketone, is a versatile organic compound with properties that make it a promising candidate for an internal standard in the GC analysis of volatile and semi-volatile compounds.[11][12][13] Its chemical structure, a branched aliphatic ketone, provides a moderate polarity and a boiling point of 165-170 °C, which allows for good chromatographic behavior and elution within a reasonable time frame for many applications, such as residual solvent analysis.[11][12]
This guide will use the validation of a GC method for the determination of residual solvents in a pharmaceutical active pharmaceutical ingredient (API) as a practical example to illustrate the application of this compound as an internal standard.
Experimental Protocol: Validation of a GC-FID Method for Residual Solvents Using this compound as an Internal Standard
This protocol outlines the validation of a hypothetical, yet representative, gas chromatography-flame ionization detection (GC-FID) method for the quantification of common residual solvents (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetone, and Toluene) in an API.
Materials and Reagents
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropyl Alcohol (IPA) (HPLC grade)
-
Acetone (HPLC grade)
-
Toluene (HPLC grade)
-
This compound (≥99% purity, as internal standard)
-
Dimethyl sulfoxide (DMSO) (HPLC grade, as diluent)
-
Active Pharmaceutical Ingredient (API) powder
-
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID) and a headspace sampler.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent phase)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Split Ratio: 10:1
Preparation of Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a suitable amount of this compound in DMSO to obtain a concentration of 1000 µg/mL.
-
Analyte Stock Solution: Prepare a mixed stock solution of all residual solvents in DMSO, with each solvent at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking the Analyte Stock Solution and the IS Stock Solution into DMSO. The final concentration of the internal standard should be constant in all standards (e.g., 50 µg/mL). The concentration of the analytes should cover the expected range of the residual solvents.
-
Sample Preparation: Accurately weigh approximately 100 mg of the API into a headspace vial. Add a precise volume of the IS Stock Solution and DMSO to dissolve the sample and achieve a final IS concentration of 50 µg/mL.
Method Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[1][4][6]
-
Procedure: Inject the diluent (DMSO), a solution of the API without the internal standard, a solution of the internal standard without the API, and a fully spiked sample solution.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the analytes and the internal standard in the chromatogram of the diluent and the unspiked API solution. The peaks of all analytes and the internal standard should be well-resolved from each other.
-
Procedure: Inject the series of calibration standards in triplicate. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995. The y-intercept should not be significantly different from zero.
-
Procedure: Analyze a placebo (if available) or a sample of the API spiked with known amounts of the residual solvents at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery for each analyte at each concentration level should be within 80.0% to 120.0%.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six independent preparations of the API sample spiked at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) of the results for each analyte should be ≤ 15.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both studies for each analyte should be ≤ 20.0%.
-
-
Procedure: Determine the lowest concentration of each analyte that can be quantified with acceptable precision and accuracy. This can be estimated from the signal-to-noise ratio (typically S/N ≥ 10) or by analyzing a series of low-concentration standards and determining the concentration at which the RSD of the response is within an acceptable range.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 20.0%.
-
Procedure: Deliberately vary critical method parameters one at a time, such as oven temperature (± 2°C), carrier gas flow rate (± 10%), and split ratio (± 20%). Analyze a spiked sample under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits, and the results of the analysis should not be significantly affected by the variations.
Visualizing the Validation Workflow
Caption: Experimental workflow for analytical method validation.
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard is application-dependent. Below is a comparison of this compound with other commonly used internal standards for GC analysis of volatile organic compounds.
| Internal Standard | Chemical Class | Boiling Point (°C) | Advantages | Disadvantages |
| This compound | Ketone | 165-170 | - Good solubility in common organic solvents. - Structurally distinct from many common analytes, reducing co-elution risk. - Commercially available in high purity. | - May not be suitable for very early eluting analytes. - Limited published data on its use as an internal standard. |
| Fluorobenzene | Halogenated Aromatic | 85 | - Commonly used in environmental analysis. - Good chromatographic behavior. | - Potential for co-elution with early eluting analytes. - Different chemical class from many common residual solvents. |
| Toluene-d8 | Deuterated Aromatic | 111 | - Chemically very similar to toluene, ideal for its quantification. - Behaves almost identically to the non-deuterated analog during sample preparation and analysis. | - Requires a mass spectrometer for detection to differentiate from native toluene. - Can be expensive. |
| Decane | Alkane | 174 | - Inert and non-polar. - Good for later eluting, non-polar analytes. | - Poor choice for polar analytes due to different chemical properties. |
| Limonene | Terpene | 176 | - Similar response factor to many target analytes. - Good choice for flavor and fragrance analysis. | - Can be present in some natural product samples. |
Causality Behind the Choices:
-
For polar analytes like short-chain alcohols and ketones, this compound offers a good balance of polarity and volatility, making it a more suitable choice than a non-polar alkane like decane.
-
When analyzing aromatic compounds like toluene, a deuterated analog like Toluene-d8 is the gold standard, as it co-elutes and has nearly identical chemical behavior, providing the most accurate correction for losses during sample preparation.[14][15] However, this necessitates the use of a mass spectrometer.
-
For general screening of a wide range of volatile organic compounds, a compound that is chemically inert and elutes in a region of the chromatogram with few interferences, such as fluorobenzene, is often preferred.
Conclusion: A Self-Validating System for Robust Analytical Data
The validation of an analytical method is a systematic and scientifically sound process that ensures the reliability and accuracy of analytical data. The judicious selection and application of an internal standard, such as this compound, can significantly enhance the robustness and precision of a quantitative GC method.
While this compound may not have the extensive publication history of some other internal standards, its physicochemical properties make it a strong contender for applications involving the analysis of moderately polar, volatile to semi-volatile compounds. The experimental protocol and comparative analysis presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and implement a self-validating analytical method. By understanding the principles behind method validation and the rationale for experimental choices, scientists can ensure the integrity of their data and contribute to the development of safe and effective pharmaceutical products.
References
- 1. cms.agr.wa.gov [cms.agr.wa.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 2,6-二甲基-4-庚酮 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound 99 108-83-8 [sigmaaldrich.com]
- 12. Residual Solvent Analysis of Chemical Products by GC-FID [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ketone Solvents: A Comparative Performance Analysis of Diisobutyl Ketone
In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, product yield and purity, and overall process efficiency. Among the various classes of organic solvents, ketones are prized for their excellent solvency for a wide range of organic compounds.[] This guide provides an in-depth, objective comparison of the performance of diisobutyl ketone (DIBK) against other commonly used ketone solvents: methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), and acetone. This analysis is grounded in experimental data and field-proven insights to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions.
Understanding the Critical Role of Ketone Solvents in Synthesis
Ketone solvents are characterized by a carbonyl group (C=O) bonded to two other carbon atoms. This functional group imparts a moderate polarity, allowing them to dissolve a broad spectrum of starting materials, reagents, and intermediates. Their utility in synthesis is multifaceted, extending beyond simple solubilization to influencing reaction pathways and rates. Key performance indicators for ketone solvents in a synthesis context include:
-
Solvency Power: The ability to dissolve reactants and reagents to create a homogeneous reaction medium.
-
Boiling Point and Evaporation Rate: Critical for controlling reaction temperature and for ease of removal during workup and product isolation.
-
Water Miscibility: A key consideration for reactions involving aqueous reagents or for liquid-liquid extractions.
-
Chemical Stability: Resistance to degradation under the reaction conditions.
-
Safety and Environmental Profile: Including flash point, toxicity, and biodegradability.
This guide will delve into how DIBK and its counterparts—MIBK, MEK, and acetone—stack up against these critical parameters, with a focus on their practical implications in common synthetic transformations.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these solvents is the first step in rational solvent selection. The following table summarizes key data points for DIBK, MIBK, MEK, and acetone, providing a quantitative basis for comparison.
| Property | Diisobutyl Ketone (DIBK) | Methyl Isobutyl Ketone (MIBK) | Methyl Ethyl Ketone (MEK) | Acetone |
| Chemical Structure | (CH₃)₂CHCH₂COCH₂CH(CH₃)₂ | (CH₃)₂CHCH₂COCH₃ | CH₃COCH₂CH₃ | CH₃COCH₃ |
| Molecular Weight ( g/mol ) | 142.24[2] | 100.16 | 72.11 | 58.08 |
| Boiling Point (°C) | 163-173[3] | 116[4] | 79.6 | 56 |
| Flash Point (°C) | 49[5] | 16[4] | -9 | -20 |
| Density (g/cm³ at 20°C) | 0.81[3] | 0.800 - 0.803[4] | 0.805 | 0.791 |
| Water Solubility ( g/100 mL at 20°C) | 0.05[6] | 1.9[4] | 27.5 | Miscible |
| Evaporation Rate (n-BuAc = 1) | 0.15[5] | 1.6 | 3.8 | 5.6 |
| Hansen Solubility Parameters (MPa½) | ||||
| * δD (Dispersion) | 15.5 | 15.3[4] | 16.0 | 15.5 |
| δP (Polar) | 3.7 | 6.1[4] | 9.0 | 10.4 |
| δH (Hydrogen Bonding)* | 4.1 | 4.1[4] | 5.1 | 7.0 |
Causality Behind the Properties: The increasing molecular weight and chain length from acetone to DIBK directly correlate with the observed trends in boiling point, flash point, and evaporation rate. The larger, more branched structure of DIBK results in stronger van der Waals forces, requiring more energy to transition into the vapor phase. This translates to a higher boiling point and a significantly slower evaporation rate compared to the other ketones.[2] Conversely, the water solubility dramatically decreases with increasing alkyl chain length, a direct consequence of the diminishing influence of the polar carbonyl group relative to the nonpolar hydrocarbon portion of the molecule.
Performance in Key Synthetic Applications
The choice of a ketone solvent can have a profound impact on the outcome of a chemical reaction. The following sections explore the performance of DIBK and its alternatives in common synthetic methodologies, supported by experimental evidence and mechanistic reasoning.
Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Nucleophilic substitution reactions, particularly S_N2 reactions, are sensitive to solvent effects. Polar aprotic solvents are generally favored as they can solvate the cation of the nucleophile while leaving the anion relatively "naked" and more reactive.
Expertise & Experience: While all four ketones are polar aprotic solvents, their differing polarities and steric bulk can influence reaction rates. In a typical Williamson ether synthesis, a phenoxide is reacted with an alkyl halide. A more polar solvent can stabilize the charged nucleophile, potentially slowing the reaction. However, a solvent with very low polarity may not sufficiently dissolve the ionic nucleophile.
Experimental Protocol: Comparative Williamson Ether Synthesis
-
Objective: To compare the performance of DIBK, MIBK, MEK, and acetone as solvents in the synthesis of 4-propoxybenzonitrile from 4-cyanophenol and 1-bromopropane.
-
Procedure:
-
To a stirred solution of 4-cyanophenol (1.19 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 20 mL of the respective ketone solvent (DIBK, MIBK, MEK, or acetone) is added 1-bromopropane (1.48 g, 12 mmol).
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The product is purified by column chromatography on silica gel.
-
Expected Outcomes and Causality:
-
Reaction Rate: The reaction rate is expected to be fastest in MEK and acetone due to their higher polarity, which can better solvate the potassium phenoxide. However, their lower boiling points may necessitate longer reaction times to achieve complete conversion compared to MIBK and DIBK.
-
Yield and Purity: DIBK, with its higher boiling point, allows for a higher reaction temperature, which can be advantageous for less reactive substrates. This can lead to higher yields in a shorter time frame compared to reactions run at lower reflux temperatures. The low water solubility of DIBK can also simplify the workup procedure, potentially leading to a purer isolated product.
Diagram: Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis.
Aldol Condensation Reactions
The aldol condensation is a cornerstone of C-C bond formation, typically proceeding under basic or acidic conditions. The solvent can influence both the rate of enolate formation and the subsequent condensation step.
Expertise & Experience: In base-catalyzed aldol condensations, a polar protic solvent can solvate the base and the enolate, potentially slowing the reaction. Aprotic ketone solvents can be advantageous in these cases. The polarity of the solvent can also affect the equilibrium of the reaction. For less reactive ketones, a more polar solvent may lead to a slower reaction.[7][8]
Experimental Protocol: Comparative Aldol Condensation
-
Objective: To compare the yield and reaction time for the condensation of benzaldehyde with acetone, MEK, MIBK, and DIBK.
-
Procedure:
-
In a round-bottom flask, a solution of sodium hydroxide (0.4 g, 10 mmol) in water (4 mL) and ethanol (2 mL) is prepared.
-
The respective ketone (10 mmol) is added to the basic solution and stirred for 5 minutes.
-
Benzaldehyde (1.06 g, 10 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is poured into a beaker of cold water and the precipitated product is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol.
-
Expected Outcomes and Causality:
-
Reaction Rate and Yield: The reaction with acetone is expected to be the fastest due to the presence of two sets of alpha-hydrogens and lower steric hindrance. As the steric bulk of the ketone increases (MEK < MIBK < DIBK), the rate of enolate formation and subsequent nucleophilic attack is expected to decrease. This may result in lower yields for the bulkier ketones under the same reaction conditions.
-
Product Selectivity: In the case of unsymmetrical ketones like MEK and MIBK, the use of different solvents can influence the regioselectivity of enolate formation, leading to different product distributions. DIBK, being a symmetrical and sterically hindered ketone, will likely exhibit the lowest reactivity in this specific transformation.
Diagram: Logical Flow of Solvent Selection in Aldol Condensation
Caption: Decision tree for solvent selection in aldol condensation.
Performance in Extraction and Workup
The physical properties of a solvent are paramount during the workup and purification stages of a synthesis.
Expertise & Experience: DIBK's very low water solubility and high boiling point make it an excellent choice for certain extraction and workup procedures.[6] Its low miscibility with water ensures clean phase separation, minimizing the loss of product to the aqueous layer. This is a distinct advantage over more water-soluble ketones like MEK and acetone. A comparative study on the extraction of copper(II) from acidic media demonstrated that DIBK extracts less free acid compared to MIBK, leading to greater stability of the extracted chelate.[7] This suggests that DIBK can be a superior solvent for extractions from highly acidic aqueous solutions.
The high boiling point of DIBK, while beneficial for high-temperature reactions, can be a drawback during solvent removal. It requires higher temperatures or lower pressures for evaporation compared to MIBK, MEK, and acetone. This needs to be considered, especially for thermally sensitive compounds.
Safety and Environmental Considerations
Trustworthiness: A comprehensive solvent selection process must include a thorough evaluation of safety and environmental factors.
-
Flammability: DIBK has a significantly higher flash point (49°C) compared to MIBK (16°C), MEK (-9°C), and acetone (-20°C), making it a less flammable and safer option from a handling perspective.[4][5]
-
Toxicity: While all organic solvents should be handled with appropriate personal protective equipment in a well-ventilated area, DIBK is classified as a respiratory irritant.[5]
-
Environmental Impact: DIBK is readily biodegradable.[3] The recycling of DIBK through distillation has been shown to be an effective method for its recovery and reuse, which can minimize its environmental footprint.[9]
Conclusion: Selecting the Right Ketone for the Job
There is no single "best" ketone solvent; the optimal choice is dictated by the specific requirements of the reaction and the desired outcome.
-
Diisobutyl Ketone (DIBK) is the solvent of choice for high-temperature reactions where a slow evaporation rate is beneficial for product quality. Its low water solubility makes it an excellent extraction solvent, particularly from acidic aqueous media. Its higher flash point also offers a significant safety advantage.
-
Methyl Isobutyl Ketone (MIBK) offers a good balance of solvency, a moderate boiling point, and limited water solubility. It is a versatile solvent for a wide range of applications.
-
Methyl Ethyl Ketone (MEK) is a stronger, more polar solvent than MIBK and DIBK, with a lower boiling point. It is often used when higher solvency is required at moderate temperatures.
-
Acetone is the most polar and volatile of the four, and its miscibility with water makes it suitable for reactions requiring a polar, protic-like environment. Its low boiling point allows for easy removal, but also limits the achievable reaction temperature.
By carefully considering the interplay between the physicochemical properties of these ketone solvents and the specific demands of a synthetic transformation, researchers and drug development professionals can optimize their processes for improved efficiency, yield, and safety.
References
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem-lab.be [chem-lab.be]
- 5. monumentchemical.com [monumentchemical.com]
- 6. ark-chem.co.jp [ark-chem.co.jp]
- 7. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
The Search for Greener Solvents: A Comparative Guide to Alternatives for 2,6-Dimethyl-4-heptanone (DIBK)
For decades, 2,6-Dimethyl-4-heptanone (DIBK) has been a workhorse solvent in numerous industrial applications, prized for its slow evaporation rate and excellent solvency for a wide range of resins. However, growing environmental and health concerns necessitate a shift towards more sustainable alternatives. This guide provides a technical comparison of promising green solvent alternatives to DIBK, offering researchers, scientists, and drug development professionals the data and insights needed to make informed decisions in their formulation and process development.
This document delves into the performance, safety, and environmental profiles of four leading green solvent candidates: γ-Valerolactone (GVL), Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), and p-Cymene. By examining key physical properties, solvency power, and application-specific performance, this guide aims to facilitate the transition to safer and more sustainable chemical practices without compromising on quality and efficacy.
Understanding the Benchmark: this compound (DIBK)
This compound, also known as Diisobutyl Ketone, is a versatile solvent with a broad range of applications. It is particularly valued in the coatings industry for its ability to dissolve various substances, including nitrocellulose, rosin esters, and acrylics, while its slow evaporation rate promotes excellent flow and leveling of films.[1][2] Beyond coatings, DIBK serves as a dispersant for organosol resins, a solvent in adhesives and printing inks, and an intermediate in the synthesis of active pharmaceutical ingredients.[1][3]
However, DIBK is not without its drawbacks. It is a flammable liquid and can cause respiratory irritation.[4][5] Its hazard profile, coupled with its derivation from petrochemical sources, has spurred the search for greener alternatives that align with the principles of sustainable chemistry.
The Green Contenders: A Head-to-Head Comparison
The ideal green alternative to DIBK should replicate its desirable performance characteristics—namely, its solvency and slow evaporation rate—while offering a superior environmental and safety profile. The following sections evaluate our four contenders against these criteria.
Key Physical and Safety Properties
A direct comparison of the fundamental physical and safety properties of DIBK and its potential green replacements is essential for an initial assessment.
| Property | This compound (DIBK) | γ-Valerolactone (GVL) | Cyclopentyl methyl ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | p-Cymene |
| CAS Number | 108-83-8 | 108-29-2 | 5614-37-9 | 96-47-9 | 99-87-6 |
| Molecular Formula | C₉H₁₈O | C₅H₈O₂ | C₆H₁₂O | C₅H₁₀O | C₁₀H₁₄ |
| Boiling Point (°C) | 165-170[3] | 205-207[6] | 106[7] | 80.2 | 177 |
| Flash Point (°C) | 49 | 96[6] | -1[7] | -11 | 47 |
| Density (g/mL at 20°C) | ~0.808 | ~1.05 | ~0.86 | ~0.86 | ~0.857 |
| Water Solubility | Insoluble[8] | Miscible[9] | Low (0.3 g/100g )[7] | Partially Soluble (14g/100mL) | Insoluble |
| Source | Petrochemical | Renewable (Biomass)[6] | Petrochemical | Renewable (Biomass) | Renewable (Plant Oils) |
| Key Hazards | Flammable liquid, Respiratory irritant[4] | Eye irritant | Flammable liquid, Harmful if swallowed/in contact with skin, Skin/eye irritant[7] | Highly flammable, Eye/skin/respiratory irritant | Flammable liquid, Skin/eye irritant, May be fatal if swallowed and enters airways |
Diving Deeper: Solvency and Performance
The true test of a DIBK alternative lies in its ability to dissolve key resins and perform effectively in formulations. Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting solvency, where "like dissolves like."[10] A smaller difference in HSP values between a solvent and a solute (e.g., a resin) suggests a higher likelihood of dissolution.
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound (DIBK) | 15.7 | 4.3 | 4.9 |
| γ-Valerolactone (GVL) | 18.0 | 13.9 | 7.2 |
| Cyclopentyl methyl ether (CPME) | 16.8 | 3.7 | 3.5 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 16.8 | 5.7 | 4.9 |
| p-Cymene | 17.8 | 1.0 | 3.1 |
Note: HSP values are estimations from various sources and can vary. They serve as a predictive tool.
Performance Highlights:
-
γ-Valerolactone (GVL): Derived from lignocellulosic biomass, GVL is a biodegradable and non-toxic solvent.[1] Its high boiling point and low volatility make it an interesting candidate where slow evaporation is desired.[1] GVL has shown promise in dissolving lignin and in the preparation of polymeric membranes.[1][11] Its high polarity, as indicated by its HSP, suggests it may be a good solvent for polar resins.
-
Cyclopentyl methyl ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low peroxide formation, enhancing its safety profile compared to other ethers like THF.[7] It is stable under both acidic and basic conditions.[7] CPME has demonstrated utility in a wide range of applications including polymerizations and coatings.[12][13] Its HSP profile suggests it is a good candidate for dissolving less polar resins.
-
2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is another bio-based solvent, often produced from renewable resources like corn cobs.[13] It is considered a greener alternative to THF and dichloromethane.[13] While its evaporation rate is faster than DIBK's, its strong solvency for a range of polymers, including acrylic resins, makes it a viable option in certain applications where a slightly faster dry time is acceptable or can be managed in a solvent blend.[4][14]
-
p-Cymene: A naturally occurring, high-boiling aromatic solvent, p-Cymene is sourced from plant oils.[15] It has demonstrated excellent solubilizing ability for conjugated polymers, outperforming CPME and toluene in some studies.[15][16] Its application in printing inks is also being explored.[17] Its low polarity suggests it would be a good solvent for non-polar resins.
Experimental Protocols for Performance Validation
To ensure a seamless transition from DIBK to a greener alternative, it is crucial to experimentally validate the performance of the chosen solvent in your specific application. The following protocols, based on ASTM standards, provide a framework for evaluating key performance metrics in coatings.
Diagram: Workflow for Green Solvent Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. www2.mst.dk [www2.mst.dk]
- 3. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 4. RESIN SOLUBILITY [worldwin.co.kr]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 7. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]
- 8. specialchem.com [specialchem.com]
- 9. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pirika.com [pirika.com]
- 11. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempoint.com [chempoint.com]
- 14. scispace.com [scispace.com]
- 15. p-Cymene: A Sustainable Solvent that is Highly Compatible with Direct Arylation Polymerization (DArP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. US9631102B2 - Pigment dispersion liquid and solvent-based ink composition containing the same - Google Patents [patents.google.com]
comparing the solvency power of diisobutyl ketone with other organic solvents
An In-Depth Guide to the Solvency Power of Diisobutyl Ketone: A Comparative Analysis for Researchers and Formulation Scientists
As a Senior Application Scientist, the selection of an appropriate solvent is a decision I approach with meticulous care. It is a parameter that dictates not only the success of a synthesis or the stability of a formulation but also the quality, performance, and environmental impact of the final product. This guide provides an in-depth, evidence-based comparison of Diisobutyl Ketone (DIBK), a high-performance specialty solvent, against other common organic solvents. Our objective is to move beyond simple data sheets and delve into the causality behind solvent behavior, empowering you to make more informed decisions in your research and development endeavors.
Understanding Solvency Power: Beyond "Like Dissolves Like"
The principle of "like dissolves like" is a foundational concept, but for scientific and industrial applications, a more quantitative and predictive framework is essential. Solvation is a complex phenomenon governed by the intermolecular forces between the solvent and the solute.[1][2] To compare solvents meaningfully, we must utilize standardized, quantitative metrics. This guide will focus on two principal frameworks:
-
Hansen Solubility Parameters (HSP): A powerful predictive model that deconstructs a solvent's cohesive energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] Materials with similar HSP values are likely to be miscible.[5]
-
Kauri-Butanol (Kb) Value: An empirical measure of a hydrocarbon solvent's power, standardized by ASTM D1133.[6][7] A higher Kb value indicates a stronger ability to dissolve nonpolar resins.[8][9]
Profile of a Specialty Performer: Diisobutyl Ketone (DIBK)
Diisobutyl Ketone (CAS: 108-83-8) is a branched aliphatic ketone recognized for its unique combination of properties that make it invaluable in demanding applications.[10] It is a colorless, stable liquid with a mild, sweet odor.[11]
Key Characteristics:
-
Broad Solvency Spectrum: DIBK is an effective solvent for a wide array of synthetic resins, including nitrocellulose, acrylics, polyesters, alkyds, and epoxies.[10][12]
-
Slow Evaporation Rate: This is a critical advantage in applications like coatings and lacquers. As a "retarder" solvent, DIBK slows the drying process, which improves the flow and leveling of the film, prevents surface defects like "blushing" (moisture condensation), and results in a smoother, high-quality finish.[10][13][14]
-
High-Solids, Low-VOC Formulations: The low density and low surface tension of DIBK allow formulators to achieve desired application viscosities with less solvent. This is crucial for developing coatings with high solids content and lower Volatile Organic Compound (VOC) emissions, aligning with modern environmental regulations.[10]
Its applications are extensive, ranging from industrial coatings and printing inks to adhesives, paint strippers, and as a process solvent in pharmaceutical manufacturing.[12][13][15]
The Theoretical Lens: Hansen Solubility Parameters (HSP) Explained
The Hansen Solubility Parameters are a cornerstone of modern formulation science, developed by Charles M. Hansen in 1967.[3] They are based on the principle that the total cohesive energy of a liquid (the energy required to vaporize it) is the sum of three distinct intermolecular forces:
-
δD (Dispersion): Energy from weak, temporary van der Waals forces.
-
δP (Polar): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the attraction between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
The total Hildebrand solubility parameter (δt) is related to the HSP by the equation: δt² = δD² + δP² + δH² .[5]
A polymer or other solute is not defined by a single point in this 3D "Hansen space" but by a "solubility sphere." A solvent whose HSP coordinates fall within this sphere will dissolve the solute. This predictive power is invaluable; for instance, it can explain why a mixture of two non-solvents can, in fact, become a good solvent if the combined HSP of the blend falls within the solute's sphere.[16]
Caption: A 2D representation of the Hansen Solubility space. Solvents A and B, located inside the solute's sphere, are effective solvents. While C and D are non-solvents, their mixture can fall within the sphere, becoming a good solvent.
Comparative Analysis: DIBK vs. Other Organic Solvents
To contextualize the performance of DIBK, it is essential to compare its key solvency and physical properties against a range of commonly used industrial solvents.
| Solvent | CAS Number | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Evaporation Rate (nBuAc=1) | Boiling Point (°C) | Flash Point (°C) |
| Diisobutyl Ketone (DIBK) | 108-83-8 | 15.5 | 3.7 | 4.1 | 0.15 - 0.2 | 169 | 49 |
| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 | 6.2 | 56 | -18 |
| Methyl Ethyl Ketone (MEK) | 78-93-3 | 16.0 | 9.0 | 5.1 | 4.1 | 80 | -7 |
| Methyl Isobutyl Ketone (MIBK) | 108-10-1 | 15.3 | 6.1 | 4.1 | 1.6 | 116 | 14 |
| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 | 2.0 | 111 | 4 |
| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 | 4.1 | 77 | -4 |
| Cyclohexanone | 108-94-1 | 17.8 | 6.3 | 5.1 | 0.29 | 156 | 44 |
| Note: Hansen Solubility Parameter values are often reported in (cal/cm³)^0.5. The values in this table have been converted to MPa^0.5 for standardization (1 (cal/cm³)^0.5 = 2.0455 MPa^0.5). Data compiled from sources[11][14][15][17][18][19][20]. |
Interpretation of Data:
-
Balanced Solvency: DIBK exhibits moderate polar (δP) and hydrogen bonding (δH) components, similar to MIBK and Cyclohexanone, contributing to its broad effectiveness. Its dispersion component (δD) is comparable to other ketones and esters.
-
Evaporation Rate: The most striking difference is DIBK's very slow evaporation rate (0.15-0.2) compared to fast-evaporating solvents like Acetone (6.2) and MEK (4.1). This makes DIBK an ideal "retarder" solvent.[10][15] Even compared to another slow-evaporating solvent like Cyclohexanone (0.29), DIBK is significantly slower, allowing for maximum film leveling.
-
Safety Profile: With a flash point of 49°C, DIBK is classified as a flammable liquid but is considerably safer to handle than solvents with very low flash points like Acetone (-18°C) or Toluene (4°C).[15][17]
Experimental Protocols for Assessing Solvency Power
To ensure trustworthiness and reproducibility, standardized experimental methods are paramount. The following protocols represent industry-standard approaches to quantifying solvency.
Protocol 1: Determination of Kauri-Butanol Value (ASTM D1133)
This method provides an empirical measure of solvency power, particularly for hydrocarbon-based systems.[6] It quantifies the volume of a solvent required to cause turbidity in a standardized solution of kauri resin in n-butanol.[21]
Causality of Experimental Design: Kauri resin, a fossilized plant resin, is readily soluble in butanol but has limited solubility in most hydrocarbon solvents.[8] The experiment measures the solvent's ability to tolerate dilution before the resin precipitates, causing cloudiness. A "stronger" solvent can be added in greater volume before precipitation occurs, thus yielding a higher Kb value.[7][8]
Caption: A simplified workflow diagram for determining the Kauri-Butanol value according to the ASTM D1133 standard.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a standard kauri resin solution in n-butyl alcohol as specified in ASTM D1133.
-
Standardization: Standardize the kauri-butanol solution against pure toluene (assigned Kb value of 105) and a heptane/toluene blend (assigned Kb value of 40) to ensure the solution's integrity.
-
Apparatus Setup: Place a 250-mL Erlenmeyer flask containing exactly 20g of the standardized kauri-butanol solution into a temperature-controlled water bath set to 25°C. Place a sheet with 10-point print directly beneath the flask.[21]
-
Titration: Fill a calibrated 50-mL burette with the hydrocarbon solvent to be tested. Slowly titrate the solvent into the flask, swirling continuously.
-
Endpoint Determination: The endpoint is reached when the sharp outlines of the 10-point print, as observed through the liquid, become obscured and blurred.[21]
-
Calculation: The volume of solvent used (in mL) is recorded. The Kauri-Butanol value is then calculated using a formula that corrects for the exact strength of the standard solution determined in Step 2.
Concluding Remarks for the Practicing Scientist
Diisobutyl Ketone distinguishes itself not merely as another ketone but as a specialty solvent with a unique and highly advantageous performance profile. Its strong solvency, derived from a balanced set of Hansen parameters, combined with its exceptionally slow evaporation rate, makes it a superior choice for applications demanding flawless surface finishes and robust film formation, such as in automotive and industrial coatings.[10][13][14] Furthermore, its properties facilitate the development of environmentally conscious, low-VOC formulations without compromising performance.
By understanding and applying quantitative measures like Hansen Solubility Parameters and Kauri-Butanol values, researchers and formulators can move beyond trial-and-error, enabling a more predictive, efficient, and scientifically rigorous approach to solvent selection. This guide serves as a foundational resource for leveraging the distinct advantages of Diisobutyl Ketone in your advanced formulation challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. grokipedia.com [grokipedia.com]
- 6. store.astm.org [store.astm.org]
- 7. besttechnologyinc.com [besttechnologyinc.com]
- 8. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. nbinno.com [nbinno.com]
- 11. hedinger.de [hedinger.de]
- 12. chem.international [chem.international]
- 13. Supplier - Diisobutyl Ketone (DIBK) – ISO Tanks | IBCs [chemicalsunited.com]
- 14. productcatalog.eastman.com [productcatalog.eastman.com]
- 15. ark-chem.co.jp [ark-chem.co.jp]
- 16. paint.org [paint.org]
- 17. monumentchemical.com [monumentchemical.com]
- 18. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 19. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 20. researchgate.net [researchgate.net]
- 21. file.yizimg.com [file.yizimg.com]
Navigating the Analytical Maze: A Comparative Guide to the High-Precision Quantification of 2,6-Dimethyl-4-heptanone in Complex Mixtures
Introduction: The Challenge of 2,6-Dimethyl-4-heptanone Quantification
This compound, commonly known as Diisobutyl Ketone (DIBK), is a versatile industrial solvent and a significant volatile organic compound (VOC) found in various environmental and biological matrices.[1] Its accurate quantification is critical for applications ranging from industrial hygiene and environmental monitoring to its use as an intermediate in drug synthesis. However, analyzing DIBK in complex mixtures—such as pharmaceutical formulations, industrial wastewater, or biological fluids—presents a significant analytical challenge. The matrix itself, laden with interfering compounds, can mask the analyte signal, suppress instrument response, and introduce variability, making reliable quantification a formidable task.
This guide provides a comprehensive comparison of analytical strategies for the robust and accurate quantification of DIBK. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind method selection, sample preparation, and instrumental analysis. Our focus is on building self-validating systems that ensure data integrity and trustworthiness, grounded in established scientific principles.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like DIBK, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the undisputed technique of choice.[2] The power of this hyphenated technique lies in its dual-separation capability. The gas chromatograph separates components of the mixture in the time domain based on their volatility and interaction with the stationary phase, while the mass spectrometer separates them in the mass-to-charge ratio (m/z) domain, providing both quantitative data and structural confirmation.[3] This orthogonality is essential for confidently identifying and quantifying an analyte in a convoluted matrix.
Pillar 1: Sample Preparation - The Gateway to Accurate Analysis
The most critical step in the quantitative analysis of DIBK from complex matrices is sample preparation.[4] An inadequate or poorly chosen preparation method will invariably lead to inaccurate and irreproducible results, regardless of the sophistication of the analytical instrument. The primary goal is to efficiently isolate DIBK from interfering matrix components while concentrating it to a level suitable for detection. Here, we compare the most effective and widely adopted techniques.
Static Headspace (HS) Analysis
Causality and Principle: Based on the principle of phase equilibrium, static headspace analysis quantifies volatile analytes by analyzing the vapor phase above the sample in a sealed vial after it has reached thermal equilibrium. This technique is fundamentally suited for volatile compounds like DIBK as it physically separates the analyte from non-volatile matrix components (e.g., salts, polymers, proteins), which remain in the liquid or solid phase. This elegantly circumvents many matrix-related issues.
Advantages:
-
Minimal Matrix Effects: Drastically reduces contamination of the GC inlet and column.
-
Simplicity and Automation: Modern autosamplers make it a high-throughput and reproducible technique.
Limitations:
-
Sensitivity: The concentration in the headspace is governed by the analyte's partition coefficient. For trace-level analysis, it may lack the required sensitivity.
-
Matrix Influence on Equilibrium: The sample matrix can alter the volatility of the analyte, necessitating matrix-matched calibration standards for accurate quantification.
Solid-Phase Microextraction (SPME)
Causality and Principle: SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a sorbent material to extract and concentrate analytes from a sample.[5][6] The fiber is exposed to the sample's headspace or directly immersed in it. Analytes partition from the matrix onto the fiber coating. After extraction, the fiber is transferred to the GC inlet, where the trapped analytes are thermally desorbed for analysis. The choice of fiber coating is critical and depends on the analyte's polarity and volatility. For a ketone like DIBK, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.
Advantages:
-
High Concentration Factor: Combines extraction and concentration into a single step, offering excellent sensitivity.
-
Solvent-Free: An environmentally friendly "green" chemistry technique.
Limitations:
-
Fiber Competition: In complex mixtures, other volatile compounds can compete with DIBK for active sites on the fiber, potentially leading to displacement and inaccurate results.
-
Fiber Durability and Cost: Fibers have a limited lifetime and can be susceptible to damage from aggressive matrices.
Purge and Trap (P&T)
Causality and Principle: Purge and Trap is a dynamic headspace technique that offers maximum sensitivity for highly volatile compounds in liquid or solid samples.[7] An inert gas (like helium or nitrogen) is bubbled through the sample, stripping the volatile analytes from the matrix. The gas stream then passes through a trap containing one or more sorbent materials, where the analytes are retained. After the purging process, the trap is rapidly heated, and the desorbed analytes are backflushed into the GC-MS system as a concentrated, narrow band.
Advantages:
-
Exceptional Sensitivity: The most sensitive technique for trace-level analysis of VOCs, capable of reaching sub-parts-per-billion (ppb) levels.
-
Exhaustive Extraction: Aims for complete removal of the analyte from the sample, reducing matrix-dependent partitioning effects.
Limitations:
-
System Complexity: P&T systems are more complex than HS or SPME, requiring more maintenance and expertise to operate.
-
Water Management: For aqueous samples, managing water vapor is crucial to prevent it from interfering with the trap and the GC-MS analysis.
Workflow & Method Selection Diagram
The following diagram illustrates the general analytical workflow and a decision-making model for selecting the appropriate sample preparation technique.
References
A Senior Application Scientist's Guide to Validating 2,6-Dimethyl-4-heptanone in Novel Analytical Procedures
Introduction: Re-evaluating the Analytical Toolkit with 2,6-Dimethyl-4-heptanone
In the landscape of drug development and quality control, the selection of an appropriate solvent is a foundational decision that dictates the efficiency, accuracy, and reliability of an analytical method. While established solvents have their place, the pursuit of enhanced performance necessitates the evaluation of alternative reagents. This guide focuses on this compound, also known as Diisobutyl Ketone (DIBK), a solvent with properties that merit its consideration for new analytical procedures, particularly in sample preparation and chromatography.[1][2][3]
This compound is a clear, colorless liquid with a mild, sweet odor.[4] Its chemical and physical properties, such as a relatively high boiling point (165-170 °C), low water solubility, and miscibility with most organic liquids, make it a compelling candidate for specific applications.[1][5][6][7] For instance, its limited miscibility with water is advantageous in liquid-liquid extraction (LLE) procedures, where it can facilitate the selective extraction of analytes from aqueous matrices.[1][8][9] This guide provides a framework for the rigorous validation of a new analytical procedure incorporating this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12][13][14]
Physicochemical Profile: this compound vs. Standard Ketone Solvents
An objective comparison begins with the fundamental properties of the solvent. The choice of solvent can influence everything from extraction efficiency to chromatographic resolution.[15][16] The following table contrasts this compound with other commonly used ketone solvents.
| Property | This compound (DIBK) | Acetone | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) |
| Molecular Formula | C₉H₁₈O[17] | C₃H₆O | C₄H₈O | C₆H₁₂O |
| Molecular Weight | 142.24 g/mol [6] | 58.08 g/mol | 72.11 g/mol | 100.16 g/mol |
| Boiling Point | 165-170 °C[1][6] | 56 °C | 80 °C | 117 °C |
| Density | ~0.808 g/mL at 25 °C[1][6] | ~0.784 g/mL at 25 °C | ~0.805 g/mL at 20 °C | ~0.802 g/mL at 20 °C |
| Flash Point | 49 °C | -20 °C | -9 °C | 14 °C |
| Solubility in Water | Insoluble/Slightly Soluble (0.05g/100mL)[5][7] | Miscible[18] | Soluble (27.5 g/100 mL) | Slightly Soluble (1.91 g/100 mL) |
| Vapor Pressure | 1.7 mmHg at 20 °C[6] | ~231 mmHg at 25 °C | ~95 mmHg at 25 °C | ~20 mmHg at 25 °C |
Expert Insight: The significantly lower vapor pressure and higher boiling point of this compound compared to acetone and MEK reduce the risk of solvent evaporation during lengthy sample preparation steps, leading to more consistent and reproducible concentrations. Its poor water solubility enhances phase separation in liquid-liquid extractions, potentially improving recovery and reducing emulsion formation.[8]
The Validation Master Plan: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[13][19] The validation process itself should be a self-validating system, where each experiment builds upon the last, creating a comprehensive and defensible data package. This workflow is crucial for regulatory submissions and ensuring data integrity throughout the drug development lifecycle.[11][20][21]
Caption: Workflow for Analytical Procedure Validation.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating an analytical procedure that uses this compound, for instance, as an extraction solvent for an HPLC-UV analysis of a drug substance.
Specificity and Selectivity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20][22] This is the cornerstone of validation, as it proves the method can distinguish the target analyte from everything else.
Experimental Protocol:
-
Prepare Samples:
-
Blank (Matrix): Prepare a sample containing all formulation components (excipients) except the active pharmaceutical ingredient (API), using this compound in the extraction step.
-
Placebo Spiked with Impurities: Prepare a blank sample spiked with known impurities and/or degradation products at their specification limits.
-
API Standard: Prepare a solution of the API reference standard.
-
API in Sample Matrix: Prepare a finished product sample according to the proposed method.
-
-
Analysis: Analyze all prepared samples using the final chromatographic conditions.
-
Acceptance Criteria:
-
The chromatogram of the blank should show no interfering peaks at the retention time of the API.
-
The API peak in the spiked sample should be resolved from all impurity and degradant peaks (Resolution > 2.0).
-
Peak purity analysis (if using a photodiode array detector) should pass for the API peak in the presence of other components.
-
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[22] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[23]
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a minimum of five concentration levels of the API reference standard, spanning 80% to 120% of the expected working concentration. Use this compound as the diluent if it is the final sample solvent.
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation:
-
Construct a calibration curve by plotting the average peak area response against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal relative to the response at 100% concentration.
-
A visual inspection of the plot should confirm a linear relationship.
-
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[22][24] It is typically assessed through recovery studies by spiking a placebo matrix with a known quantity of the analyte.[24]
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking the placebo matrix with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Extraction and Analysis: Process and analyze each spiked sample according to the proposed analytical method, including the extraction step with this compound.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Acceptance Criteria:
-
The mean percent recovery for each level should be within 98.0% to 102.0%.
-
The relative standard deviation (%RSD) of the recovery at each level should not exceed 2.0%.
-
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[20] It is evaluated at two levels: repeatability and intermediate precision.[24]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of the finished product at 100% of the target concentration.
-
Analyze all samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria:
-
Repeatability: The %RSD should be ≤ 2.0%.
-
Intermediate Precision: The cumulative %RSD across both conditions should be ≤ 2.0%.
-
References
- 1. This compound | 108-83-8 [chemicalbook.com]
- 2. Showing Compound this compound (FDB003494) - FooDB [foodb.ca]
- 3. Isobutyl ketone | C9H18O | CID 7958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIISOBUTYL KETONE (this compound) | Occupational Safety and Health Administration [osha.gov]
- 5. This compound | 108-83-8 | TCI AMERICA [tcichemicals.com]
- 6. 2,6-ジメチル-4-ヘプタノン technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, technical, remainder mainly 4,6-dimethyl-2-heptanone | Fisher Scientific [fishersci.ca]
- 8. economysolutions.in [economysolutions.in]
- 9. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 10. fda.gov [fda.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. organomation.com [organomation.com]
- 16. agilent.com [agilent.com]
- 17. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 18. solventis.net [solventis.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sofpromed.com [sofpromed.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. wjarr.com [wjarr.com]
- 24. propharmagroup.com [propharmagroup.com]
cross-validation of results obtained with 2,6-Dimethyl-4-heptanone and alternative solvents
An In-Depth Guide to the Cross-Validation of 2,6-Dimethyl-4-heptanone (DIBK) and Its Alternatives in Pharmaceutical Development
This guide provides a comprehensive, data-driven comparison of this compound (DIBK) against key alternative solvents used in pharmaceutical process development. Moving beyond simple property listings, we delve into the practical implications of solvent choice, supported by detailed experimental protocols and a robust decision-making framework. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select and validate the optimal solvent system for their specific application, ensuring scientific rigor, process efficiency, and regulatory compliance.
The Critical Role of Solvent Selection: An Introduction
In the intricate landscape of pharmaceutical development, the selection of a process solvent is a decision with far-reaching consequences. It profoundly influences reaction kinetics, impurity profiles, product yield, and, most critically, the solid-state properties of the Active Pharmaceutical Ingredient (API). This compound (CAS No. 108-83-8), a high-boiling point ketone, has traditionally been valued for its strong solvency for a wide range of organic molecules and its stability under various reaction conditions.
However, the modern pharmaceutical industry operates under stringent guidelines that prioritize not only process performance but also safety, environmental sustainability, and regulatory acceptance. This has catalyzed the evaluation of alternative solvents that may offer a more favorable profile across these multi-parameter considerations. This guide provides a framework for the cross-validation of DIBK, using a practical, evidence-based approach centered on a common and critical unit operation: API crystallization.
Physicochemical Properties: A Comparative Analysis
The performance of a solvent is fundamentally dictated by its physical and chemical properties. A seemingly minor difference in boiling point, viscosity, or water solubility can have a significant impact on process control, cycle time, and waste management. Below, we compare DIBK with three common alternatives from different solvent classes: Methyl Isobutyl Ketone (MIBK), a lower-boiling ketone; Isopropyl Acetate (IPAc), an ester; and 2-Methyltetrahydrofuran (2-MeTHF), an ether often touted for its "green" credentials.
Table 1: Comparative Physicochemical Properties of DIBK and Alternative Solvents
| Property | This compound (DIBK) | Methyl Isobutyl Ketone (MIBK) | Isopropyl Acetate (IPAc) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 108-83-8 | 108-10-1 | 108-21-4 | 96-47-9 |
| Boiling Point (°C) | 168 | 117 | 89 | 80 |
| Density (g/mL at 20°C) | 0.808 | 0.802 | 0.872 | 0.854 |
| Water Solubility ( g/100g at 20°C) | 0.05 | 1.9 | 3.1 | 14 |
| Flash Point (°C) | 49 | 14 | 2 | -11 |
| Viscosity (cP at 20°C) | 0.93 | 0.58 | 0.51 | 0.6 |
| ICH Class | Class 3 | Class 2 | Class 3 | Not explicitly listed, often managed as Class 2 |
Expert Insights:
-
Boiling Point: DIBK's high boiling point (168 °C) is advantageous for reactions requiring elevated temperatures, but it necessitates more energy-intensive and time-consuming distillation for solvent removal. In contrast, the lower boiling points of IPAc and 2-MeTHF allow for easier and more efficient product drying, which can be critical for thermally sensitive APIs.
-
Water Solubility: The very low water solubility of DIBK is beneficial for extraction processes where minimizing losses to the aqueous phase is crucial. Conversely, the moderate solubility of 2-MeTHF can be problematic in aqueous workups, potentially leading to product loss or the need for additional separation steps.
-
ICH Classification: Solvents are classified by the International Council for Harmonisation (ICH) based on their toxicity. Class 3 solvents like DIBK and IPAc are considered to have low toxic potential, while Class 2 solvents like MIBK have higher inherent toxicity and are subject to stricter limits in the final drug product. This is a critical consideration for regulatory filings.
Experimental Cross-Validation: A Crystallization Case Study
To move from theoretical properties to practical performance, we present a standardized workflow for evaluating solvents in the crystallization of a hypothetical API, "Compound X." Crystallization is a pivotal step that defines the purity, particle size, and polymorphic form of the API, all of which are critical quality attributes (CQAs).
Experimental Workflow for Solvent Screening
The following diagram outlines a systematic approach to screening and validating potential crystallization solvents. This workflow ensures that decisions are based on a comprehensive set of experimental data.
Caption: Workflow for solvent screening and validation in API crystallization.
Detailed Experimental Protocol
This protocol provides a self-validating system for comparing the performance of DIBK and its alternatives.
Objective: To evaluate the impact of the solvent on the yield, purity, and particle size distribution (PSD) of Compound X via cooling crystallization.
Materials:
-
Compound X (crude)
-
This compound (DIBK)
-
Methyl Isobutyl Ketone (MIBK)
-
Isopropyl Acetate (IPAc)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Heptane (as a representative anti-solvent)
-
Jacketed laboratory reactor with overhead stirring and temperature control
-
HPLC system for purity analysis
-
Laser diffraction particle size analyzer
-
X-Ray Powder Diffraction (XRPD) instrument for polymorph analysis
Methodology:
Step 1: Solubility Curve Determination
-
For each solvent, prepare saturated solutions of Compound X at various temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C).
-
Allow the solutions to equilibrate for at least 2 hours with stirring.
-
Take a known volume of the clear supernatant, evaporate the solvent, and weigh the residual solid.
-
Plot solubility (mg/mL) versus temperature (°C) for each solvent.
-
Causality: The shape of this curve is critical. A steep curve indicates that a large amount of product will crystallize out upon cooling, leading to a high theoretical yield.
-
Step 2: Standardized Cooling Crystallization
-
In the jacketed reactor, add a quantity of Compound X to the chosen solvent (e.g., DIBK) to create a solution that is just undersaturated at 60°C, based on the solubility data from Step 1.
-
Heat the mixture to 65°C and stir until all solids are dissolved.
-
Linearly cool the solution from 65°C to 10°C over 2 hours.
-
Causality: A controlled cooling rate is essential for managing supersaturation. Uncontrolled, rapid cooling can lead to the formation of small, poorly filterable crystals or the inclusion of impurities.
-
-
Hold the slurry at 10°C for 1 hour to allow for complete crystallization.
-
Repeat this procedure identically for each of the other candidate solvents.
Step 3: Product Isolation and Analysis
-
Filter the slurry from each experiment under vacuum.
-
Wash the filter cake with a small amount of cold heptane.
-
Causality: The wash step is designed to remove residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product. Heptane is chosen here for its low solubility of Compound X.
-
-
Dry the isolated solid in a vacuum oven at 40°C until a constant weight is achieved.
-
Calculate the isolated yield for each experiment.
-
Analyze the dried product from each experiment for:
-
Purity: Using a validated HPLC method.
-
Particle Size Distribution (PSD): Using laser diffraction.
-
Polymorphic Form: Using XRPD.
-
Safety, Environmental, and Regulatory Profile
A solvent that performs perfectly in the lab is of little use if it cannot be safely and sustainably implemented on a larger scale. The selection process must therefore include a thorough evaluation of Safety, Health, and Environmental (SHE) factors.
Table 2: Comparative SHE and Regulatory Profile
| Parameter | DIBK | MIBK | IPAc | 2-MeTHF |
| ICH Class | 3 | 2 | 3 | Not listed (Treat as Class 2) |
| Permitted Daily Exposure (PDE) | 50 mg/day | 2.7 mg/day | 50 mg/day | Not established, requires toxicological assessment |
| Source | Petrochemical | Petrochemical | Petrochemical | Bio-based (from furfural) |
| Key Safety Hazards | Flammable | Flammable, potential teratogen | Highly Flammable | Flammable, potential peroxide former |
| Environmental Profile | Persistent in the environment | Readily biodegradable | Readily biodegradable | Readily biodegradable |
Expert Insights:
-
Regulatory Risk: The Class 2 designation for MIBK imposes a much lower limit (2700 ppm) on its residual concentration in the final API compared to the Class 3 solvents DIBK and IPAc (5000 ppm). This can necessitate more rigorous and costly drying procedures.
-
Environmental Sustainability: 2-MeTHF is often highlighted as a "greener" alternative because it can be derived from renewable feedstocks like corn cobs. This can be a significant advantage for companies with corporate sustainability goals.
-
Safety in Handling: The potential for ethers like 2-MeTHF to form explosive peroxides upon storage and exposure to air requires strict handling protocols and regular testing, adding an operational complexity not present with ketones or esters.
A Framework for Solvent Selection
The optimal solvent is rarely the one that excels in a single category but rather the one that offers the best overall compromise across performance, safety, cost, and scalability. The following decision-making framework illustrates this multi-parameter optimization process.
Caption: Multi-parameter decision-making framework for solvent selection.
Conclusion and Recommendations
This guide demonstrates that the cross-validation of a process solvent like this compound requires a holistic and data-driven approach. While DIBK remains a viable option, particularly for high-temperature applications requiring low water miscibility, alternatives may offer significant advantages in terms of environmental profile, worker safety, and processing efficiency.
Key Recommendations:
-
Base Decisions on Data: Never select a solvent based on historical precedent alone. Always perform experimental validations, such as the crystallization screening protocol detailed here, to generate quantitative performance data specific to your molecule and process.
-
Consider the Entire Lifecycle: Evaluate solvents not just on their performance in a single step but also on their impact on downstream operations (e.g., drying, filtration) and their ultimate environmental fate.
-
Engage Cross-Functional Teams: The optimal choice is found at the intersection of chemistry, engineering, safety, and regulatory affairs. Involve experts from all these disciplines early in the development process.
By adopting this rigorous, evidence-based framework, development teams can confidently select and defend their choice of solvent, leading to more robust, sustainable, and efficient pharmaceutical manufacturing processes.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone)
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. 2,6-Dimethyl-4-heptanone, commonly known as Diisobutyl Ketone (DIBK), is a versatile and effective solvent used in coatings, resins, and as a chemical intermediate.[1][2] However, its classification as a flammable liquid and respiratory irritant necessitates a rigorous and well-understood disposal protocol.[3][4] This guide provides a direct, procedural framework for the safe management and disposal of DIBK waste, ensuring the protection of laboratory personnel and adherence to environmental regulations.
Section 1: Hazard Identification and Key Properties
Understanding the physicochemical properties of DIBK is the foundation of its safe handling. It is a Category 3 flammable liquid, meaning it can ignite under normal working temperatures.[4][5] Furthermore, its vapors are denser than air and can travel to a distant ignition source, creating a significant fire hazard.[6] Inhalation of these vapors may cause respiratory irritation.[3][7]
Below is a summary of essential quantitative data for quick reference.
| Property | Value | Source |
| Synonyms | Diisobutyl ketone (DIBK), Isovalerone | [3][8] |
| CAS Number | 108-83-8 | [3][6][9] |
| Classification | Flammable Liquid, Category 3 | [3][4][6] |
| Flash Point | ~60 °C (140 °F) | [2][10] |
| UN Number | 1157 | [9] |
| Hazard Class | 3 | [9] |
| Packing Group | III | [9] |
| Health Hazards | May cause respiratory irritation (STOT SE 3), Skin/Eye Irritant | [3][8][9] |
Section 2: Pre-Disposal Handling and Storage of Waste
Proper disposal begins with correct collection and storage at the point of generation. Adherence to these steps is not merely procedural; it is a critical control measure to prevent accidents.
Protocol for Waste Collection and Storage:
-
Container Selection: Collect DIBK waste in a chemically compatible container, such as the original container or a designated glass, plastic, or metal safety can.[10] Ensure the container is in good condition with a secure, tightly-sealing lid.
-
Labeling: Immediately label the waste container. Federal law requires clear identification of hazardous waste.[10] The label must include the words "WASTE CHEMICALS" or "HAZARDOUS WASTE," and list all chemical constituents by name (e.g., "Waste this compound").[10] Vague identifiers like "Solvent Waste" are not compliant.[10]
-
Segregation: Store the DIBK waste container separately from incompatible materials, particularly strong oxidizing agents.[9]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[10] This minimizes the release of flammable vapors.
-
Storage Location: Store the container in a cool, dry, well-ventilated area designated for flammable liquids, such as a UL-rated flammables cabinet.[5][11] This location must be away from all sources of ignition, including heat, sparks, open flames, and areas where electrostatic charges could accumulate.[3][5]
-
Grounding and Bonding: For transfers of larger quantities of waste, it is imperative to ground and bond the waste container and receiving equipment.[3][6][12] This practice neutralizes the static electricity that can build up during fluid transfer, which is a common ignition source for flammable solvent vapors.
Section 3: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against chemical exposure. The following equipment must be worn when handling DIBK waste.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield is recommended for splash protection.[8]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[6] It is crucial to check the breakthrough time and permeation rate of the glove material with the supplier to ensure it is appropriate for the duration of the task.
-
Skin and Body Protection: A lab coat or chemically resistant apron is required. For larger quantities or spill response, a complete chemical-protective suit may be necessary.[8]
-
Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood.[3][6] If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.[4]
Section 4: Step-by-Step Disposal Procedure
The disposal of this compound is strictly regulated. It is classified as a Class 3 hazardous material, and its management falls under the "cradle-to-grave" responsibility mandated by the Environmental Protection Agency (EPA).[5] Under no circumstances should DIBK be poured down the drain or disposed of with general refuse .[10][13]
The only acceptable method of disposal is through a licensed hazardous waste management company. The following workflow outlines the steps a laboratory professional must take to prepare the waste for final disposal.
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound waste.
Disposal Protocol:
-
Accumulate Waste: Following the collection and storage protocols outlined in Section 2, accumulate the DIBK waste in its properly labeled container.
-
Contact Disposal Vendor: Identify and contact your institution's designated hazardous waste disposal company. These professionals are licensed to transport and dispose of Class 3 flammable liquids in accordance with all federal, state, and local regulations.[5][14]
-
Schedule Pickup: Arrange a pickup time for the waste. Provide the vendor with an accurate description of the waste material and its volume.
-
Prepare for Transport: Ensure the waste container is clean on the outside and the label is legible. If required by the vendor, place it in secondary containment.
-
Documentation: Complete all required paperwork, such as a hazardous waste manifest. This document tracks the waste from your facility to its final disposal site and is a legal requirement.
-
Transfer Custody: Hand over the waste to the authorized personnel from the disposal company.
Section 5: Emergency Procedures - Spill and Exposure Management
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is essential.
Spill Response Protocol:
-
Eliminate Ignition Sources: Immediately extinguish all open flames, turn off hot plates, and remove any potential sources of sparks in the area.[3][4]
-
Ventilate the Area: Increase ventilation to the area to disperse vapors.[3][6]
-
Evacuate Non-Essential Personnel: Clear the area of anyone not directly involved in the cleanup.[8]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to contain the spill.[4][6] Do not use combustible materials like sawdust.
-
Collect Residue: Carefully scoop the absorbent material into a suitable, sealable container for disposal as hazardous waste. Use non-sparking tools for this process.[4][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms like respiratory irritation persist, seek medical attention.[3][7]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor for guidance.[3][6]
By integrating these procedures into your laboratory's standard operating protocols, you ensure that this compound can be used to its full potential in your research while upholding the highest standards of safety and environmental stewardship.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound | 108-83-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. gustavus.edu [gustavus.edu]
- 9. manavchem.com [manavchem.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 12. This compound | 108-83-8 | TCI AMERICA [tcichemicals.com]
- 13. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 14. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
